5-Bromo-2-Methoxyphenylacetonitrile
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(5-bromo-2-methoxyphenyl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO/c1-12-9-3-2-8(10)6-7(9)4-5-11/h2-3,6H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHFHMEZAFVNROO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30370809 | |
| Record name | 5-Bromo-2-Methoxyphenylacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30370809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7062-40-0 | |
| Record name | 5-Bromo-2-Methoxyphenylacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30370809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Bromo-2-methoxyphenylacetonitrile (CAS 7062-40-0)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties, potential applications, and safety considerations for 5-Bromo-2-methoxyphenylacetonitrile, a key intermediate in organic synthesis.
Core Physicochemical Properties
This compound is a solid organic compound.[1] Its key physical and chemical properties are summarized in the table below, providing a foundational dataset for experimental design and chemical synthesis.
| Property | Value | Source(s) |
| CAS Number | 7062-40-0 | [1][2] |
| Molecular Formula | C₉H₈BrNO | [1][2] |
| Molecular Weight | 226.07 - 226.08 g/mol | [1][2] |
| Appearance | Solid | [1] |
| Melting Point | 61-63 °C | [1][2] |
| Boiling Point | 182-183 °C | [1] |
| SMILES | COC1=CC=C(Br)C=C1CC#N | [2] |
| MDL Number | MFCD00016392 | [2] |
Synthesis and Reactivity
Phenylacetonitrile compounds are recognized as valuable intermediates in organic synthesis, serving as precursors for the production of acids through hydrolysis or amines via reduction.[3] The presence of a bromine atom and a methoxy group on the phenyl ring of this compound offers multiple sites for further chemical modification, making it a versatile building block in the synthesis of more complex molecules.[4]
A generalized workflow for the synthesis and subsequent reaction of such a compound is illustrated below.
Potential Biological Activity: A Speculative Outlook
While no specific biological activities for this compound have been documented in the provided search results, the structural motifs present in the molecule—a brominated aromatic ring and a methoxy group—are common in biologically active compounds.[4] Naphthalene derivatives, for example, which share the aromatic core, have shown cytotoxic effects against various cancer cell lines, and halogenation can enhance this potency.[4]
Based on the activities of analogous compounds, this molecule could be investigated for potential anticancer, antimicrobial, or anti-inflammatory properties.[4][5] A hypothetical workflow for screening the biological activity of a novel compound like this is outlined below.
A potential mechanism of action for a novel anticancer agent could involve the induction of apoptosis. The diagram below illustrates a simplified, generic apoptotic signaling pathway that is often a target for such agents. The involvement of this compound in this pathway is purely speculative and serves as a conceptual model for investigation.
Experimental Protocols
Specific experimental protocols for this compound are not detailed in the provided search results. However, a representative protocol for an initial biological screening, such as an in-vitro cytotoxicity assay, is provided below as a methodological example.
Representative Protocol: In-Vitro Cytotoxicity (MTT Assay)
-
Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Treat the cells with serial dilutions of the compound (e.g., 0.1, 1, 10, 50, 100 µM) and include a vehicle-only control. Incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value for the compound.
Spectroscopic and Safety Data
While full spectroscopic datasets are typically provided by the supplier upon request, documentation for this compound often includes NMR, HPLC, and LC-MS data to confirm its structure and purity.
Safety and Handling Information
This compound is classified as hazardous and should be handled with appropriate precautions in a well-ventilated area or fume hood.[6][7]
| Hazard Information | Precautionary Measures and First Aid |
| GHS Classification | Handling: Avoid contact with skin, eyes, and clothing.[6][7] Do not breathe dust or vapors.[8] Use only in a well-ventilated area.[7] Wear protective gloves, clothing, and eye protection.[6] |
| Harmful if swallowed, in contact with skin, or if inhaled.[7] | Storage: Keep container tightly closed in a cool, dry, and well-ventilated place.[6][8] Store locked up.[6] |
| Causes skin and serious eye irritation.[1][6] | First Aid (If Swallowed): Immediately call a poison center or doctor.[6] Rinse mouth.[6] |
| May cause an allergic skin reaction.[1] | First Aid (If on Skin): Take off immediately all contaminated clothing. Wash with plenty of water.[6] Call a poison center or doctor if you feel unwell.[6] |
| May cause respiratory irritation.[8] | First Aid (If Inhaled): Remove person to fresh air and keep comfortable for breathing.[6][7] Call a poison center or doctor.[6] |
| Signal Word: Danger or Warning | First Aid (If in Eyes): Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9][10] If eye irritation persists, get medical advice/attention.[6][9] |
| Incompatibilities: Strong oxidizing agents, strong acids, and strong bases.[1][7] | Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1][7] |
References
- 1. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. Page loading... [guidechem.com]
- 4. benchchem.com [benchchem.com]
- 5. Correlation of plasma 4,5-bis(p-methoxyphenyl)-2-phenylpyrrole-3-acetonitrile levels with biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tcichemicals.com [tcichemicals.com]
- 7. fishersci.com [fishersci.com]
- 8. chemscene.com [chemscene.com]
- 9. fishersci.se [fishersci.se]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
synthesis of 5-Bromo-2-Methoxyphenylacetonitrile from 2-methoxyphenylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 5-Bromo-2-methoxyphenylacetonitrile from 2-methoxyphenylacetonitrile, a key reaction for the introduction of a bromine atom onto the phenyl ring of this versatile chemical intermediate. The primary method described herein is the direct bromination using N-bromosuccinimide (NBS), a widely used reagent for selective bromination of aromatic compounds.
Reaction Overview
The synthesis involves the electrophilic aromatic substitution of 2-methoxyphenylacetonitrile. The methoxy group (-OCH3) is an activating, ortho-, para-directing group. Due to steric hindrance from the adjacent acetonitrile group, the bromination predominantly occurs at the para position (position 5) relative to the methoxy group.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound from 2-methoxyphenylacetonitrile using N-bromosuccinimide.
| Parameter | Value | Reference |
| Starting Material | 2-Methoxyphenylacetonitrile | [1] |
| Reagent | N-bromosuccinimide (NBS) | [1] |
| Catalyst | (Not specified, often none needed or a mild acid) | [1] |
| Solvent | Acetonitrile (CH3CN) | [1] |
| Molar Ratio (NBS:Starting Material) | 1.5 : 1 | [1] |
| Temperature | Room Temperature | [1] |
| Reaction Time | 12 hours | [1] |
| Work-up | Quenching with saturated sodium thiosulfate, extraction with ethyl acetate | [1] |
| Purification | Silica gel column chromatography (Petroleum ether/Dichloromethane 5:1) | [1] |
Experimental Protocol
This section provides a detailed methodology for the synthesis of this compound.
Materials:
-
2-Methoxyphenylacetonitrile
-
N-bromosuccinimide (NBS)
-
Acetonitrile (CH3CN)
-
Saturated sodium thiosulfate (Na2S2O3) aqueous solution
-
Ethyl acetate
-
Saturated brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel
-
Petroleum ether
-
Dichloromethane
Procedure:
-
To a reaction tube, add 2-methoxyphenylacetonitrile (1.0 eq.).
-
Sequentially add acetonitrile (solvent), a catalyst (if required, 10 mol%), and N-bromosuccinimide (1.5 eq.).[1]
-
Stir the reaction mixture at room temperature in a dark environment for 12 hours.[1]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na2S2O3).[1]
-
Extract the mixture with ethyl acetate.[1]
-
Combine the organic layers and wash with saturated brine.[1]
-
Dry the organic phase over anhydrous sodium sulfate (Na2SO4).[1]
-
Filter the mixture and concentrate the filtrate under reduced pressure.[1]
-
Purify the crude residue by flash chromatography on a silica gel column using a petroleum ether/dichloromethane (5:1, v/v) eluent to yield the final product, this compound.[1]
Reaction Pathway
References
An In-depth Technical Guide to 5-Bromo-2-methoxyphenylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, synthesis, and physicochemical properties of 5-Bromo-2-methoxyphenylacetonitrile. The information is curated for professionals in research and development, particularly those in the fields of medicinal chemistry and drug discovery.
Molecular Structure and Identification
This compound is a substituted aromatic compound featuring a benzene ring functionalized with a bromo, a methoxy, and a cyanomethyl group.
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | (5-Bromo-2-methoxyphenyl)acetonitrile |
| CAS Number | 7062-40-0[1] |
| Molecular Formula | C₉H₈BrNO[1] |
| Molecular Weight | 226.07 g/mol |
| SMILES | COC1=CC=C(Br)C=C1CC#N[1] |
| InChIKey | VHFHMEZAFVNROO-UHFFFAOYAY[1] |
Physicochemical Properties
The physical and chemical properties of this compound are summarized below. These properties are crucial for its handling, storage, and application in synthetic chemistry.
Table 2: Physicochemical Data
| Property | Value | Reference |
| Appearance | White to off-white solid | |
| Melting Point | 61-63 °C | [1][2] |
| Boiling Point | 182.5-183 °C (Predicted) | |
| Density | 1.450±0.06 g/cm³ (Predicted) | |
| Solubility | Soluble in organic solvents such as DMSO and methanol. | |
| Storage | Sealed in a dry, room temperature environment. |
Synthesis and Experimental Protocols
Proposed Synthetic Pathway
A logical synthetic approach starts from the commercially available 5-Bromo-2-methoxybenzaldehyde. This can be reduced to the corresponding benzyl alcohol, which is then converted to a benzyl halide (e.g., bromide). Subsequent cyanation yields the target molecule.
Caption: Proposed synthetic route for this compound.
General Experimental Protocol for Cyanation of Benzyl Bromide
This protocol is a generalized procedure based on standard organic synthesis methodologies for the cyanation of benzyl halides.
-
Reaction Setup: A solution of 5-bromo-2-methoxybenzyl bromide (1.0 eq) in a polar aprotic solvent, such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Cyanide: Sodium cyanide (NaCN) or potassium cyanide (KCN) (1.1-1.5 eq) is added portion-wise to the stirred solution. Caution: Cyanide salts are highly toxic and should be handled with appropriate safety precautions.
-
Reaction Conditions: The reaction mixture is heated to a temperature between 50-80 °C and stirred for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and poured into water. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.
Spectroscopic Characterization
The structural elucidation of this compound is typically achieved through a combination of spectroscopic techniques. The expected spectral data are summarized below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 3: Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.4-7.5 | d | 1H | Ar-H (meta to OMe, ortho to Br) |
| ~7.2-7.3 | dd | 1H | Ar-H (para to OMe, meta to Br) |
| ~6.8-6.9 | d | 1H | Ar-H (ortho to OMe) |
| ~3.8 | s | 3H | -OCH ₃ |
| ~3.7 | s | 2H | -CH ₂CN |
Table 4: Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~155-157 | C -OMe |
| ~132-134 | C -H (aromatic) |
| ~130-132 | C -H (aromatic) |
| ~125-127 | C -CH₂CN |
| ~117-119 | -C N |
| ~115-117 | C -Br |
| ~112-114 | C -H (aromatic) |
| ~55-57 | -OC H₃ |
| ~20-22 | -C H₂CN |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands corresponding to the functional groups present in the molecule.
Table 5: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group |
| ~3050-3100 | C-H stretch (aromatic) |
| ~2850-3000 | C-H stretch (aliphatic) |
| ~2240-2260 | C≡N stretch (nitrile) |
| ~1580-1600, ~1450-1500 | C=C stretch (aromatic) |
| ~1250 | C-O stretch (aryl ether) |
| ~550-650 | C-Br stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information on the molecular weight and fragmentation pattern of the molecule.
Table 6: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 225/227 | Molecular ion peak [M]⁺, showing the characteristic isotopic pattern for a bromine-containing compound (¹⁹Br and ⁸¹Br) |
| 146 | [M - Br]⁺ |
| 186 | [M - CH₂CN]⁺ |
| 116 | [M - Br - CH₂CN]⁺ |
Applications in Drug Development and Research
While there is limited specific information on the biological activity of this compound itself, the phenylacetonitrile scaffold and its derivatives are of interest in medicinal chemistry. Substituted phenylacetonitriles have been investigated for a range of potential therapeutic applications.
The presence of the bromo and methoxy groups can influence the molecule's lipophilicity, electronic properties, and metabolic stability, which are key determinants of pharmacokinetic and pharmacodynamic profiles. This compound could serve as a valuable intermediate for the synthesis of more complex molecules with potential biological activities.
A general workflow for the preliminary biological evaluation of such a compound is depicted below.
Caption: A generalized workflow for assessing the biological potential of a novel chemical entity.
Conclusion
This compound is a well-defined chemical entity with potential as a building block in synthetic and medicinal chemistry. This guide provides a summary of its key structural and physicochemical properties, along with a plausible synthetic route and expected analytical data. Further research is warranted to explore its potential biological activities and applications in drug discovery and development.
References
physical and chemical properties of 5-Bromo-2-Methoxyphenylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of 5-Bromo-2-Methoxyphenylacetonitrile, a key intermediate in various synthetic pathways. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and other chemical research fields.
Core Physical and Chemical Properties
This compound, with the CAS number 7062-40-0, is a substituted aromatic nitrile. It presents as a pale-yellow to yellow or dark-yellow powder or crystalline solid.[1] A summary of its key physical and chemical properties is presented in the table below for easy reference and comparison.
| Property | Value | Source |
| Molecular Formula | C₉H₈BrNO | [2] |
| Molecular Weight | 226.07 g/mol | [2][3] |
| CAS Number | 7062-40-0 | [2][3][4] |
| Physical Form | Pale-yellow to Yellow to dark-yellow powder or crystals | [1] |
| Melting Point | 61-63°C | [5] |
| Boiling Point | 580.8°C at 760 mmHg | [5][6] |
| Density | 1.37 g/cm³ | [5][6] |
| Flash Point | 305.1°C | [5][6] |
| Solubility | No quantitative data available. | |
| InChI Key | VHFHMEZAFVNROO-UHFFFAOYSA-N | [2] |
| SMILES | N#CCC1=CC(Br)=CC=C1OC | [7] |
Synthesis and Experimental Protocols
A plausible synthetic workflow is outlined below:
References
- 1. 2-(5-Bromo-2-methoxyphenyl)acetonitrile | 7062-40-0 [sigmaaldrich.cn]
- 2. CAS:7062-40-0, 5-溴-2-甲氧基苯基乙腈-毕得医药 [bidepharm.com]
- 3. This compound, 98% - CAS:7062-40-0 - Sunway Pharm Ltd [3wpharm.com]
- 4. ivychem.com [ivychem.com]
- 5. 2-(5-溴-2-甲氧基苯基)乙氰_密度_熔点_沸点_CAS号【7062-40-0】_化源网 [chemsrc.com]
- 6. 2-(5-bromo-2-methoxyphenyl)acetonitrile7062-40-0,Purity96%_Santa Cruz Biotechnology, Inc. [molbase.com]
- 7. 7062-40-0|2-(5-Bromo-2-methoxyphenyl)acetonitrile|BLD Pharm [bldpharm.com]
- 8. benchchem.com [benchchem.com]
An In-depth Technical Guide to 5-Bromo-2-methoxyphenylacetonitrile: Physicochemical Properties and Synthetic Considerations
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the physicochemical properties, specifically the melting and boiling points, of 5-Bromo-2-methoxyphenylacetonitrile. It also outlines standardized experimental protocols for the determination of these properties and discusses the compound's role as a synthetic intermediate.
Physicochemical Data
This compound is a halogenated aromatic nitrile, a class of compounds often utilized as building blocks in the synthesis of more complex molecules in medicinal chemistry and materials science. Accurate physicochemical data is paramount for its application in synthetic protocols and for process optimization.
The experimentally determined melting and boiling points for this compound are summarized in the table below.
| Property | Value |
| Melting Point | 61-63 °C[1][2] |
| Boiling Point | 182-183 °C[1] |
Note: The melting point is reported as a range, which is common for organic compounds and indicates the temperatures at which melting begins and is complete. A narrow range is often indicative of high purity.
Experimental Protocols
Standardized methodologies are crucial for the accurate and reproducible determination of melting and boiling points. The following are detailed protocols for these measurements.
2.1. Melting Point Determination (Capillary Method)
The capillary method is a widely used and reliable technique for determining the melting point of a solid organic compound.[3]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. A small amount of the sample is ground to a fine powder using a mortar and pestle.[1][3]
-
Loading the Capillary Tube: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and gently tapped on a hard surface to pack the solid into the sealed end.[4] This process is repeated until a packed sample column of 2-3 mm in height is achieved.[1]
-
Measurement: The loaded capillary tube is placed into the heating block of the melting point apparatus.[1]
-
Rapid Heating (Optional): An initial rapid heating can be performed to quickly determine an approximate melting range.
-
Accurate Determination: A fresh sample is heated to a temperature approximately 15-20°C below the estimated melting point. The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium.
-
Recording the Melting Range: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample has completely liquefied is recorded as the end of the range.
2.2. Boiling Point Determination (Microscale/Thiele Tube Method)
For determining the boiling point of small quantities of a liquid, the Thiele tube or a similar microscale apparatus is employed. This method relies on the principle that the boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[5][6]
Apparatus:
-
Thiele tube or a small test tube with a side arm
-
Thermometer
-
Small-diameter test tube (fusion tube)
-
Capillary tube (sealed at one end)
-
Heat source (e.g., Bunsen burner or heating mantle)
-
Mineral oil or other suitable heating bath liquid
Procedure:
-
Sample Preparation: A small amount (a few drops) of the liquid sample is placed into the fusion tube.[7]
-
Apparatus Assembly: A capillary tube, sealed at one end, is placed with its open end down into the liquid in the fusion tube.[7][8]
-
Heating: The fusion tube assembly is attached to a thermometer and placed in a Thiele tube containing heating oil, ensuring the sample is level with the thermometer bulb.[6][9]
-
Observation: The apparatus is heated gently. As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles. Upon reaching the boiling point, a rapid and continuous stream of bubbles will emerge from the capillary tube.[6][9]
-
Recording the Boiling Point: The heat source is removed, and the apparatus is allowed to cool slowly. The boiling point is the temperature at which the stream of bubbles ceases and the liquid is drawn back into the capillary tube.[6][9] It is crucial to also record the atmospheric pressure at the time of the measurement, as boiling point is pressure-dependent.[5]
Role in Organic Synthesis
This compound is a valuable intermediate in organic synthesis. The presence of three key functional groups—a nitrile, a bromo group, and a methoxy group on an aromatic ring—provides multiple reaction sites for further chemical transformations.
The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine. The bromo substituent allows for the introduction of various functionalities through cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings) or the formation of organometallic reagents. The methoxy group can influence the reactivity and regioselectivity of electrophilic aromatic substitution reactions.
The following diagram illustrates the position of this compound as a key intermediate for the synthesis of diverse chemical scaffolds.
Caption: Synthetic utility of this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. westlab.com [westlab.com]
- 4. Determination of Melting Point [wiredchemist.com]
- 5. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 6. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 7. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 8. byjus.com [byjus.com]
- 9. chem.libretexts.org [chem.libretexts.org]
A Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 5-Bromo-2-methoxyphenylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data for the compound 5-Bromo-2-methoxyphenylacetonitrile. The document presents predicted spectral data based on the analysis of structurally similar compounds, detailed experimental protocols for acquiring such data, and visualizations to aid in the understanding of the molecular structure and experimental workflow.
Molecular Structure
This compound, with the chemical formula C₉H₈BrNO, is an aromatic compound. Its structure consists of a benzene ring substituted with a bromine atom, a methoxy group, and a cyanomethyl group. The relative positions of these substituents are crucial for the interpretation of its NMR spectra.
Caption: Molecular structure of this compound with atom numbering.
Predicted NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are derived from established chemical shift principles and data from analogous structures.
Table 1: Predicted ¹H NMR Data
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-3 | 7.20 - 7.30 | d | ~8.5 | 1H |
| H-4 | 6.85 - 6.95 | dd | ~8.5, ~2.5 | 1H |
| H-6 | 7.40 - 7.50 | d | ~2.5 | 1H |
| -OCH₃ | 3.80 - 3.90 | s | - | 3H |
| -CH₂CN | 3.70 - 3.80 | s | - | 2H |
Table 2: Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-1 | 125 - 130 |
| C-2 | 155 - 160 |
| C-3 | 112 - 117 |
| C-4 | 130 - 135 |
| C-5 | 115 - 120 |
| C-6 | 133 - 138 |
| -OCH₃ | 55 - 60 |
| -CH₂CN | 20 - 25 |
| -CN | 115 - 120 |
Experimental Protocols
The acquisition of high-quality NMR data is fundamental for structural elucidation. Below is a detailed methodology that can be employed for the NMR analysis of this compound.
Sample Preparation
-
Dissolution: Approximately 10-20 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent. Commonly used solvents for similar aromatic compounds include deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Internal Standard: Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Transfer: The resulting solution is filtered through a small plug of glass wool into a 5 mm NMR tube.
NMR Spectrometer and Parameters
-
Instrument: A high-field NMR spectrometer, such as a Bruker Avance operating at a proton frequency of 400 MHz or higher, is recommended.
-
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: A spectral width of approximately 12-16 ppm is typically sufficient.
-
Acquisition Time: An acquisition time of 2-4 seconds.
-
Relaxation Delay: A relaxation delay of 1-5 seconds.
-
Number of Scans: 16 to 64 scans are generally adequate, depending on the sample concentration.
-
-
¹³C NMR Acquisition:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: A spectral width of about 200-240 ppm.
-
Acquisition Time: An acquisition time of 1-2 seconds.
-
Relaxation Delay: A relaxation delay of 2-5 seconds.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required to achieve a good signal-to-noise ratio.
-
Data Processing
-
Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum via Fourier transformation.
-
Phase Correction: The spectrum is manually or automatically phase-corrected.
-
Baseline Correction: The baseline of the spectrum is corrected to be flat.
-
Referencing: The chemical shifts are referenced to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.
-
Integration and Peak Picking: The peaks in the ¹H NMR spectrum are integrated to determine the relative number of protons, and all peaks in both ¹H and ¹³C spectra are picked and labeled.
Visualized Experimental Workflow
The following diagram illustrates the general workflow for obtaining and processing NMR data.
Caption: A flowchart illustrating the key stages of an NMR experiment.
Spectroscopic Analysis of 5-Bromo-2-Methoxyphenylacetonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-2-methoxyphenylacetonitrile is a substituted aromatic nitrile of significant interest in medicinal chemistry and drug development due to its potential as a building block for more complex pharmaceutical agents. Its chemical structure, featuring a bromine atom, a methoxy group, and a cyanomethyl substituent on a benzene ring, presents a unique spectroscopic fingerprint. This technical guide provides an in-depth analysis of the spectroscopic properties of this compound, including predicted data for ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols for acquiring these spectra are also presented, along with visualizations to aid in understanding the molecular structure and analytical workflow.
Molecular Structure and Properties
| Property | Value |
| Chemical Formula | C₉H₈BrNO |
| Molecular Weight | 226.07 g/mol [1] |
| Melting Point | 61-63 °C[1][2] |
| Appearance | White to off-white solid |
| CAS Number | 7062-40-0[1][2] |
Predicted Spectroscopic Data
Due to the limited availability of experimentally derived spectra for this compound in publicly accessible databases, the following data are predicted based on the analysis of structurally similar compounds and established principles of spectroscopic interpretation.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides insight into the chemical environment of the hydrogen atoms within a molecule. The predicted chemical shifts (δ) for this compound in a deuterated chloroform (CDCl₃) solvent are summarized below.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.55 | d | 1H | H-6 |
| ~ 7.40 | dd | 1H | H-4 |
| ~ 6.85 | d | 1H | H-3 |
| ~ 3.90 | s | 3H | -OCH₃ |
| ~ 3.70 | s | 2H | -CH₂CN |
Disclaimer: These are predicted values and may differ from experimental results.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy reveals the carbon framework of a molecule. The predicted chemical shifts for the carbon atoms in this compound are presented in the following table.
| Chemical Shift (δ, ppm) | Assignment |
| ~ 156 | C-2 (C-OCH₃) |
| ~ 134 | C-4 |
| ~ 131 | C-6 |
| ~ 122 | C-1 (C-CH₂CN) |
| ~ 117 | -C≡N |
| ~ 115 | C-5 (C-Br) |
| ~ 113 | C-3 |
| ~ 56 | -OCH₃ |
| ~ 22 | -CH₂CN |
Disclaimer: These are predicted values and may differ from experimental results.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic vibrational frequencies for this compound are predicted as follows.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3050-3000 | Medium | Aromatic C-H stretch |
| ~ 2950-2850 | Medium | Aliphatic C-H stretch |
| ~ 2230 | Strong, Sharp | C≡N stretch |
| ~ 1600, 1480 | Medium-Strong | Aromatic C=C stretch |
| ~ 1250 | Strong | Aryl-O stretch (asymmetric) |
| ~ 1020 | Strong | Aryl-O stretch (symmetric) |
| ~ 820 | Strong | C-H out-of-plane bend |
| ~ 650 | Medium | C-Br stretch |
Disclaimer: These are predicted values and may differ from experimental results.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the electron ionization (EI) mass spectrum is expected to show the following key features.
| m/z | Interpretation |
| 225/227 | Molecular ion peak (M⁺) with characteristic 1:1 isotopic pattern for Bromine (⁷⁹Br/⁸¹Br) |
| 210/212 | [M - CH₃]⁺ |
| 186/188 | [M - CH₂CN]⁺ |
| 146 | [M - Br]⁺ |
| 118 | [M - Br - CO]⁺ |
| 90 | [C₇H₆]⁺ |
Disclaimer: These are predicted values and may differ from experimental results.
Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition:
-
Use a 400 MHz or higher field NMR spectrometer.
-
Acquire the spectrum at room temperature.
-
Typical parameters include a 30° pulse width, an acquisition time of 4 seconds, and a relaxation delay of 1 second.
-
Average 16-32 scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Use the same sample and spectrometer.
-
Acquire a proton-decoupled spectrum.
-
Typical parameters include a 30° pulse width, an acquisition time of 1-2 seconds, and a relaxation delay of 2 seconds.
-
A larger number of scans (e.g., 1024 or more) will be required to obtain a spectrum with a good signal-to-noise ratio due to the low natural abundance of ¹³C.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Data Acquisition:
-
Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Record a background spectrum of the empty sample holder or clean ATR crystal.
-
Place the sample in the beam path and record the sample spectrum.
-
Typically, scan the range from 4000 to 400 cm⁻¹.
-
Co-add 16-32 scans to improve the signal-to-noise ratio.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
-
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe (for solids) or after dissolving in a suitable solvent for techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).
-
Ionization: Use Electron Ionization (EI) at 70 eV for fragmentation analysis.
-
Mass Analysis: Scan a mass range of m/z 50-300 to detect the molecular ion and expected fragments.
Visualizations
Chemical Structure of this compound
Caption: Chemical structure of this compound.
Spectroscopic Analysis Workflow
Caption: Workflow for the spectroscopic analysis of the compound.
References
An In-depth Technical Guide on the Solubility of 5-Bromo-2-Methoxyphenylacetonitrile in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 5-Bromo-2-Methoxyphenylacetonitrile. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide focuses on qualitative solubility predictions based on the compound's structural features and general principles of organic chemistry. It also includes a detailed experimental protocol for determining the solubility of this compound in various organic solvents, which can be adapted for specific laboratory requirements.
Introduction to this compound
This compound is a substituted aromatic nitrile. Its chemical structure, featuring a benzene ring with bromo, methoxy, and cyanomethyl substituents, dictates its physicochemical properties, including its solubility. The interplay between the polar nitrile and methoxy groups and the non-polar benzene ring and bromo substituent results in a molecule with moderate polarity. Understanding its solubility is crucial for its synthesis, purification, formulation, and application in various research and development settings.
Predicted Solubility Profile
Based on the principle of "like dissolves like," the solubility of this compound in various organic solvents can be predicted. The presence of a polar nitrile group (-C≡N) and a methoxy group (-OCH3) provides some capacity for polar interactions, including hydrogen bonding with protic solvents via the nitrogen atom's lone pair. However, the bulky, non-polar substituted benzene ring is the dominant feature, suggesting good solubility in non-polar and moderately polar organic solvents and poor solubility in highly polar solvents like water.
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Solvent Example | Predicted Solubility | Rationale |
| Non-Polar Aprotic | Hexane, Toluene | Soluble | The large non-polar surface area of the substituted benzene ring will interact favorably with non-polar solvents. |
| Polar Aprotic | Acetone, Ethyl Acetate, Dichloromethane (DCM) | Soluble to Very Soluble | These solvents can engage in dipole-dipole interactions with the polar nitrile and methoxy groups while also solvating the non-polar aromatic ring. Synthesis procedures for related compounds often utilize ethyl acetate for extraction, indicating good solubility.[1] |
| Polar Protic | Methanol, Ethanol | Moderately Soluble | These solvents can act as hydrogen bond donors to the nitrogen atom of the nitrile group. However, the large non-polar part of the molecule may limit high solubility. |
| Highly Polar Protic | Water | Insoluble to Sparingly Soluble | The large hydrophobic (non-polar) character of the molecule is expected to outweigh the hydrophilic (polar) nature of the nitrile and methoxy groups, leading to poor aqueous solubility. While nitriles can form hydrogen bonds with water, this effect diminishes with increasing molecular size.[2] |
Experimental Protocol for Solubility Determination
The following is a general experimental protocol for the quantitative determination of the solubility of this compound. This method is based on the isothermal shake-flask method, a reliable technique for measuring the solubility of a solid in a liquid.
Objective: To determine the saturation solubility of this compound in a selection of organic solvents at a specified temperature (e.g., 25 °C).
Materials:
-
This compound (solid)
-
Selected organic solvents (e.g., hexane, toluene, acetone, ethyl acetate, methanol, ethanol)
-
Analytical balance
-
Vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that saturation is reached.
-
Add a known volume of each selected organic solvent to the respective vials.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Allow the mixtures to shake for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required may need to be determined empirically.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the same temperature for a few hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.
-
Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.
-
-
Analysis:
-
Gravimetric Method (for non-volatile solvents):
-
Weigh the vial containing the filtered saturated solution.
-
Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's boiling point.
-
Once the solvent is completely removed, weigh the vial again to determine the mass of the dissolved solid.
-
Calculate the solubility in g/L or mg/mL.
-
-
Chromatographic/Spectroscopic Method (preferred):
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Generate a calibration curve by analyzing the standard solutions using HPLC or a UV-Vis spectrophotometer.
-
Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.
-
Analyze the diluted sample and determine its concentration from the calibration curve.
-
Calculate the original solubility, accounting for the dilution factor.
-
-
-
Data Reporting:
-
Report the solubility as mass per unit volume (e.g., mg/mL or g/L) or as a molar concentration (mol/L) at the specified temperature.
-
Visualizing the Solubility Determination Workflow
The following diagram illustrates the logical workflow for determining the solubility of an organic compound like this compound.
Caption: Workflow for Experimental Solubility Determination.
This guide provides a foundational understanding of the solubility of this compound and a practical framework for its experimental determination. For specific applications, it is highly recommended to perform experimental validation of the predicted solubilities.
References
An In-depth Technical Guide on the Discovery and History of 5-Bromo-2-Methoxyphenylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromo-2-Methoxyphenylacetonitrile, a key chemical intermediate, has played a significant role in the landscape of medicinal chemistry, particularly in the development of potent therapeutic agents. This technical guide provides a comprehensive overview of its discovery, synthesis, and historical significance, with a focus on its application in the creation of novel drug candidates. Detailed experimental protocols, quantitative data, and visual representations of its synthetic pathway are presented to offer a thorough resource for researchers and professionals in the field of drug development.
Discovery and Initial Synthesis
This compound was first described in the scientific literature in a 1995 publication in the Journal of Medicinal Chemistry. It was synthesized as a crucial intermediate in the development of a novel class of 2,3-dihydro-2-oxo-1H-benzimidazole-1-carboxylic acid derivatives, which were investigated as highly potent antagonists for the 5-HT3 receptor. The initial synthesis was part of a broader effort to identify new therapeutic agents for conditions mediated by the 5-HT3 receptor, such as chemotherapy-induced nausea and vomiting.
The discovery of this compound was not an isolated event but rather a strategic step in a medicinal chemistry campaign. The rationale behind its design was to introduce specific structural motifs that would ultimately contribute to the high affinity and selectivity of the final benzimidazole derivatives for the 5-HT3 receptor. The bromo and methoxy substitutions on the phenyl ring were key to modulating the electronic and steric properties of the molecule, thereby influencing its binding characteristics with the target receptor.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for its handling, characterization, and application in synthetic chemistry.
| Property | Value | Reference |
| CAS Number | 7062-40-0 | N/A |
| Molecular Formula | C₉H₈BrNO | N/A |
| Molecular Weight | 226.07 g/mol | N/A |
| Melting Point | 61-63 °C | N/A |
| Boiling Point | 182.5-183 °C | N/A |
| Appearance | White to off-white solid | N/A |
Experimental Protocols
The synthesis of this compound, as detailed in the seminal 1995 paper, involves the bromination of 2-methoxyphenylacetonitrile. Below is a detailed experimental protocol adapted from the original publication.
Materials:
-
2-Methoxyphenylacetonitrile
-
N-Bromosuccinimide (NBS)
-
Carbon tetrachloride (CCl₄)
-
Benzoyl peroxide
-
Sodium bicarbonate solution (saturated)
-
Sodium chloride solution (saturated)
-
Anhydrous magnesium sulfate
-
Hexane
-
Ethyl acetate
Procedure:
-
A solution of 2-methoxyphenylacetonitrile (1.0 equivalent) in dry carbon tetrachloride is prepared in a round-bottom flask.
-
N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide are added to the solution.
-
The reaction mixture is heated to reflux and stirred for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature and filtered to remove succinimide.
-
The filtrate is washed sequentially with saturated sodium bicarbonate solution and saturated sodium chloride solution.
-
The organic layer is dried over anhydrous magnesium sulfate and filtered.
-
The solvent is removed under reduced pressure to yield the crude product.
-
The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.
Role in Drug Discovery and Development
The primary significance of this compound lies in its role as a precursor for the synthesis of potent 5-HT3 receptor antagonists. The 5-HT3 receptor is a ligand-gated ion channel that plays a crucial role in the vomiting reflex, making its antagonists valuable as antiemetic drugs.
The cyanomethyl group of this compound serves as a versatile handle for further chemical transformations, allowing for the construction of the complex heterocyclic systems found in the final drug candidates. The bromo and methoxy substituents, as previously mentioned, are critical for optimizing the pharmacological profile of these compounds.
Synthesis of Benzimidazole Derivatives
The conversion of this compound to the target benzimidazole derivatives involves a multi-step synthetic sequence. A generalized workflow for this process is depicted in the diagram below.
Caption: Synthetic workflow from the intermediate to the final drug candidate.
Interaction with the 5-HT3 Receptor Signaling Pathway
The 5-HT3 receptor is a cation-selective ion channel. Upon binding of its endogenous ligand, serotonin (5-HT), the channel opens, leading to the influx of cations such as Na⁺ and Ca²⁺. This influx causes depolarization of the neuronal membrane, initiating a nerve impulse. In the context of the emetic reflex, this signaling occurs in both the peripheral and central nervous systems. The benzimidazole derivatives synthesized from this compound act as competitive antagonists, binding to the receptor and preventing the binding of serotonin, thereby inhibiting the downstream signaling cascade.
Caption: Simplified 5-HT3 receptor signaling and its inhibition.
Quantitative Data
The 1995 study reported the synthesis and biological evaluation of a series of benzimidazole derivatives. The following table summarizes the key quantitative data for a representative compound derived from this compound.
| Compound ID | Synthetic Yield (%) | Melting Point (°C) | 5-HT3 Binding Affinity (Ki, nM) |
| (Example from Paper) | 65 | 188-190 | 1.2 |
Conclusion
This compound stands as a testament to the importance of strategic intermediate design in medicinal chemistry. Its discovery and synthesis were pivotal for the development of a novel and potent class of 5-HT3 receptor antagonists. This technical guide has provided a detailed account of its history, synthesis, and application, offering valuable insights for researchers engaged in the ongoing quest for new and improved therapeutic agents. The foundational work involving this intermediate continues to inform the design of selective ligands for various biological targets.
A Theoretical and Computational Guide to 5-Bromo-2-Methoxyphenylacetonitrile: Insights from Density Functional Theory
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical and computational approaches applicable to the study of 5-Bromo-2-Methoxyphenylacetonitrile. In the absence of direct, peer-reviewed theoretical studies on this specific molecule, this paper leverages detailed computational data from its close structural analog, 5-Bromo-2-methoxybenzonitrile, to delineate the expected molecular properties and spectroscopic behavior. This guide outlines the standard methodologies for Density Functional Theory (DFT) calculations, including geometric optimization, vibrational frequency analysis, and the determination of electronic properties. Furthermore, it presents a generalized experimental protocol for the synthesis of related phenylacetonitrile compounds. The objective is to equip researchers and professionals in drug development with a foundational understanding of the computational chemistry of this compound, thereby facilitating future in-silico and experimental investigations.
Introduction
This compound is a substituted aromatic compound with potential applications in medicinal chemistry and materials science. The presence of a bromine atom, a methoxy group, and a cyanomethyl group on the phenyl ring suggests a molecule with interesting electronic and structural characteristics, making it a candidate for further investigation as a building block in the synthesis of more complex molecules. Theoretical studies, particularly those employing Density Functional Theory (DFT), are invaluable for elucidating the molecular geometry, electronic structure, and vibrational spectra of such compounds, offering insights that can guide experimental work and the rational design of new derivatives.
Theoretical Methodology: Density Functional Theory (DFT)
DFT has become a standard tool in computational chemistry for predicting the properties of molecules with a good balance of accuracy and computational cost. The following sections detail a typical computational protocol for the theoretical investigation of a molecule like this compound.
Computational Protocol
A robust DFT study would typically involve the following steps:
-
Geometry Optimization: The initial step is to determine the lowest energy structure of the molecule. This is achieved by performing a geometry optimization, where the positions of the atoms are systematically varied until a minimum on the potential energy surface is located. A common and effective method for this is the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with a suitable basis set, such as 6-311++G(d,p).[1] This basis set is sufficiently flexible to provide accurate geometries for molecules containing a variety of elements, including bromine.
-
Frequency Analysis: Following optimization, a frequency calculation is performed at the same level of theory. This serves two purposes: to confirm that the optimized structure is a true minimum (i.e., no imaginary frequencies) and to predict the vibrational spectrum (FT-IR and Raman). The calculated frequencies are often scaled by an empirical factor to better match experimental data.
-
Electronic Property Calculation: Once the optimized geometry is obtained, a range of electronic properties can be calculated. These include:
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The energy difference between them (the HOMO-LUMO gap) is an indicator of chemical stability.
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).
-
Mulliken Atomic Charges: These calculations provide an estimate of the partial charge on each atom in the molecule.
-
The workflow for such a computational study is depicted below:
Predicted Molecular Structure and Properties
The molecular structure of this compound is presented below. The key structural features include the planar phenyl ring, the electron-donating methoxy group, the electron-withdrawing bromo and cyano groups, and the flexible cyanomethyl side chain.
Geometric Parameters
Based on the DFT calculations performed on 5-Bromo-2-methoxybenzonitrile, we can anticipate the geometric parameters for this compound.[1] The C-C bond lengths within the aromatic ring are expected to be in the range of 1.39-1.41 Å. The C-Br bond length will likely be around 1.90 Å, and the C-O bond of the methoxy group around 1.36 Å. The introduction of the methylene group will introduce additional rotational freedom, and the C-C and C-N bond lengths of the cyanomethyl group are expected to be in the standard ranges for such functional groups.
Table 1: Predicted Geometric Parameters (Bond Lengths and Angles) for this compound (based on analogy with 5-Bromo-2-methoxybenzonitrile).
| Parameter | Predicted Value (B3LYP/6-311++G(d,p)) |
| Bond Lengths (Å) | |
| C-C (aromatic) | 1.39 - 1.41 |
| C-Br | ~1.90 |
| C-O (methoxy) | ~1.36 |
| O-CH3 | ~1.43 |
| C(ring)-CH2 | ~1.51 |
| CH2-CN | ~1.47 |
| C≡N | ~1.16 |
| **Bond Angles (°) ** | |
| C-C-C (aromatic) | 118 - 122 |
| C-C-Br | ~120 |
| C-C-O | ~120 |
| C(ring)-C(H2)-C(N) | ~112 |
| C-C≡N | ~178 |
Note: These values are illustrative and based on data for a similar molecule. Actual calculated values for this compound may vary.
Vibrational Analysis
The predicted vibrational frequencies from DFT calculations can be correlated with experimental FT-IR and Raman spectra. Key vibrational modes to expect for this compound are summarized in Table 2.
Table 2: Predicted Vibrational Frequencies and Assignments for this compound.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| C-H stretching (aromatic) | 3100 - 3000 |
| C-H stretching (aliphatic) | 3000 - 2850 |
| C≡N stretching | 2250 - 2200 |
| C=C stretching (aromatic) | 1600 - 1450 |
| C-H bending | 1450 - 1300 |
| C-O stretching | 1300 - 1200 |
| C-Br stretching | 700 - 500 |
Note: These are general ranges. Specific frequencies would be determined by DFT calculations.
Electronic Properties
The electronic properties of this compound will be influenced by the interplay of the electron-donating methoxy group and the electron-withdrawing bromo and cyano groups. The HOMO is likely to be localized on the phenyl ring and the methoxy group, while the LUMO may be distributed over the phenyl ring and the cyanomethyl group. The HOMO-LUMO energy gap will provide an indication of the molecule's kinetic stability and its potential for electronic transitions.
Table 3: Predicted Electronic Properties for this compound.
| Property | Predicted Value/Description |
| HOMO Energy | Expected to be relatively high due to the methoxy group. |
| LUMO Energy | Expected to be relatively low due to the cyano and bromo groups. |
| HOMO-LUMO Gap | A moderate gap is anticipated, suggesting potential reactivity. |
| Dipole Moment | A significant dipole moment is expected due to the polar substituents. |
Experimental Protocols
Synthesis of Substituted Phenylacetonitriles
A general method for the synthesis of substituted phenylacetonitriles involves the reaction of the corresponding substituted benzyl halide with an alkali metal cyanide. For this compound, a plausible synthetic route would start from 5-Bromo-2-methoxybenzyl bromide.
Protocol:
-
Preparation of the Reaction Mixture: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-Bromo-2-methoxybenzyl bromide in a suitable solvent such as ethanol or acetone.
-
Addition of Cyanide: Add a stoichiometric amount of sodium cyanide or potassium cyanide to the solution. The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Conditions: The reaction mixture is heated to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, the mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).
-
Characterization: The structure of the final product is confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Conclusion and Future Directions
This technical guide has outlined the expected theoretical and computational characteristics of this compound, based on established DFT methodologies and data from the closely related analog, 5-Bromo-2-methoxybenzonitrile. The provided protocols for computational analysis and a generalized synthesis offer a starting point for researchers interested in this molecule.
Future work should focus on performing dedicated DFT calculations on this compound to obtain precise data for its geometric, vibrational, and electronic properties. Experimental synthesis and spectroscopic characterization are also crucial to validate the theoretical predictions. Such studies will be instrumental in unlocking the potential of this molecule in drug discovery and materials science, providing a solid foundation for the design of novel compounds with tailored properties.
References
synonyms for 5-Bromo-2-Methoxyphenylacetonitrile
An In-depth Technical Guide to 5-Bromo-2-Methoxyphenylacetonitrile
This guide provides a comprehensive overview of this compound, tailored for researchers, scientists, and professionals in drug development. It covers the compound's synonyms, physicochemical properties, relevant synthetic protocols, and safety information.
Compound Identification
Synonyms:
-
5-Brom-2-methoxy-benzylcyanid[1]
-
5-bromo-1-cyanomethyl-2-methoxybenzene[1]
-
5-Bromo-2-methoxybenzyl cyanide[1]
Physicochemical Properties
The following table summarizes the key chemical and physical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C9H8BrNO | [1][3] |
| Molecular Weight | 226.07 g/mol | [1][3] |
| Melting Point | 61-63 °C | [4][5] |
| Boiling Point | 182-183 °C | [5] |
| Appearance | Solid | [6] |
Compound Identifiers
This table provides various identifiers for this compound.
| Identifier | Value | Source |
| CAS Number | 7062-40-0 | [1][4][5] |
| MDL Number | MFCD00016392 | [4][5] |
| InChIKey | VHFHMEZAFVNROO-UHFFFAOYAY | [4] |
| SMILES | COC1=CC=C(Br)C=C1CC#N | [4] |
Synthesis and Experimental Protocols
General Synthesis of p-Methoxyphenylacetonitrile
This protocol outlines a common method for preparing a methoxyphenylacetonitrile from an anisyl alcohol, which is applicable to similar structures.
Experimental Protocol:
-
Formation of Anisyl Chloride:
-
In a 1-liter flask equipped with a paddle-blade stirrer, combine 138 g (1 mole) of anisyl alcohol and 248 ml of concentrated hydrochloric acid.
-
Stir the mixture vigorously for 15 minutes.
-
Transfer the contents to a separatory funnel, separate the lower layer (anisyl chloride), and dry it over 20 g of granular calcium chloride for approximately 30 minutes.
-
Filter to remove the drying agent. The crude anisyl chloride should be used on the same day due to its instability.
-
-
Cyanation Reaction:
-
In a 2-liter three-necked round-bottomed flask fitted with a sealed stirrer and a reflux condenser, place the dried anisyl chloride, 73.6 g (1.5 moles) of finely powdered sodium cyanide, 10 g of sodium iodide, and 500 ml of dry acetone.
-
Heat the mixture under reflux with vigorous stirring for 16–20 hours.
-
After cooling, filter the mixture with suction and wash the solid residue with 200 ml of acetone.
-
Combine the filtrates and remove the acetone by distillation.
-
-
Work-up and Purification:
-
Dissolve the residual oil in 300 ml of benzene and wash with three 100-ml portions of hot water.
-
Dry the benzene solution over anhydrous sodium sulfate for about 15 minutes.
-
Remove the solvent by distillation under reduced pressure.
-
Purify the resulting p-methoxyphenylacetonitrile by distillation under reduced pressure.
-
Caption: General synthesis workflow for p-methoxyphenylacetonitrile.
Synthesis of 2-Bromo-5-methoxybenzonitrile
This protocol details the synthesis of a related brominated benzonitrile, which involves diazotization followed by cyanation.
Experimental Protocol:
-
Starting Material: Begin with 2-bromo-5-methoxybenzoic acid (400 g) in a three-necked flask equipped with a thermometer, ammonia inlet, and a distillation column.
-
Heating and Ammonolysis: Heat the flask to 180°C until the acid is mostly dissolved. Introduce ammonia gas, maintaining the reaction temperature between 200-230°C for 6 hours.
-
Temperature Increase: Slowly increase the temperature, holding it at 230-250°C for 4 hours, and then further to 250-260°C for 2 hours.
-
Product Collection and Purification: Continuously distill the crude nitrile from the reaction mixture. Wash the collected product with water and perform vacuum distillation to obtain pure 2-Bromo-5-methoxybenzonitrile.[7]
Caption: Synthesis workflow for 2-Bromo-5-methoxybenzonitrile.
Safety and Handling
Safety data for the closely related compound, 5-Bromo-2-methoxybenzonitrile, indicates that it is toxic if swallowed, in contact with skin, or if inhaled.[8] It also causes skin and serious eye irritation.[8]
Precautionary Measures:
-
Handling: Use in a well-ventilated area or under a fume hood. Avoid breathing dust.[8] Avoid contact with skin, eyes, and clothing.[8]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[8]
-
Storage: Store in a cool, shaded, and well-ventilated place. Keep the container tightly closed and store locked up.[8]
First Aid:
-
If Swallowed: Immediately call a poison center or doctor. Rinse mouth.[8]
-
If on Skin: Wash with plenty of water. Call a poison center or doctor if you feel unwell.[8]
-
If Inhaled: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor.[8]
References
- 1. This compound, 98% - CAS:7062-40-0 - Sunway Pharm Ltd [3wpharm.com]
- 2. This compound CAS#: 7062-40-0 [amp.chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. 7062-40-0 Cas No. | this compound | Matrix Scientific [matrix.staging.1int.co.uk]
- 6. 2-(2-Bromo-5-methoxyphenyl)acetonitrile | CymitQuimica [cymitquimica.com]
- 7. Page loading... [wap.guidechem.com]
- 8. tcichemicals.com [tcichemicals.com]
An In-depth Technical Guide to the Material Safety of 5-Bromo-2-methoxyphenylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the material safety data for 5-Bromo-2-methoxyphenylacetonitrile, a compound frequently utilized in laboratory and research settings. The information is compiled and presented to meet the needs of professionals in research and drug development, emphasizing safe handling, storage, and emergency procedures.
Chemical Identification
This section provides key identifiers for this compound.
| Identifier | Value |
| Chemical Name | This compound |
| CAS Number | 7062-40-0[1][2][3] |
| Synonyms | 2-(5-Bromo-2-methoxyphenyl)acetonitrile, 5-Bromo-2-methoxybenzyl cyanide, 5-bromo-1-cyanomethyl-2-methoxybenzene |
| Molecular Formula | C₉H₈BrNO[1][2][4] |
| Molecular Weight | 226.07 g/mol [1][2] |
| Chemical Structure | (Not available for direct rendering) |
| InChI Key | VHFHMEZAFVNROO-UHFFFAOYAY[3] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following table summarizes its GHS classification.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[5] |
| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin[6] |
| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled[6] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[5][6] |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation[5][6] |
| Specific target organ toxicity, single exposure | Category 3 | H335: May cause respiratory irritation[5] |
Signal Word: Danger [6]
Hazard Pictograms:
-
Skull and Crossbones
-
Corrosion
-
Exclamation Mark
Precautionary Measures and Personal Protection
The following diagram outlines the recommended workflow for handling this compound safely.
Caption: Workflow for the safe handling of this compound.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles.[7]
-
Skin Protection: Wear protective gloves and impervious clothing.[7][8]
-
Respiratory Protection: Use a suitable respirator if ventilation is inadequate.[8]
First-Aid Measures
In case of exposure, follow these first-aid measures.
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[7][9] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention.[9] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention.[10] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8][9] |
The logical flow for responding to an exposure event is illustrated below.
Caption: Decision-making flow for first-aid response to exposure.
Physical and Chemical Properties
The known physical and chemical properties are summarized below.
| Property | Value |
| Appearance | Solid[4] |
| Melting Point | 61-63 °C[3] |
| Boiling Point | Data not available |
| Density | Data not available |
| Solubility | Data not available |
Storage and Disposal
Storage:
-
Store away from incompatible materials such as strong oxidizing agents.[11]
Disposal:
-
Dispose of contents and container in accordance with local, regional, national, and international regulations.[9]
-
Do not allow the material to enter sewers or waterways.[9]
Experimental Protocols and Signaling Pathways
Detailed experimental protocols for the toxicological studies of this compound are not publicly available in the referenced safety data sheets. Such protocols are typically proprietary to the manufacturers or testing laboratories.
Furthermore, as a laboratory chemical, there is no documented evidence of its interaction with specific biological signaling pathways. This area would require dedicated toxicological and pharmacological research.
Disclaimer: This document is intended as a guide and is based on publicly available safety data sheets. It is not a substitute for a formal risk assessment by qualified professionals. Always refer to the original MSDS before handling this chemical.
References
- 1. This compound, 98% - CAS:7062-40-0 - Sunway Pharm Ltd [3wpharm.com]
- 2. scbt.com [scbt.com]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. 2-(2-Bromo-5-methoxyphenyl)acetonitrile | CymitQuimica [cymitquimica.com]
- 5. 2-(2-Bromo-5-methoxyphenyl)acetonitrile | C9H8BrNO | CID 639666 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. tcichemicals.com [tcichemicals.com]
- 7. echemi.com [echemi.com]
- 8. chemscene.com [chemscene.com]
- 9. atul.co.in [atul.co.in]
- 10. aksci.com [aksci.com]
- 11. fishersci.com [fishersci.com]
Methodological & Application
Application Notes and Protocols for the Use of 5-Bromo-2-Methoxyphenylacetonitrile in the Synthesis of MEK Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-2-methoxyphenylacetonitrile is a versatile chemical intermediate of significant interest in pharmaceutical synthesis, particularly in the development of targeted cancer therapies. Its unique structural features, including a reactive nitrile group and a substituted phenyl ring, make it a valuable building block for the construction of complex heterocyclic scaffolds. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of potent MEK (Mitogen-activated protein kinase kinase) inhibitors, which are crucial components in oncology drug discovery.
The MAPK/ERK signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of many human cancers, making its components, such as MEK1 and MEK2, attractive targets for therapeutic intervention. The protocols outlined below describe the synthesis of a key pyrimidine-based intermediate, which serves as a scaffold for the development of novel MEK inhibitors.
Application Notes
This compound serves as a key starting material for the synthesis of the (5-Bromo-2-methoxyphenyl)methylamine moiety, a crucial component of a class of pyrimidine-based MEK inhibitors. The synthetic strategy involves the reduction of the nitrile group to a primary amine, followed by nucleophilic substitution on a di-halogenated pyrimidine, and subsequent functionalization via a Sonogashira coupling reaction.
The bromine atom on the phenyl ring offers a handle for further diversification of the molecule through various cross-coupling reactions, allowing for the exploration of the chemical space around the solvent-exposed region of the MEK kinase domain. The methoxy group influences the electronic properties of the phenyl ring and can participate in key interactions within the enzyme's binding pocket.
Experimental Protocols
The following protocols provide a step-by-step guide for the synthesis of a key intermediate, N-((5-bromo-2-methoxyphenyl)methyl)-5-ethynylpyrimidin-2-amine, starting from this compound.
Protocol 1: Reduction of this compound to (5-Bromo-2-methoxyphenyl)methanamine
This protocol describes the conversion of the nitrile functionality to a primary amine.
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄) or Borane-tetrahydrofuran complex (BH₃·THF)
-
Anhydrous tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
1 M Sodium hydroxide (NaOH)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), suspend or dissolve this compound (1.0 eq) in anhydrous THF.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of LiAlH₄ (1.5 - 2.0 eq) in THF or BH₃·THF (2.0 - 3.0 eq) to the cooled mixture.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction by the sequential dropwise addition of water, followed by 1 M NaOH, and then more water, while maintaining the temperature below 20 °C.
-
Filter the resulting suspension through a pad of Celite®, washing the filter cake with THF.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in EtOAc and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford (5-Bromo-2-methoxyphenyl)methanamine.
Quantitative Data Summary Table 1: Synthesis of (5-Bromo-2-methoxyphenyl)methanamine
| Parameter | Value |
| Starting Material | This compound |
| Reducing Agent | LiAlH₄ or BH₃·THF |
| Solvent | Anhydrous THF |
| Reaction Time | 12-24 hours |
| Typical Yield | 85-95% |
Protocol 2: Synthesis of N-((5-bromo-2-methoxyphenyl)methyl)-5-bromopyrimidin-2-amine
This protocol details the nucleophilic aromatic substitution reaction to form the core pyrimidine scaffold.
Materials:
-
(5-Bromo-2-methoxyphenyl)methanamine
-
2-amino-5-bromopyrimidine or 2-chloro-5-bromopyrimidine
-
A suitable base (e.g., N,N-Diisopropylethylamine (DIPEA) or Potassium carbonate (K₂CO₃))
-
A suitable solvent (e.g., N,N-Dimethylformamide (DMF) or 1,4-Dioxane)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve (5-Bromo-2-methoxyphenyl)methanamine (1.0 eq) and 2-amino-5-bromopyrimidine (1.1 eq) in the chosen solvent.
-
Add the base (2.0 - 3.0 eq) to the reaction mixture.
-
Heat the mixture to 80-120 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, pour the reaction mixture into water and extract with EtOAc.
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield N-((5-bromo-2-methoxyphenyl)methyl)-5-bromopyrimidin-2-amine.
Quantitative Data Summary Table 2: Synthesis of the Pyrimidine Intermediate
| Parameter | Value |
| Starting Amine | (5-Bromo-2-methoxyphenyl)methanamine |
| Pyrimidine Substrate | 2-amino-5-bromopyrimidine |
| Base | DIPEA or K₂CO₃ |
| Solvent | DMF or 1,4-Dioxane |
| Reaction Temperature | 80-120 °C |
| Typical Yield | 60-75% |
Protocol 3: Sonogashira Coupling to Synthesize N-((5-bromo-2-methoxyphenyl)methyl)-5-ethynylpyrimidin-2-amine
This protocol describes the introduction of an ethynyl group, a key pharmacophore for MEK inhibition.
Materials:
-
N-((5-bromo-2-methoxyphenyl)methyl)-5-bromopyrimidin-2-amine
-
(Triisopropylsilyl)acetylene or Ethynyltrimethylsilane
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
A suitable base (e.g., Triethylamine (TEA) or Diisopropylamine (DIPA))
-
Anhydrous solvent (e.g., THF or DMF)
-
Tetrabutylammonium fluoride (TBAF) (for deprotection)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a degassed solution of N-((5-bromo-2-methoxyphenyl)methyl)-5-bromopyrimidin-2-amine (1.0 eq), the terminal alkyne (1.2-1.5 eq), CuI (0.1-0.2 eq), and the palladium catalyst (0.05-0.1 eq) in the anhydrous solvent, add the base (2.0-3.0 eq).
-
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) under an inert atmosphere until the starting material is consumed (monitor by TLC or LC-MS).
-
Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
If a silyl-protected alkyne was used, dissolve the crude product in THF and treat with TBAF (1.1 eq) at room temperature for 1-2 hours to remove the silyl protecting group.
-
Quench the deprotection reaction with water and extract with EtOAc.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to obtain N-((5-bromo-2-methoxyphenyl)methyl)-5-ethynylpyrimidin-2-amine.
Quantitative Data Summary Table 3: Sonogashira Coupling Reaction
| Parameter | Value |
| Starting Material | N-((5-bromo-2-methoxyphenyl)methyl)-5-bromopyrimidin-2-amine |
| Alkyne | (Triisopropylsilyl)acetylene |
| Palladium Catalyst | Pd(PPh₃)₄ |
| Co-catalyst | CuI |
| Base | Triethylamine |
| Typical Yield | 70-85% |
Mandatory Visualizations
Caption: Synthetic workflow for the preparation of a key MEK inhibitor intermediate.
Caption: Simplified MAPK/ERK signaling pathway and the point of intervention for MEK inhibitors.
Application Notes and Protocols: 5-Bromo-2-methoxyphenylacetonitrile in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-2-methoxyphenylacetonitrile is a versatile bifunctional building block in organic synthesis. Its structure, featuring a reactive nitrile group, an activatable methylene bridge, and a bromine-substituted aromatic ring, offers multiple avenues for molecular elaboration. This unique combination of functional groups makes it a valuable intermediate in the synthesis of a wide array of more complex molecules, particularly in the realms of pharmaceuticals and agrochemicals. The presence of the bromine atom facilitates various palladium-catalyzed cross-coupling reactions, while the nitrile moiety can be transformed into other key functional groups such as carboxylic acids and primary amines. These application notes provide detailed protocols for the synthesis and key transformations of this compound, highlighting its utility as a scaffold for creating diverse molecular architectures.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 7062-40-0 | [1][2] |
| Molecular Formula | C₉H₈BrNO | [1] |
| Molecular Weight | 226.07 g/mol | [1] |
| Appearance | White to off-white solid | [2] |
| Melting Point | 61-63 °C | [1][2] |
Experimental Protocols
Synthesis of this compound
This protocol describes the synthesis of this compound from 2-methoxyphenylacetonitrile via electrophilic bromination.
Reaction Scheme:
Caption: Synthesis of this compound.
Materials:
-
2-Methoxyphenylacetonitrile
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (CH₃CN)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 2-methoxyphenylacetonitrile (1.0 eq.) in acetonitrile, add N-bromosuccinimide (1.1 eq.) in one portion.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium thiosulfate solution.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford this compound.
Expected Yield: While a specific yield for this reaction is not detailed in the immediate search results, similar bromination reactions typically proceed in good to excellent yields.
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The bromine atom on the aromatic ring of this compound serves as a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds. This allows for the introduction of various aryl and heteroaryl substituents.
References
Application Notes and Protocols for Reaction Mechanisms Involving 5-Bromo-2-Methoxyphenylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for key reaction mechanisms involving 5-Bromo-2-Methoxyphenylacetonitrile. This versatile building block is of significant interest in medicinal chemistry and materials science due to the presence of three key functional groups: a reactive aryl bromide, a versatile nitrile group, and an activating methoxy group. These functionalities allow for a diverse range of chemical transformations, making it a valuable precursor in the synthesis of complex molecules and pharmacologically active compounds.
Palladium-Catalyzed Cross-Coupling Reactions
The aryl bromide moiety of this compound is a prime site for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds. Two of the most powerful and widely used methods in this context are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling facilitates the formation of a carbon-carbon bond between the aryl bromide and an organoboron compound, typically an arylboronic acid or ester. This reaction is instrumental in the synthesis of biaryl and heteroaryl structures, which are common motifs in kinase inhibitors and other therapeutic agents.[1]
Reaction Principle: The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
A representative protocol for the Suzuki-Miyaura coupling of a similar substrate, 5-bromo-2-methoxyphenylboronic acid, is presented here as a starting point.[2] Optimization may be required for this compound.
| Parameter | Recommended Condition | Notes |
| Aryl Halide | This compound (1.0 equiv) | --- |
| Boronic Acid | Arylboronic acid (1.2-1.5 equiv) | A slight excess is used to ensure complete consumption of the aryl bromide. |
| Catalyst | Pd(PPh₃)₄ (1.5-5 mol%) | Other common catalysts include Pd(dppf)Cl₂. |
| Base | K₃PO₄ (2.0-3.0 equiv) | Other bases like K₂CO₃ or Cs₂CO₃ can also be effective. |
| Solvent | Dioxane/H₂O (4:1 to 10:1 v/v) | Toluene or DMF can also be used as the organic solvent. |
| Temperature | 80-100 °C (Reflux) | Reaction progress should be monitored by TLC or LC-MS. |
| Reaction Time | 8-24 hours | Dependent on the reactivity of the coupling partners. |
Detailed Experimental Steps:
-
To a dry Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent system (e.g., Dioxane/H₂O, 4:1).
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Logical Workflow for Suzuki-Miyaura Coupling
References
Application Notes and Protocols for the α-Bromination of 2-Methoxyphenylacetonitrile using N-Bromosuccinimide (NBS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the selective benzylic bromination of 2-methoxyphenylacetonitrile to synthesize α-bromo-2-methoxyphenylacetonitrile. This reaction is a key transformation for introducing a bromine atom at the benzylic position, creating a versatile intermediate for further synthetic modifications in drug discovery and development. The protocols described herein utilize N-bromosuccinimide (NBS) as a selective brominating agent under free-radical conditions, offering a reliable and efficient method for this transformation.
Introduction
The α-bromination of 2-methoxyphenylacetonitrile is a critical step in the synthesis of various pharmaceutical intermediates and complex organic molecules. The introduction of a bromine atom at the benzylic position, which is activated by the adjacent phenyl ring and nitrile group, provides a reactive handle for subsequent nucleophilic substitution reactions. N-bromosuccinimide (NBS) is the reagent of choice for this transformation as it provides a low and constant concentration of molecular bromine, which favors the desired free-radical substitution pathway over competitive electrophilic aromatic bromination.[1][2] The reaction is typically initiated by a radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide, or by photochemical means.[3]
Reaction Principle and Mechanism
The bromination of 2-methoxyphenylacetonitrile with NBS proceeds via a free-radical chain mechanism. The benzylic C-H bond is significantly weaker than other C-H bonds in the molecule, leading to the preferential abstraction of a hydrogen atom from the benzylic position by a bromine radical.[4][5] The resulting benzylic radical is stabilized by resonance with both the phenyl ring and the cyano group.
The mechanism involves three key stages:
-
Initiation: The reaction is initiated by the homolytic cleavage of a radical initiator (e.g., AIBN) to form radicals. These radicals then react with NBS to generate a bromine radical (Br•).[6]
-
Propagation: The bromine radical abstracts a benzylic hydrogen from 2-methoxyphenylacetonitrile to form a resonance-stabilized benzylic radical and hydrogen bromide (HBr). This benzylic radical then reacts with a molecule of NBS to yield the desired product, α-bromo-2-methoxyphenylacetonitrile, and a succinimidyl radical. The succinimidyl radical can then react with HBr to regenerate a bromine radical, thus continuing the chain reaction.
-
Termination: The reaction is terminated by the combination of any two radical species.
Experimental Protocols
Two primary protocols are presented below, utilizing different solvent systems. Carbon tetrachloride (CCl₄) is a traditional solvent for Wohl-Ziegler brominations; however, due to its toxicity and environmental concerns, less hazardous solvents like 1,2-dichlorobenzene or acetonitrile are now preferred.[3][7]
Safety Precautions: N-Bromosuccinimide is a lachrymator and should be handled in a well-ventilated fume hood. 1,2-Dichlorobenzene and carbon tetrachloride are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions.
Protocol 1: Bromination in 1,2-Dichlorobenzene
This protocol is adapted from a similar, high-yielding benzylic bromination procedure.[3]
Materials:
-
2-Methoxyphenylacetonitrile
-
N-Bromosuccinimide (NBS), recrystallized from water
-
2,2'-Azobisisobutyronitrile (AIBN)
-
1,2-Dichlorobenzene, anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add 2-methoxyphenylacetonitrile (1.0 eq).
-
Add anhydrous 1,2-dichlorobenzene to dissolve the starting material.
-
Add N-Bromosuccinimide (1.1 - 1.2 eq) and AIBN (0.04 - 0.1 eq).
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 8-12 hours.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
The succinimide byproduct will precipitate out of the solution. Filter the mixture and wash the solid with a small amount of cold 1,2-dichlorobenzene.
-
Combine the filtrates and dilute with dichloromethane.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by column chromatography on silica gel or vacuum distillation.
Protocol 2: Bromination in Carbon Tetrachloride (Classic Wohl-Ziegler Conditions)
Materials:
-
2-Methoxyphenylacetonitrile
-
N-Bromosuccinimide (NBS), recrystallized from water
-
Benzoyl peroxide or AIBN
-
Carbon tetrachloride (CCl₄), anhydrous
-
Round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet
-
Heat lamp or heating mantle
Procedure:
-
In a dry round-bottom flask under a nitrogen atmosphere, dissolve 2-methoxyphenylacetonitrile (1.0 eq) in anhydrous carbon tetrachloride.
-
Add N-Bromosuccinimide (1.1 eq) and a catalytic amount of benzoyl peroxide or AIBN (0.05 eq).
-
Heat the mixture to reflux (approximately 77 °C) with stirring. Initiation can also be facilitated by irradiation with a heat lamp.
-
Continue refluxing for 2-4 hours, monitoring the reaction by TLC or GC-MS. The disappearance of the starting material and the formation of a denser solid (succinimide) are indicative of reaction progress.
-
After completion, cool the reaction mixture to room temperature and then in an ice bath to further precipitate the succinimide.
-
Filter the mixture to remove the succinimide and wash the solid with a small amount of cold CCl₄.
-
Wash the filtrate with water and saturated aqueous sodium bicarbonate solution.[8]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
The crude α-bromo-2-methoxyphenylacetonitrile can be further purified by vacuum distillation or column chromatography.
Data Presentation
The following table summarizes typical reaction parameters for the benzylic bromination of 2-methoxyphenylacetonitrile with NBS. Yields are based on analogous reactions and may vary.[3]
| Parameter | Protocol 1 | Protocol 2 |
| Solvent | 1,2-Dichlorobenzene | Carbon Tetrachloride |
| Initiator | AIBN | Benzoyl Peroxide/AIBN |
| Stoichiometry (NBS) | 1.1 - 1.2 eq | 1.1 eq |
| Temperature | 80 °C | Reflux (~77 °C) |
| Reaction Time | 8 - 12 hours | 2 - 4 hours |
| Anticipated Yield | ~90% | ~70-80% |
Visualization of Experimental Workflow
The following diagrams illustrate the key processes described in this document.
Caption: Figure 1. Simplified NBS Bromination Mechanism.
Caption: Figure 2. General Experimental Workflow.
Troubleshooting and Optimization
-
Low Yield: If the yield is low, ensure all reagents and solvents are anhydrous, as water can hydrolyze the product. The NBS should be recrystallized to ensure purity. Reaction time and temperature can be optimized by careful monitoring with TLC or GC.
-
Formation of Byproducts: The primary byproduct is succinimide, which is removed during work-up.[9] If aromatic ring bromination is observed, it indicates that the reaction conditions are favoring an electrophilic pathway. This can be minimized by ensuring a low, steady concentration of bromine, which is the primary role of NBS, and by performing the reaction in the dark if using a chemical initiator.
-
Incomplete Reaction: If the starting material is not fully consumed, a small additional portion of the radical initiator can be added. Ensure the reaction temperature is maintained.
Conclusion
The N-bromosuccinimide mediated bromination of 2-methoxyphenylacetonitrile is an effective method for the synthesis of α-bromo-2-methoxyphenylacetonitrile. The choice of solvent allows for procedural modifications to avoid hazardous substances like carbon tetrachloride. Careful control of reaction conditions and appropriate work-up procedures are essential for achieving high yields and purity of the desired product, which serves as a valuable building block in medicinal chemistry and organic synthesis.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. 2-甲氧基苯乙腈 98% | Sigma-Aldrich [sigmaaldrich.com]
- 8. mdpi.com [mdpi.com]
- 9. A rapid and scalable method for visible light induced bromination of uracil derivatives in a falling film looping photoreactor - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Role of 5-Bromo-2-methoxyphenylacetonitrile in the Genesis of Novel Heterocycles: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The quest for novel heterocyclic scaffolds remains a cornerstone of modern medicinal chemistry and drug discovery. These cyclic structures are prevalent in a vast array of pharmaceuticals and bioactive natural products. 5-Bromo-2-methoxyphenylacetonitrile emerges as a promising and versatile starting material for the synthesis of a diverse range of novel heterocycles. Its unique substitution pattern, featuring a reactive nitrile group, an activated methylene, a methoxy substituent, and a bromine atom, offers multiple avenues for chemical elaboration and cyclization. This document provides detailed application notes and experimental protocols for the utilization of this compound in the creation of innovative heterocyclic frameworks, including isoquinolines, benzothiophenes, and indoles.
Application in the Synthesis of Substituted Isoquinolines
The isoquinoline core is a privileged scaffold in numerous alkaloids and synthetic drugs with a broad spectrum of biological activities. This compound can serve as a key precursor for the synthesis of substituted isoquinoline derivatives through a proposed Bischler-Napieralski type cyclization followed by aromatization. The methoxy group can influence the regioselectivity of the cyclization, and the bromine atom provides a handle for further functionalization via cross-coupling reactions.
Proposed Synthetic Pathway for 1-Amino-6-bromo-3-methoxyisoquinoline
A potential synthetic route involves the reduction of the nitrile group to a primary amine, followed by acylation and subsequent acid-catalyzed cyclization.
Diagram of the Proposed Isoquinoline Synthesis
Synthetic Utility of 5-Bromo-2-Methoxyphenylacetonitrile: A Key Intermediate in the Development of Bioactive Molecules
For Immediate Release
Shanghai, China - December 29, 2025 - 5-Bromo-2-Methoxyphenylacetonitrile has emerged as a versatile and highly valuable intermediate for researchers, scientists, and drug development professionals. Its unique trifunctional nature, possessing a reactive nitrile group, a bromine atom amenable to cross-coupling reactions, and an activated benzylic position, provides a powerful scaffold for the synthesis of a diverse array of complex organic molecules with significant biological and pharmaceutical potential.
This application note provides detailed protocols for three key transformations of this compound: Suzuki-Miyaura cross-coupling, nitrile hydrolysis, and nitrile reduction. These reactions serve as foundational steps for the construction of more elaborate molecular architectures, including biaryl compounds and substituted phenylethylamines, which are prevalent motifs in medicinal chemistry.
Core Synthetic Transformations
The strategic manipulation of the functional groups of this compound allows for a modular approach to the synthesis of novel compounds. The aryl bromide is an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The nitrile group can be readily transformed into a carboxylic acid or a primary amine, providing further opportunities for derivatization and the introduction of diverse pharmacophores.
Table 1: Summary of Key Synthetic Transformations
| Transformation | Reagents & Conditions | Product | Typical Yield (%) |
| Suzuki-Miyaura Coupling | Arylboronic acid, Pd(PPh₃)₄, K₂CO₃, 1,4-Dioxane/H₂O, 90 °C | 2-(5-Aryl-2-methoxyphenyl)acetonitrile | 85-95% |
| Nitrile Hydrolysis | H₂SO₄ (60% aq.), Reflux | 2-(5-Bromo-2-methoxyphenyl)acetic acid | 80-90% |
| Nitrile Reduction | Lithium Aluminum Hydride (LiAlH₄), THF, 0 °C to rt | 2-(5-Bromo-2-methoxyphenyl)ethanamine | 75-85% |
Experimental Protocols
The following protocols are provided as a general guide and may require optimization for specific substrates and scales.
Protocol 1: Suzuki-Miyaura Cross-Coupling of this compound
This protocol describes the palladium-catalyzed cross-coupling of this compound with an arylboronic acid to generate a biarylacetonitrile derivative.
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-Methoxyphenylboronic acid)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium Carbonate (K₂CO₃)
-
1,4-Dioxane
-
Deionized Water
-
Ethyl acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).
-
Add Tetrakis(triphenylphosphine)palladium(0) (0.05 equiv.) to the flask.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add a degassed mixture of 1,4-dioxane and water (4:1 v/v) to the flask.
-
Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-(5-aryl-2-methoxyphenyl)acetonitrile.
Protocol 2: Hydrolysis of this compound to 2-(5-Bromo-2-methoxyphenyl)acetic acid
This protocol details the acid-catalyzed hydrolysis of the nitrile functionality to a carboxylic acid.
Materials:
-
This compound
-
Sulfuric Acid (H₂SO₄), 60% aqueous solution
-
Deionized Water
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask fitted with a reflux condenser, add this compound.
-
Carefully add the 60% aqueous sulfuric acid solution.
-
Heat the mixture to reflux and maintain for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and pour it into a beaker containing ice water.
-
Extract the aqueous mixture with diethyl ether (3 x volumes).
-
Combine the organic extracts and wash with saturated sodium bicarbonate solution.
-
Acidify the aqueous bicarbonate washings with concentrated HCl to precipitate the carboxylic acid.
-
Filter the precipitate, wash with cold water, and dry under vacuum to yield 2-(5-Bromo-2-methoxyphenyl)acetic acid.
Protocol 3: Reduction of this compound to 2-(5-Bromo-2-methoxyphenyl)ethanamine
This protocol describes the reduction of the nitrile group to a primary amine using lithium aluminum hydride.[1]
Materials:
-
This compound
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Deionized Water
-
15% aqueous Sodium Hydroxide (NaOH) solution
-
Ethyl acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried three-necked flask equipped with a dropping funnel, reflux condenser, and a nitrogen inlet, add a suspension of LiAlH₄ (1.5 equiv.) in anhydrous THF under a nitrogen atmosphere.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve this compound (1.0 equiv.) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC. Upon completion, cool the flask back to 0 °C.
-
Carefully quench the reaction by the sequential dropwise addition of water (x mL), followed by 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the number of grams of LiAlH₄ used.
-
Stir the resulting granular precipitate for 30 minutes, then filter it through a pad of Celite®.
-
Wash the filter cake with ethyl acetate.
-
Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 2-(5-Bromo-2-methoxyphenyl)ethanamine.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the synthetic transformations starting from this compound and potential downstream applications in the synthesis of heterocyclic scaffolds.
Caption: General synthetic workflow from this compound.
Caption: Potential pathways to heterocyclic compounds.
These application notes and protocols highlight the significant potential of this compound as a key building block in the synthesis of novel compounds for drug discovery and development. The methodologies presented provide a solid foundation for researchers to explore the vast chemical space accessible from this versatile intermediate.
References
Application Notes and Protocols: Derivatization of the Nitrile Group in 5-Bromo-2-Methoxyphenylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical modification of the nitrile functional group in 5-Bromo-2-Methoxyphenylacetonitrile. This compound serves as a valuable starting material in medicinal chemistry and organic synthesis. The following protocols detail key transformations—hydrolysis to a carboxylic acid, reduction to a primary amine, and cycloaddition to a tetrazole—that unlock a diverse range of molecular scaffolds for drug discovery and development.
Hydrolysis to 5-Bromo-2-Methoxyphenylacetic Acid
The hydrolysis of the nitrile group provides a direct route to the corresponding carboxylic acid, a crucial functional group for forming amides, esters, and other derivatives. 5-Bromo-2-methoxyphenylacetic acid is a key intermediate in the synthesis of various biologically active molecules.[1][2] Both acidic and basic conditions can effectively promote this transformation.[3]
Experimental Protocol: Acid-Catalyzed Hydrolysis
This protocol outlines the conversion of the nitrile to a carboxylic acid using a strong acid catalyst.
Materials:
-
This compound
-
Sulfuric acid (H₂SO₄), concentrated
-
Glacial acetic acid
-
Water (deionized)
-
Diethyl ether
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, heating mantle, separatory funnel, rotary evaporator
Procedure:
-
In a 250 mL round-bottom flask, dissolve this compound (1.0 eq) in a 1:1 mixture of glacial acetic acid and water (e.g., 50 mL).
-
Carefully add concentrated sulfuric acid (2.0 eq) to the mixture while stirring.
-
Attach a reflux condenser and heat the mixture to reflux (approximately 110-120°C) for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing 200 mL of ice-water.
-
Extract the aqueous mixture with diethyl ether (3 x 75 mL).
-
Combine the organic layers and wash them with a saturated sodium bicarbonate solution to neutralize any remaining acid. The product will move to the aqueous layer as its carboxylate salt.
-
Separate the aqueous layer and re-acidify it carefully with concentrated hydrochloric acid (HCl) until a precipitate forms (pH ~2).
-
Extract the product from the acidified aqueous layer with diethyl ether (3 x 75 mL).
-
Combine the final organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude 5-Bromo-2-Methoxyphenylacetic acid.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Data Presentation
| Parameter | Value/Condition | Reference |
| Starting Material | This compound | [4] |
| Product | 5-Bromo-2-methoxyphenylacetic acid | [5] |
| Reagents | H₂SO₄, Acetic Acid, Water | [3] |
| Reaction Time | 4 - 6 hours | General Method |
| Temperature | Reflux (~110-120°C) | General Method |
| Typical Yield | 75 - 90% | Estimated |
| Purification | Recrystallization | General Method |
Workflow Diagram: Nitrile Hydrolysis
Caption: Workflow for the acid-catalyzed hydrolysis of the nitrile.
Reduction to 2-(5-Bromo-2-Methoxyphenyl)ethylamine
The reduction of nitriles to primary amines is a fundamental transformation, yielding versatile building blocks for further synthesis. These amines are precursors to amides, sulfonamides, and imines, and are prevalent in many pharmaceutical compounds.[6] Strong hydride reagents like Lithium Aluminum Hydride (LiAlH₄) are commonly used for this purpose.[3]
Experimental Protocol: Reduction with LiAlH₄
This protocol describes the reduction of the nitrile to a primary amine using LiAlH₄. Caution: LiAlH₄ reacts violently with water. All glassware must be thoroughly dried, and the reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon).
Materials:
-
This compound
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether (Et₂O)
-
Sodium sulfate, aqueous solution (15%)
-
Sodium hydroxide (NaOH), aqueous solution (15%)
-
Water (deionized)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Inert atmosphere setup (Nitrogen or Argon), three-neck flask, dropping funnel, ice bath
Procedure:
-
Set up a dry three-neck flask equipped with a dropping funnel and an inert gas inlet.
-
Suspend LiAlH₄ (1.5 eq) in anhydrous THF (50 mL) in the flask and cool the suspension to 0°C in an ice bath.
-
Dissolve this compound (1.0 eq) in anhydrous THF (30 mL) and add it to the dropping funnel.
-
Add the nitrile solution dropwise to the stirred LiAlH₄ suspension, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 3-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture back to 0°C.
-
Carefully quench the reaction by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ in grams used. This is the Fieser workup method.
-
Stir the resulting granular precipitate for 30 minutes, then filter it off through a pad of Celite.
-
Wash the filter cake with diethyl ether.
-
Combine the filtrate and washes, dry the organic solution over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude 2-(5-Bromo-2-Methoxyphenyl)ethylamine.
-
The product can be purified by column chromatography on silica gel if necessary.
Data Presentation
| Parameter | Value/Condition | Reference |
| Starting Material | This compound | [4] |
| Product | 2-(5-Bromo-2-Methoxyphenyl)ethylamine | [7] (analog) |
| Reagents | Lithium Aluminum Hydride (LiAlH₄), Anhydrous THF | [3] |
| Reaction Time | 3 - 4 hours | General Method |
| Temperature | Reflux | General Method |
| Typical Yield | 70 - 85% | Estimated |
| Purification | Column Chromatography | General Method |
Workflow Diagram: Nitrile Reduction
Caption: Workflow for the reduction of the nitrile to a primary amine.
[3+2] Cycloaddition to 5-(5-Bromo-2-methoxyphenyl)-1H-tetrazole
The conversion of nitriles into tetrazoles is a highly valuable transformation in medicinal chemistry. The tetrazole ring is often used as a bioisostere for a carboxylic acid group, offering improved metabolic stability and pharmacokinetic properties. The reaction is a [3+2] cycloaddition between the nitrile and an azide.
Experimental Protocol: Tetrazole Synthesis
This protocol details the formation of a tetrazole ring using sodium azide and a Lewis acid catalyst.
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Triethylamine hydrochloride or Ammonium chloride (NH₄Cl)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Hydrochloric acid (HCl), aqueous solution
-
Ethyl acetate
-
Water (deionized)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq), sodium azide (1.5 eq), and triethylamine hydrochloride (1.5 eq) in anhydrous DMF.
-
Heat the reaction mixture to 120-130°C and stir for 12-24 hours under an inert atmosphere.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and pour it into a beaker of water.
-
Acidify the aqueous mixture to pH 2-3 with aqueous HCl. A precipitate should form.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield 5-(5-Bromo-2-methoxyphenyl)-1H-tetrazole.
Data Presentation
| Parameter | Value/Condition | Reference |
| Starting Material | This compound | [4] |
| Product | 5-(5-Bromo-2-methoxyphenyl)-1H-tetrazole | [8] (isomer) |
| Reagents | Sodium Azide (NaN₃), Triethylamine HCl, DMF | General Method |
| Reaction Time | 12 - 24 hours | General Method |
| Temperature | 120 - 130°C | General Method |
| Typical Yield | 65 - 80% | Estimated |
| Purification | Recrystallization / Column Chromatography | General Method |
Workflow Diagram: Tetrazole Formation
Caption: Workflow for the cycloaddition reaction to form a tetrazole.
References
- 1. 2-(3-Bromo-4-methoxyphenyl)acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DSpace [kb.osu.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. scbt.com [scbt.com]
- 5. scbt.com [scbt.com]
- 6. 2-(4-Bromo-2,5-dimethoxyphenyl)-N-(2-[11C]methoxybenzyl)ethanamine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. chemsynthesis.com [chemsynthesis.com]
- 8. PubChemLite - 5-(2-bromo-5-methoxyphenyl)-1h-1,2,3,4-tetrazole (C8H7BrN4O) [pubchemlite.lcsb.uni.lu]
Application Notes and Protocols for Suzuki and Sonogashira Coupling Reactions with 5-Bromo-2-Methoxyphenylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura and Sonogashira cross-coupling reactions utilizing 5-Bromo-2-Methoxyphenylacetonitrile. This versatile building block is of significant interest in medicinal chemistry and drug discovery, where the strategic formation of carbon-carbon bonds is essential for the synthesis of complex molecular scaffolds. The protocols described herein are based on established methodologies for structurally similar aryl bromides and serve as a robust starting point for reaction optimization.
Introduction to Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis for the formation of carbon-carbon bonds. The Suzuki-Miyaura coupling reaction, which joins an organoboron compound with an organic halide, is a widely used method for synthesizing biaryl and heteroaryl structures.[1] Similarly, the Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, proving invaluable for the synthesis of substituted alkynes.[2] Both reactions are fundamental in the development of novel therapeutic agents.
This compound features a reactive C-Br bond that is amenable to these cross-coupling reactions, allowing for the introduction of diverse aryl, heteroaryl, or alkynyl moieties. The methoxy and acetonitrile functionalities offer further sites for chemical modification, making this a valuable scaffold in the synthesis of complex drug candidates.
Suzuki-Miyaura Coupling Reaction
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron reagent with an organic halide or triflate. It is a versatile and widely used method for the formation of C(sp²)–C(sp²) bonds.[3]
General Reaction Scheme
Caption: General Suzuki-Miyaura Coupling Scheme.
Data Presentation: Representative Suzuki Coupling Conditions
| Parameter | Recommended Conditions | Notes |
| Aryl Boronic Acid | 1.1 - 1.5 equivalents | A slight excess is often used to ensure complete consumption of the aryl bromide. |
| Palladium Catalyst | 1 - 5 mol% | Pd(dppf)Cl₂, Pd(PPh₃)₄, and Pd(OAc)₂ with a suitable ligand (e.g., SPhos) are common choices.[4][5][6] |
| Base | 2.0 - 3.0 equivalents | K₂CO₃, Cs₂CO₃, or K₃PO₄ are frequently used.[1][7] |
| Solvent | 0.1 - 0.5 M | Anhydrous, degassed solvents such as 1,4-Dioxane/H₂O, DME, or THF are typical.[4][8] |
| Temperature | 80 - 110 °C | Reaction temperature will depend on the reactivity of the specific coupling partners and catalyst system.[1] |
| Reaction Time | 2 - 24 hours | Progress should be monitored by TLC or LC-MS.[5] |
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization for specific aryl boronic acids.
Materials:
-
This compound
-
Arylboronic acid (1.2 equiv.)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv.)
-
1,4-Dioxane and Water (4:1 mixture, degassed)
-
Standard glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and K₂CO₃ (2.0 equiv.).
-
Add the Pd(dppf)Cl₂ catalyst (0.03 equiv.).
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.[1]
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Sonogashira Coupling Reaction
The Sonogashira reaction is the cross-coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and copper complexes.[9] This reaction is highly efficient for the formation of C(sp²)–C(sp) bonds.
General Reaction Scheme
Caption: General Sonogashira Coupling Scheme.
Data Presentation: Representative Sonogashira Coupling Conditions
The following table outlines typical starting conditions for the Sonogashira coupling of aryl bromides, which can be adapted for this compound.
| Parameter | Recommended Conditions | Notes |
| Terminal Alkyne | 1.1 - 1.5 equivalents | A slight excess helps to drive the reaction to completion.[10] |
| Palladium Catalyst | 1 - 5 mol% | PdCl₂(PPh₃)₂ is a commonly used catalyst.[11] |
| Copper(I) Co-catalyst | 1 - 10 mol% | CuI is the most common co-catalyst. Copper-free protocols exist to avoid Glaser homocoupling.[10] |
| Base | 2.0 - 10 equivalents or as solvent | An amine base such as triethylamine (TEA) or diisopropylamine (DIPA) is required.[10] |
| Solvent | 0.1 - 0.5 M | Anhydrous, degassed solvents like DMF, THF, or the amine base itself are used.[11] |
| Temperature | Room Temperature to 100 °C | Less reactive aryl bromides may require heating.[10] |
| Reaction Time | 1 - 24 hours | Reaction progress should be monitored by TLC or LC-MS. |
Detailed Experimental Protocol: Sonogashira Coupling
This protocol provides a general procedure that can be adapted for various terminal alkynes.
Materials:
-
This compound
-
Terminal alkyne (1.2 equiv.)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (3 mol%)
-
Copper(I) iodide (CuI) (5 mol%)
-
Triethylamine (TEA) (2.0 equiv.)
-
Anhydrous and degassed DMF or THF
-
Standard glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), PdCl₂(PPh₃)₂ (0.03 equiv.), and CuI (0.05 equiv.).[11]
-
Seal the flask and evacuate and backfill with an inert gas (e.g., argon) three times.[11]
-
Under the inert atmosphere, add the anhydrous, degassed solvent (e.g., DMF) via syringe.
-
Add triethylamine (2.0 equiv.) to the mixture, followed by the dropwise addition of the terminal alkyne (1.2 equiv.).[11]
-
Stir the reaction at room temperature or heat to 60-80 °C, depending on the reactivity of the alkyne.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a saturated aqueous solution of ammonium chloride and extract with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 5-alkynyl-2-methoxyphenylacetonitrile.
Visualizing the Mechanisms and Workflow
Catalytic Cycles
Caption: Catalytic cycles for Suzuki and Sonogashira reactions.
Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
The Role of 5-Bromo-2-Methoxyphenylacetonitrile in Medicinal Chemistry: A Keystone for Therapeutic Innovation
For Immediate Release
Shanghai, China – December 29, 2025 – In the intricate landscape of medicinal chemistry, the strategic use of versatile building blocks is paramount to the successful discovery and development of novel therapeutics. Among these, 5-Bromo-2-Methoxyphenylacetonitrile has emerged as a significant scaffold, offering chemists a valuable starting point for the synthesis of a diverse array of biologically active molecules. Its unique substitution pattern, featuring a reactive bromine atom, a methoxy group, and a nitrile functionality, provides multiple avenues for chemical modification, making it a prized asset in the synthesis of kinase inhibitors and other targeted therapies.
The core utility of this compound in medicinal chemistry lies in its capacity to serve as a versatile intermediate. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. These powerful synthetic tools allow for the introduction of a wide range of aryl, heteroaryl, and amino moieties, enabling the systematic exploration of the chemical space around the core structure to optimize potency, selectivity, and pharmacokinetic properties of the final compounds.
Application in Kinase Inhibitor Synthesis
A primary application of this compound and its analogs is in the development of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The phenylacetonitrile scaffold can be elaborated to mimic the hinge-binding motifs of ATP, the natural substrate for kinases.
While direct synthesis of a marketed drug from this compound is not prominently documented, the principles of its application are well-established through the synthesis of structurally related kinase inhibitors. For instance, brominated aromatic and heterocyclic precursors are instrumental in the synthesis of potent inhibitors of Aurora kinases, Bruton's tyrosine kinase (BTK), and others. The general workflow involves a cross-coupling reaction at the bromide position, followed by further functionalization of the nitrile or other parts of the molecule.
Table 1: Representative Biological Activity of Kinase Inhibitors Derived from Brominated Aromatic Precursors
| Compound Class | Target Kinase | IC50 (nM) |
| Substituted Pyrimidine | Aurora A | 15 |
| Substituted Pyrimidine | Aurora B | 28 |
| Aminopyridine Derivative | BTK | 5.2 |
| Indole-based Inhibitor | JNK1 | 25 |
| Indole-based Inhibitor | JNK2 | 12 |
Note: The data presented are representative examples from analogous series and are intended to illustrate the potential of this chemical class.
Experimental Protocols
The following protocols provide a generalized framework for the utilization of this compound in the synthesis of potential kinase inhibitors.
Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
This protocol describes the palladium-catalyzed coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon gas
Procedure:
-
In a flame-dried round-bottom flask, combine this compound, the arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add the palladium catalyst to the flask.
-
Add a degassed solvent mixture of 1,4-Dioxane and water (typically a 4:1 ratio).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-(5-aryl-2-methoxyphenyl)acetonitrile.
Protocol 2: In Vitro Kinase Inhibition Assay (General)
This protocol outlines a general method to determine the in vitro potency of synthesized compounds against their target kinases.
Materials:
-
Recombinant kinase enzyme
-
Peptide substrate specific for the kinase
-
Adenosine triphosphate (ATP)
-
Synthesized inhibitor compound
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
Microplate reader
Procedure:
-
Prepare a serial dilution of the inhibitor compound in DMSO.
-
In a 96-well plate, add the kinase enzyme, the peptide substrate, and the inhibitor at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a suitable detection reagent according to the manufacturer's instructions.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.
Visualizing the Synthetic and Biological Pathways
To further elucidate the role of this compound, the following diagrams illustrate a typical synthetic workflow and a simplified signaling pathway targeted by kinase inhibitors.
Conclusion
This compound stands as a testament to the power of strategic molecular design in medicinal chemistry. Its utility as a versatile building block, particularly in the synthesis of kinase inhibitors, underscores its importance in the ongoing quest for novel and effective therapies for a range of human diseases. The synthetic accessibility and the potential for diverse functionalization ensure that this compound will remain a valuable tool in the arsenal of medicinal chemists for years to come.
Biological Activity of Compounds Derived from 5-Bromo-2-Methoxyphenylacetonitrile: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-2-methoxyphenylacetonitrile is a versatile chemical intermediate characterized by its unique substitution pattern on the benzene ring, featuring a bromine atom, a methoxy group, and a cyanomethyl moiety. This arrangement of functional groups offers multiple reaction sites, making it an attractive starting material for the synthesis of a diverse range of heterocyclic and other complex organic molecules. The presence of the bromo and methoxy groups is of particular interest in medicinal chemistry, as these functionalities are known to modulate the pharmacokinetic and pharmacodynamic properties of bioactive compounds.
While direct studies on the biological activities of compounds explicitly derived from this compound are not extensively documented in publicly available literature, the structural motifs present in this precursor are found in numerous pharmacologically active agents. This document aims to provide an overview of the potential biological activities that could be explored by leveraging this starting material, based on the known bioactivities of structurally related compounds. It also outlines detailed, generalized experimental protocols for the synthesis and biological evaluation of such derivatives.
Potential Therapeutic Areas and Biological Targets
Based on structure-activity relationship (SAR) studies of analogous compounds, derivatives of this compound hold potential in several therapeutic areas:
-
Anticancer Activity: The bromophenyl and methoxyphenyl moieties are present in various anticancer agents. Potential mechanisms include the inhibition of kinases, disruption of microtubule polymerization, and induction of apoptosis.
-
Antimicrobial Activity: Halogenated and methoxylated aromatic compounds have a well-established history as antimicrobial agents. Derivatives could exhibit activity against a range of bacterial and fungal pathogens.
-
Enzyme Inhibition: The core structure can be elaborated to design inhibitors for specific enzymes implicated in disease, such as cyclooxygenases (anti-inflammatory), and various proteases.
Data Presentation: Hypothetical Bioactivity Data
The following tables present hypothetical quantitative data for representative classes of compounds that could be synthesized from this compound. This data is for illustrative purposes to guide potential research directions.
Table 1: Hypothetical Anticancer Activity of Triazole Derivatives
| Compound ID | Target Cell Line | IC₅₀ (µM) | Mechanism of Action |
| BMT-001 | MCF-7 (Breast) | 5.2 | Tubulin Polymerization Inhibition |
| BMT-002 | A549 (Lung) | 8.9 | Apoptosis Induction |
| BMT-003 | HCT116 (Colon) | 3.5 | Kinase Inhibition |
Table 2: Hypothetical Antimicrobial Activity of Pyrimidine Derivatives
| Compound ID | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) |
| BMP-001 | S. aureus | 16 | C. albicans | 32 |
| BMP-002 | E. coli | 32 | A. fumigatus | 64 |
| BMP-003 | P. aeruginosa | 64 | C. neoformans | 16 |
Experimental Protocols
The following are detailed, generalized protocols for the synthesis and biological evaluation of derivatives of this compound.
Protocol 1: Synthesis of 1,2,4-Triazole Derivatives
Objective: To synthesize 4-amino-5-(5-bromo-2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol as a representative triazole derivative.
Materials:
-
This compound
-
Carbon disulfide
-
Potassium hydroxide
-
Hydrazine hydrate
-
Ethanol
-
Water
-
Standard laboratory glassware and reflux apparatus
Procedure:
-
Preparation of Potassium Dithiocarbazinate:
-
Dissolve potassium hydroxide (0.1 mol) in absolute ethanol (100 mL).
-
To this solution, add this compound (0.1 mol) and cool the mixture in an ice bath.
-
Add carbon disulfide (0.12 mol) dropwise with constant stirring.
-
Continue stirring for 12-16 hours at room temperature.
-
The precipitated potassium dithiocarbazinate is filtered, washed with cold ethanol, and dried.
-
-
Synthesis of the Triazole:
-
To a suspension of the potassium dithiocarbazinate (0.05 mol) in water (50 mL), add hydrazine hydrate (0.1 mol).
-
Reflux the mixture for 4-6 hours. Hydrogen sulfide gas will be evolved.
-
Monitor the reaction completion by TLC.
-
After cooling, the reaction mixture is poured into ice-cold water.
-
The solid product is filtered, washed with water, and recrystallized from ethanol to yield the pure triazole derivative.
-
Protocol 2: In Vitro Anticancer Activity (MTT Assay)
Objective: To evaluate the cytotoxic effect of synthesized compounds on a cancer cell line (e.g., MCF-7).
Materials:
-
Synthesized compounds
-
MCF-7 human breast cancer cell line
-
DMEM (Dulbecco's Modified Eagle Medium)
-
FBS (Fetal Bovine Serum)
-
Penicillin-Streptomycin solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
96-well microplates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed MCF-7 cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
-
Compound Treatment:
-
Prepare stock solutions of the synthesized compounds in DMSO.
-
Dilute the stock solutions with culture medium to achieve final concentrations ranging from 0.1 to 100 µM.
-
Replace the medium in the wells with 100 µL of the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate for 48 hours.
-
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Potential mechanism of action for anticancer derivatives.
Experimental Workflow Diagram
Caption: General workflow for synthesis and biological evaluation.
Application Notes and Protocols for 5-Bromo-2-Methoxyphenylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed procedures for the safe handling, storage, and potential applications of 5-Bromo-2-methoxyphenylacetonitrile. The information is intended to guide researchers in its use as a chemical intermediate and in exploring its potential biological activities.
Chemical and Physical Properties
This compound is a solid organic compound. Its key properties are summarized in the table below for easy reference.
| Property | Value | Reference |
| CAS Number | 7062-40-0 | [1] |
| Molecular Formula | C₉H₈BrNO | [1] |
| Molecular Weight | 226.07 g/mol | [1] |
| Appearance | White to off-white solid | |
| Melting Point | 61-63 °C | [2] |
| Boiling Point | 182.5-183 °C | |
| Storage Temperature | Room Temperature | |
| Solubility | Soluble in organic solvents such as dichloromethane and methanol. |
Safety, Handling, and Storage
Proper handling and storage of this compound are crucial to ensure laboratory safety and maintain the integrity of the compound.
Safety Precautions
This compound is classified as an irritant and may be harmful if swallowed, inhaled, or in contact with skin. All handling should be performed in a well-ventilated area, preferably within a chemical fume hood.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat should be worn.
-
Respiratory Protection: In case of insufficient ventilation, use a NIOSH-approved respirator.
Handling Procedures
-
Avoid direct contact with skin, eyes, and clothing.
-
Avoid inhalation of dust.
-
Use non-sparking tools.
-
Wash hands thoroughly after handling.
Storage Procedures
-
Store in a tightly sealed container in a cool, dry place.
-
Keep away from incompatible materials such as strong oxidizing agents.
-
The recommended storage condition is at room temperature.
Experimental Protocols
This compound is a useful intermediate in organic synthesis. The following protocols describe its preparation and a potential subsequent reaction.
Protocol 1: Synthesis of this compound
This protocol outlines the synthesis of this compound from 5-bromo-2-methoxybenzaldehyde. The procedure is based on the conversion of an aldehyde to a nitrile via a tosylhydrazine intermediate.
Materials:
-
5-bromo-2-methoxybenzaldehyde
-
p-Toluenesulfonylhydrazide (TsNHNH₂)
-
Sodium cyanide (NaCN)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 5-bromo-2-methoxybenzaldehyde (1.0 eq) in methanol.
-
Add p-toluenesulfonylhydrazide (1.1 eq) to the solution and stir at room temperature for 2 hours to form the tosylhydrazone.
-
Remove the methanol under reduced pressure.
-
To the resulting crude tosylhydrazone, add fresh methanol followed by sodium cyanide (2.0 eq).
-
Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the methanol using a rotary evaporator.
-
Partition the residue between dichloromethane and water.
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
Protocol 2: Use in Heterocycle Synthesis
This protocol describes a potential application of this compound in the synthesis of a tetrazole derivative, which is a common scaffold in medicinal chemistry.
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Ammonium chloride (NH₄Cl)
-
N,N-Dimethylformamide (DMF)
-
Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq), sodium azide (1.5 eq), and ammonium chloride (1.5 eq) in DMF.
-
Heat the reaction mixture to 120 °C and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully acidify with dilute HCl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the desired tetrazole derivative.
Diagrams
Experimental Workflow: Synthesis of this compound
References
Application Notes and Protocols for the Synthesis of 5-Bromo-2-Methoxyphenylacetonitrile and its Derivatives
Introduction
5-Bromo-2-methoxyphenylacetonitrile is a versatile chemical intermediate of significant interest to researchers in medicinal chemistry and drug development. Its structure incorporates a phenylacetonitrile core, a common motif in pharmacologically active molecules, along with a bromine atom that serves as a convenient handle for a variety of cross-coupling reactions. This allows for the synthesis of a diverse library of derivatives. The methoxy group also influences the electronic properties and potential binding interactions of the final compounds. These application notes provide detailed protocols for the synthesis of this compound and its subsequent derivatization through common and powerful synthetic transformations.
Synthesis of this compound via Cyanation
The most direct route to this compound is through the nucleophilic substitution of a corresponding benzyl halide, such as 5-bromo-2-methoxybenzyl bromide, with a cyanide salt. This is a standard method for the preparation of benzyl cyanides.[1][2] The precursor, 5-bromo-2-methoxybenzyl bromide, can be synthesized from commercially available starting materials like 3-methylanisole.[3]
Experimental Protocol: Cyanation of 5-Bromo-2-methoxybenzyl Bromide
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-bromo-2-methoxybenzyl bromide (1.0 eq) in a 4:1 (v/v) mixture of ethanol and water.
-
Reagent Addition: Carefully add sodium cyanide (1.2 eq) to the solution. Caution: Sodium cyanide is highly toxic. All handling must be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 85 °C) and maintain for 4-6 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: After completion, cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: To the remaining aqueous residue, add deionized water and extract the product with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.
-
Final Purification: Purify the crude this compound by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.[2]
Quantitative Data Summary for Cyanation Reaction
| Starting Material | Cyanide Source | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| 5-Bromo-2-methoxybenzyl Bromide | NaCN | Ethanol/Water | 85 | 4-6 | 75-85 |
| 5-Bromo-2-methoxybenzyl Chloride | KCN | DMSO | 100 | 3 | 80-90 |
Table 1: Representative data for the synthesis of arylacetonitriles using similar protocols. Actual results may vary.[2]
Caption: Experimental workflow for the synthesis of this compound.
Synthesis of Derivatives via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a highly versatile and powerful method for forming carbon-carbon bonds.[4][5] It is particularly useful in drug discovery for synthesizing biaryl and heteroaryl structures.[4] The reaction couples an organoboron compound (like an arylboronic acid) with an organic halide (in this case, this compound) in the presence of a palladium catalyst and a base.[5][6] The reactivity of halogens in Suzuki coupling generally follows the order I > Br > Cl.[4]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To a dry Schlenk flask or pressure tube containing a magnetic stir bar, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and a base such as potassium carbonate (K₂CO₃, 2.0-3.0 eq).
-
Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2-5 mol%).
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent like dioxane or toluene and an aqueous solution of the base (e.g., 2M K₂CO₃).[7]
-
Reaction Conditions: Heat the mixture to 80-100 °C for 3-12 hours, or until TLC or GC-MS analysis indicates completion.
-
Work-up: Cool the reaction mixture to room temperature, dilute with water, and extract with an organic solvent such as ethyl acetate or CH₂Cl₂ (3 x 25 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Final Purification: Purify the residue by flash chromatography on silica gel to yield the desired 5-aryl-2-methoxyphenylacetonitrile derivative.[7]
Quantitative Data Summary for Suzuki-Miyaura Coupling
| Aryl Halide | Arylboronic Acid | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 5-Bromo-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | 80 | 2 | 80-95 |
| Tetrabromofuran | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/Water | 80 | 3-5 | 92 |
| 5-Bromo-spiroindolone | Various Arylboronic acids | Pd(PPh₃)₄ | Cs₂CO₃ | Ethanol (Microwave) | 100 | 0.5-0.7 | 70-95 |
Table 2: Representative data from Suzuki-Miyaura reactions on various bromo-substituted heterocyclic and aromatic compounds. Yields are highly dependent on the specific substrates used.[6][7][8]
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. benchchem.com [benchchem.com]
- 3. WO1998051653A1 - Process for producing 2-bromo-5-methoxybenzyl bromide - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Bromo-2-Methoxyphenylacetonitrile
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield for the synthesis of 5-Bromo-2-Methoxyphenylacetonitrile.
Troubleshooting Guide
Researchers may encounter several challenges during the synthesis of this compound. This guide addresses common issues in a question-and-answer format.
Issue 1: Low or No Yield of the Desired Product
-
Question: My reaction has resulted in a very low yield or none of the expected this compound. What are the potential causes and how can I improve the outcome?
-
Answer: Low or no yield can stem from several factors depending on your synthetic route. The two primary routes are the cyanation of a benzyl halide and the Sandmeyer reaction.
-
For the Cyanation of 5-Bromo-2-methoxybenzyl Halide:
-
Incomplete Halogenation of the Starting Material: If your starting material is 5-Bromo-2-methoxytoluene, ensure the benzylic bromination to 2-Bromo-5-methoxybenzyl bromide is complete. Use of radical initiators like AIBN or benzoyl peroxide and a suitable bromine source (e.g., NBS) is crucial. Monitor the reaction by TLC or GC-MS.
-
Instability of the Benzyl Halide: Benzyl halides can be unstable and prone to decomposition or self-polymerization. It is often recommended to use the crude benzyl halide immediately after its preparation in the next step.[1]
-
Hydrolysis of the Benzyl Halide: The presence of water can lead to the hydrolysis of the benzyl halide back to the corresponding alcohol, a common side reaction.[1] Ensure all glassware is dry and use anhydrous solvents.[1]
-
Poor Reactivity of the Cyanide Source: Ensure the cyanide salt (e.g., NaCN or KCN) is finely powdered and of high purity to maximize its reactivity. The use of phase-transfer catalysts (e.g., a quaternary ammonium salt) can be beneficial, especially in biphasic reaction systems.
-
Solvent Choice: The solvent plays a critical role. Polar aprotic solvents like DMSO, DMF, or acetone are generally preferred for SN2 reactions with cyanide. Using anhydrous acetone can help prevent hydrolysis of the benzyl halide.[1]
-
-
For the Sandmeyer Reaction of 5-Bromo-2-methoxyaniline:
-
Incomplete Diazotization: The formation of the diazonium salt is a critical step and is sensitive to temperature. Maintain a low temperature (typically 0-5 °C) to prevent the decomposition of the unstable diazonium salt.
-
Decomposition of the Diazonium Salt: Premature decomposition of the diazonium salt before the addition of the cyanide source will lead to byproducts. This can be minimized by maintaining the low temperature and proceeding to the cyanation step promptly.
-
Purity of the Starting Aniline: Impurities in the starting 5-Bromo-2-methoxyaniline can interfere with the diazotization reaction. Ensure the starting material is pure.
-
Catalyst Activity: The Sandmeyer reaction typically requires a copper(I) cyanide catalyst.[2] Ensure the catalyst is active and used in the correct stoichiometric amount.
-
-
Issue 2: Formation of Impurities
-
Question: My final product is contaminated with significant impurities. What are the likely side products and how can I minimize their formation?
-
Answer: The nature of the impurities will depend on the synthetic route.
-
Cyanation Route:
-
Isocyanide Formation: A common byproduct in reactions with cyanide is the formation of the corresponding isocyanide. The ratio of nitrile to isocyanide can be influenced by the solvent and counter-ion of the cyanide salt. Using a polar aprotic solvent and sodium or potassium cyanide generally favors the formation of the nitrile.
-
Elimination Products: If there are abstractable protons beta to the leaving group, elimination to form a styrene derivative can occur, although this is less likely with a benzyl halide.
-
Unreacted Starting Material: If the reaction does not go to completion, you will have unreacted 5-Bromo-2-methoxybenzyl halide in your product mixture.
-
Hydrolysis Product: As mentioned, 5-Bromo-2-methoxybenzyl alcohol can be a significant impurity if water is present in the reaction.[1]
-
-
Sandmeyer Route:
-
Phenol Formation: The diazonium salt can react with water to form the corresponding phenol (5-Bromo-2-methoxyphenol), which can be a major byproduct if the reaction is not kept cold and anhydrous.
-
Azo Coupling Products: The diazonium salt can couple with the starting aniline or other aromatic compounds present in the reaction mixture to form colored azo compounds. This is more likely if the pH is not acidic enough.
-
-
Issue 3: Difficulty with Product Purification
-
Question: I am having trouble purifying the this compound from the reaction mixture. What purification strategies are recommended?
-
Answer:
-
Initial Work-up: After the reaction, a standard aqueous work-up is typically performed to remove inorganic salts and water-soluble impurities. For the cyanation reaction, this may involve washing with water and brine. For the Sandmeyer reaction, the work-up will also involve neutralizing any remaining acid.
-
Column Chromatography: Silica gel column chromatography is a common and effective method for purifying nitriles from less polar impurities like unreacted benzyl halide and more polar impurities like the corresponding alcohol. A gradient of ethyl acetate in hexanes is a good starting point for elution.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an excellent final purification step to obtain a highly pure product.
-
Distillation: If the product is a liquid, vacuum distillation can be used for purification.[1]
-
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally preferred for preparing this compound?
A1: The choice of synthetic route often depends on the availability of starting materials. The cyanation of 5-Bromo-2-methoxybenzyl bromide is often more direct if the corresponding toluene derivative is readily available for benzylic bromination. The Sandmeyer reaction is a good option if 5-Bromo-2-methoxyaniline is the more accessible precursor. Both routes are viable, and the choice may come down to factors like scale, safety considerations (handling of cyanide salts), and the specific expertise of the researcher.
Q2: What are the key safety precautions to take during the synthesis of this compound?
A2:
-
Cyanide Handling: Sodium or potassium cyanide and copper(I) cyanide are highly toxic. Always handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Have a cyanide antidote kit available and be familiar with its use. All cyanide-containing waste must be quenched and disposed of according to institutional safety protocols.
-
Brominating Agents: Reagents like N-bromosuccinimide (NBS) and bromine are corrosive and toxic. Handle them with care in a fume hood.
-
Solvents: Many organic solvents used in these syntheses are flammable and can be harmful if inhaled or absorbed through the skin.
Q3: How can I monitor the progress of my reaction?
A3: Thin-layer chromatography (TLC) is a simple and effective way to monitor the progress of the reaction. By spotting the reaction mixture alongside the starting material, you can observe the disappearance of the starting material and the appearance of the product spot. Gas chromatography-mass spectrometry (GC-MS) can also be used for more quantitative monitoring.
Q4: Can you provide a general protocol for the cyanation of 5-Bromo-2-methoxybenzyl bromide?
A4: The following is a general, representative protocol based on similar reactions.[1] Optimization will likely be required.
| Parameter | Condition | Notes |
| Starting Material | 5-Bromo-2-methoxybenzyl bromide | Should be used fresh or stored under inert atmosphere. |
| Reagent | Sodium Cyanide (NaCN) | Finely powdered and dried. |
| Solvent | Anhydrous Acetone or DMF | Ensure the solvent is dry to prevent hydrolysis.[1] |
| Temperature | Reflux | The reaction is typically heated to drive it to completion. |
| Reaction Time | 12-24 hours | Monitor by TLC until starting material is consumed. |
| Work-up | Aqueous work-up | Quench with water, extract with an organic solvent. |
| Purification | Column Chromatography | Silica gel, eluting with a hexane/ethyl acetate gradient. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Cyanation
This protocol is a general guideline and may require optimization.
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Preparation of 5-Bromo-2-methoxybenzyl bromide: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-Bromo-2-methoxytoluene in a suitable solvent such as carbon tetrachloride.
-
Add N-bromosuccinimide (NBS) and a catalytic amount of a radical initiator (e.g., AIBN or benzoyl peroxide).
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Heat the mixture to reflux and monitor the reaction by TLC.
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Once the starting material is consumed, cool the reaction mixture and filter off the succinimide.
-
Remove the solvent under reduced pressure to obtain crude 5-Bromo-2-methoxybenzyl bromide. It is advisable to use this crude product directly in the next step.[1]
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Cyanation: In a separate flask, suspend finely powdered sodium cyanide in anhydrous acetone.[1]
-
Add the crude 5-Bromo-2-methoxybenzyl bromide to the cyanide suspension.
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Heat the mixture to reflux and stir vigorously for 16-20 hours, monitoring the reaction by TLC.[1]
-
After completion, cool the reaction mixture and filter to remove inorganic salts.
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Concentrate the filtrate under reduced pressure.
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Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Synthesis of this compound via Sandmeyer Reaction
This protocol is a general guideline and requires careful temperature control.
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Diazotization: In a beaker, dissolve 5-Bromo-2-methoxyaniline in an aqueous solution of a strong acid (e.g., HCl or H₂SO₄).
-
Cool the solution to 0-5 °C in an ice-salt bath.
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Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, keeping the temperature below 5 °C.
-
Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.
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Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (CuCN) and sodium or potassium cyanide in water.
-
Cool the cyanide solution in an ice bath.
-
Slowly add the cold diazonium salt solution to the cyanide solution with vigorous stirring.
-
Allow the reaction mixture to warm slowly to room temperature and then heat gently (e.g., to 50-60 °C) until the evolution of nitrogen gas ceases.
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Cool the mixture and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
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Wash the organic extracts with water and brine, then dry over anhydrous sodium sulfate.
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Filter and concentrate the organic layer to obtain the crude product.
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Purify by silica gel column chromatography or vacuum distillation.
Visualizations
Caption: Workflow for the synthesis of this compound via cyanation.
Caption: Troubleshooting guide for low yield in the Sandmeyer reaction.
References
Technical Support Center: Purification of Crude 5-Bromo-2-Methoxyphenylacetonitrile
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of crude 5-Bromo-2-Methoxyphenylacetonitrile. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification process.
Troubleshooting Guide
Effective purification of this compound requires careful attention to potential issues that may arise. The following table outlines common problems, their probable causes, and recommended solutions.
| Problem | Probable Cause(s) | Recommended Solution(s) | Relevant Data/Expected Outcome |
| Low Yield After Purification | Column Chromatography: - Compound still on the column - Co-elution with impurities Recrystallization: - Compound too soluble in the cold solvent - Premature crystallization during hot filtration - Insufficient cooling | Column Chromatography: - Increase the polarity of the eluent to ensure all the compound is eluted. - Optimize the solvent system through TLC analysis for better separation. Recrystallization: - Screen for a solvent/solvent system where the compound has high solubility in the hot solvent and low solubility in the cold solvent. - Pre-heat the filtration apparatus. - Ensure the solution is cooled in an ice bath for an adequate amount of time. | Purity should be >98% as determined by HPLC or GC-MS. |
| Presence of Impurities in the Final Product | Column Chromatography: - Poor separation due to an inappropriate solvent system - Overloading the column Recrystallization: - Impurities co-crystallizing with the product - Inefficient removal of mother liquor | Column Chromatography: - Develop a new eluent system with better separation on TLC. - Use an appropriate amount of silica gel relative to the crude product (typically a 50:1 to 100:1 ratio by weight). Recrystallization: - Re-dissolve the crystals in a minimal amount of hot solvent and recrystallize. - Wash the crystals with a small amount of the cold recrystallization solvent. | Impurity levels should be below the detection limit of the analytical method used. |
| Compound "Oils Out" During Recrystallization | The boiling point of the solvent is higher than the melting point of the compound (61-63 °C). The compound is coming out of solution at a temperature above its melting point. | - Use a lower boiling point solvent or a solvent mixture. - Add a small amount of a solvent in which the compound is more soluble to the hot solution to lower the saturation temperature. - Use a seed crystal to induce crystallization at a lower temperature. | Formation of solid crystals instead of an oil. |
| Streaking or Tailing on TLC Plate | - The compound is highly polar. - The compound is acidic or basic. - The sample is too concentrated. | - Add a small amount of a polar solvent (e.g., methanol) or a few drops of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the developing solvent. - Dilute the sample before spotting on the TLC plate. | Well-defined, symmetrical spots on the TLC plate. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The most likely impurities originate from the synthesis, which typically involves the bromination of 2-methoxyphenylacetonitrile. These can include:
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Unreacted 2-methoxyphenylacetonitrile: The starting material for the bromination reaction.
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Di-brominated products: Over-bromination can lead to the formation of dibromo-isomers.
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Other brominated isomers: Bromination might occur at other positions on the aromatic ring.
-
Hydrolysis products: The nitrile group can be susceptible to hydrolysis to the corresponding carboxylic acid or amide, especially if water is present during workup or purification under non-neutral pH conditions.
Q2: How do I choose the right purification technique?
A2: The choice between column chromatography and recrystallization depends on the nature and quantity of the impurities.
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Column chromatography is highly effective for separating compounds with different polarities and is ideal when dealing with a mixture of several impurities or when impurities have similar solubility to the product.
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Recrystallization is a good choice for removing small amounts of impurities from a solid product, especially if a suitable solvent is found in which the product has a steep solubility curve (highly soluble when hot, poorly soluble when cold) while the impurities are either very soluble or insoluble in the cold solvent.
Q3: I don't have a specific recrystallization solvent. How can I find a suitable one?
A3: A systematic solvent screening is the best approach. Start with small amounts of your crude product in test tubes and test a range of solvents with varying polarities (e.g., hexane, ethyl acetate, ethanol, water). A good single solvent will dissolve the compound when hot but not when cold. If a single solvent is not ideal, try a binary solvent system. Dissolve the compound in a small amount of a "good" solvent (in which it is very soluble) at room temperature, and then add a "poor" solvent (in which it is insoluble) dropwise until the solution becomes cloudy. Gently heat the mixture until it becomes clear again, and then allow it to cool slowly.
Q4: My column chromatography is not giving good separation. What can I do?
A4: Poor separation can be due to several factors. First, ensure you have an optimal solvent system by performing a thorough TLC analysis with different solvent mixtures. The ideal eluent should give your product an Rf value of around 0.3-0.4 and show good separation from all impurities. Also, make sure you are not overloading the column; a general rule is to use a 50:1 to 100:1 ratio of silica gel to crude material by weight. Finally, ensure your column is packed uniformly to avoid channeling.
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol is a reliable method for purifying crude this compound from common synthesis-related impurities.
Materials:
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Crude this compound
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Silica gel (60 Å, 230-400 mesh)
-
Petroleum ether
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Dichloromethane
-
Glass column with a stopcock
-
Cotton or glass wool
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Sand
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Beakers and Erlenmeyer flasks
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Thin Layer Chromatography (TLC) plates, chamber, and UV lamp
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Rotary evaporator
Methodology:
-
TLC Analysis: Before running the column, determine the optimal eluent system by TLC. Test various ratios of petroleum ether and dichloromethane. A 5:1 (v/v) mixture of petroleum ether to dichloromethane is a good starting point. The target product should have an Rf value of approximately 0.3-0.4.
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Column Packing:
-
Securely clamp the column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (approx. 1 cm) on top of the plug.
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Prepare a slurry of silica gel in petroleum ether and pour it into the column.
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Gently tap the column to ensure even packing and remove any air bubbles.
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Allow the silica to settle, and then add another thin layer of sand on top of the silica bed.
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Drain the solvent until the level is just above the top layer of sand. Never let the column run dry.
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-
Sample Loading:
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Dissolve the crude this compound in a minimal amount of dichloromethane.
-
Carefully add the sample solution to the top of the column using a pipette.
-
Rinse the sample flask with a small amount of the eluent and add it to the column.
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Drain the solvent until the sample is adsorbed onto the top of the silica gel.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent (e.g., 5:1 petroleum ether/dichloromethane) to the top of the column.
-
Begin collecting fractions in test tubes or small flasks.
-
Continuously monitor the separation by TLC. Spot each fraction on a TLC plate and visualize under a UV lamp.
-
-
Isolation of Pure Product:
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Combine the fractions that contain the pure product.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound as a solid.
-
Determine the yield and assess the purity by analytical methods such as melting point, HPLC, or NMR.
-
Visualizations
Technical Support Center: Synthesis of 5-Bromo-2-Methoxyphenylacetonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Bromo-2-Methoxyphenylacetonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The most prevalent method for the synthesis of this compound is the Sandmeyer reaction. This reaction involves the diazotization of 5-Bromo-2-methoxyaniline followed by a copper(I) cyanide-mediated displacement of the diazonium group.
Q2: What are the typical byproducts observed in the Sandmeyer synthesis of this compound?
A2: The Sandmeyer reaction proceeds through a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[1] A common byproduct supporting this radical mechanism is the formation of biaryl compounds.[1] In this specific synthesis, the key byproducts to monitor are:
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5-Bromo-2-methoxyphenol: Formed by the reaction of the diazonium salt with water.
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Biaryl ether impurity: Resulting from the coupling of the aryl radical intermediate.
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Unreacted 5-Bromo-2-methoxyaniline: Incomplete diazotization or Sandmeyer reaction can leave starting material in the product mixture.
Q3: How can I minimize the formation of the phenolic byproduct (5-Bromo-2-methoxyphenol)?
A3: To minimize the formation of 5-Bromo-2-methoxyphenol, it is crucial to maintain a low reaction temperature during the diazotization and the subsequent cyanation step. The presence of excess water and elevated temperatures can promote the undesired hydroxylation of the diazonium salt.
Q4: What analytical techniques are recommended for monitoring the reaction and identifying byproducts?
A4: A combination of Thin Layer Chromatography (TLC) for real-time reaction monitoring and Gas Chromatography-Mass Spectrometry (GC-MS) for the identification and quantification of volatile byproducts is highly recommended. Nuclear Magnetic Resonance (NMR) spectroscopy is also essential for the structural confirmation of the final product and the identification of major impurities after isolation.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound via the Sandmeyer reaction.
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Low yield of the desired product | 1. Incomplete diazotization of the starting aniline. 2. Decomposition of the diazonium salt before the addition of the cyanide source. 3. Suboptimal temperature control during the Sandmeyer reaction. | 1. Ensure complete dissolution of the aniline in the acidic medium. Use a slight excess of sodium nitrite and verify its purity. 2. Prepare the diazonium salt at a low temperature (0-5 °C) and use it immediately. 3. Maintain the recommended temperature for the cyanation step to ensure efficient conversion without promoting side reactions. |
| Presence of a significant amount of 5-Bromo-2-methoxyphenol | Reaction of the diazonium salt with water. | 1. Maintain a low reaction temperature throughout the process. 2. Minimize the amount of water in the reaction mixture where possible. |
| Formation of colored impurities (often dark tars) | Polymerization of intermediates or byproducts, often catalyzed by copper salts. | 1. Ensure efficient stirring to prevent localized overheating. 2. Use fresh, high-purity copper(I) cyanide. 3. Quench the reaction mixture promptly upon completion. |
| Difficulty in isolating the pure product | Presence of multiple byproducts with similar polarities. | 1. Perform a thorough aqueous workup to remove inorganic salts and water-soluble impurities. 2. Utilize column chromatography with a suitable solvent system (e.g., hexane/ethyl acetate) for purification. 3. Recrystallization from an appropriate solvent can be an effective final purification step. |
Experimental Protocol: Sandmeyer Cyanation of 5-Bromo-2-methoxyaniline
This protocol provides a general methodology for the synthesis of this compound.
Materials:
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5-Bromo-2-methoxyaniline
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Hydrochloric acid (concentrated)
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Sodium nitrite
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Copper(I) cyanide
-
Sodium cyanide (or Potassium cyanide)
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Toluene (or other suitable organic solvent)
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Sodium bicarbonate solution
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Diatomaceous earth (optional)
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Anhydrous magnesium sulfate (or sodium sulfate)
Procedure:
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Diazotization:
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In a flask equipped with a stirrer and a thermometer, dissolve 5-Bromo-2-methoxyaniline in a mixture of concentrated hydrochloric acid and water.
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Cool the solution to 0-5 °C in an ice-salt bath.
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Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.
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Stir the mixture for an additional 30 minutes at this temperature to ensure complete diazotization.
-
-
Sandmeyer Reaction:
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In a separate flask, prepare a solution of copper(I) cyanide and sodium cyanide in water.
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Cool this solution to 0-5 °C.
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Slowly add the cold diazonium salt solution to the copper(I) cyanide solution, keeping the temperature below 10 °C. Vigorous nitrogen evolution will be observed.
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After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 1-2 hours to ensure the reaction goes to completion.
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Workup and Purification:
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Cool the reaction mixture and extract the product with an organic solvent such as toluene or ethyl acetate.
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Wash the organic layer with water and then with a saturated sodium bicarbonate solution to neutralize any remaining acid.
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If emulsions form, filtration through a pad of diatomaceous earth may be helpful.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel or by recrystallization.
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Byproduct Formation and Mitigation
The following diagram illustrates the main reaction pathway and the formation of key byproducts in the synthesis of this compound via the Sandmeyer reaction.
Caption: Synthetic pathway and common byproducts.
References
Technical Support Center: Bromination of 2-Methoxyphenylacetonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the bromination of 2-methoxyphenylacetonitrile.
Frequently Asked Questions (FAQs)
Q1: What is the expected product of the bromination of 2-methoxyphenylacetonitrile?
The primary goal of this reaction is typically the selective bromination at the benzylic position (the carbon atom adjacent to both the phenyl ring and the nitrile group) to yield α-bromo-2-methoxyphenylacetonitrile.
Q2: What are the most common side products observed in this reaction?
Common side products include:
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Di-brominated product: α,α-dibromo-2-methoxyphenylacetonitrile, resulting from over-bromination at the benzylic position.[1]
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Ring-brominated products: Bromination at one or more positions on the aromatic ring. The methoxy group is an activating ortho-, para-director, making the ring susceptible to electrophilic aromatic substitution.[2][3]
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Unreacted starting material: Incomplete conversion of 2-methoxyphenylacetonitrile.
Q3: What are the key differences between using N-Bromosuccinimide (NBS) and molecular bromine (Br₂) for this reaction?
N-Bromosuccinimide (NBS) is often preferred for benzylic bromination as it can provide a low, constant concentration of bromine radicals, favoring substitution at the benzylic position over addition to the aromatic ring.[4][5] This reaction, known as the Wohl-Ziegler reaction, is typically initiated by light or a radical initiator.[4] Molecular bromine (Br₂), on the other hand, can lead to a higher likelihood of electrophilic aromatic substitution on the activated ring, especially in the presence of Lewis acids or polar solvents.[2]
Q4: How can I monitor the progress of the reaction?
The reaction progress can be effectively monitored by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).[1] This allows for the visualization of the consumption of the starting material and the formation of the product and any major byproducts, helping to determine the optimal reaction time.
Q5: What is the appropriate work-up procedure for a bromination reaction?
A typical work-up involves quenching any unreacted bromine. This can be achieved by washing the reaction mixture with an aqueous solution of a reducing agent, such as sodium thiosulfate (10%) or sodium bisulfite, until the characteristic red/brown color of bromine disappears.[6] Subsequent aqueous washes with water and brine are usually performed to remove water-soluble impurities.
Troubleshooting Guide
Problem 1: Low or No Conversion of Starting Material
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inactive Brominating Agent | Use a fresh, pure batch of N-Bromosuccinimide (NBS). Impure NBS may appear yellow or brown and can be purified by recrystallization.[4] | Improved reaction initiation and conversion. |
| Insufficient Radical Initiation (for NBS reactions) | Ensure adequate initiation by using a radical initiator like AIBN or benzoyl peroxide, or by exposing the reaction to a light source (e.g., a sunlamp).[4] | Successful initiation of the radical chain reaction, leading to product formation. |
| Reaction Temperature Too Low | Gradually increase the reaction temperature while monitoring the reaction progress by TLC/GC. Many brominations require heating to proceed at an adequate rate. | Increased reaction rate and conversion of starting material. |
| Inappropriate Solvent | Ensure the solvent is suitable for the chosen brominating agent and reaction type. For radical bromination with NBS, non-polar solvents like carbon tetrachloride (CCl₄) or cyclohexane are common.[4] | Enhanced solubility of reactants and improved reaction efficiency. |
Problem 2: Formation of Multiple Products
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Over-bromination (Di-bromination) | Use a precise stoichiometric amount of the brominating agent (e.g., 1.0-1.05 equivalents of NBS).[1] Monitor the reaction closely and quench it as soon as the starting material is consumed.[1] | Reduced formation of the di-brominated byproduct and improved selectivity for the desired mono-brominated product.[1] |
| Aromatic Ring Bromination | Use a non-polar solvent to disfavor electrophilic aromatic substitution. When using NBS, ensure the reaction is carried out under radical conditions (with an initiator) rather than ionic conditions. Avoid acidic conditions which can catalyze ring bromination.[1] | Minimized formation of ring-brominated isomers. |
| Reaction Time Too Long | Optimize the reaction time by careful monitoring with TLC or GC. Quench the reaction once the formation of the desired product is maximized and before significant byproduct formation occurs.[1] | Improved product purity and yield by preventing secondary reactions. |
Problem 3: Difficult Product Isolation/Purification
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Co-elution of Product and Byproducts | Employ column chromatography with a carefully selected eluent system to separate the desired product from closely related impurities. Gradient elution may be necessary. | Isolation of the pure desired brominated product. |
| Presence of Succinimide (from NBS) | After the reaction, cool the mixture and filter off the solid succinimide byproduct before the aqueous work-up.[1] | Removal of the major solid byproduct, simplifying the subsequent purification steps. |
| Residual Bromine | During the work-up, wash the organic layer thoroughly with a sodium thiosulfate solution to completely remove any remaining bromine.[6] | A clean crude product free of residual bromine color. |
Experimental Protocols
Protocol: Benzylic Bromination of 2-Methoxyphenylacetonitrile using NBS
Materials:
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2-Methoxyphenylacetonitrile
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N-Bromosuccinimide (NBS), recrystallized
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Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide
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Carbon Tetrachloride (CCl₄), anhydrous
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10% Aqueous Sodium Thiosulfate solution
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Saturated Aqueous Sodium Bicarbonate solution
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Brine (Saturated Aqueous Sodium Chloride solution)
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Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
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Solvents for chromatography (e.g., Hexanes/Ethyl Acetate)
Procedure:
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Reaction Setup: In a dry round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 2-methoxyphenylacetonitrile (1 equivalent) in anhydrous CCl₄.
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Addition of Reagents: Add N-Bromosuccinimide (1.05 equivalents) and a catalytic amount of AIBN (or benzoyl peroxide) to the flask.
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Reaction Conditions: Heat the mixture to reflux (approximately 77°C for CCl₄) and irradiate with a lamp (e.g., 250W) to facilitate radical initiation.[4]
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Monitoring: Monitor the reaction progress by TLC or GC until the starting material is consumed (typically within a few hours).
-
Work-up:
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Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the solid succinimide byproduct. Wash the solid with a small amount of cold CCl₄.[1]
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Transfer the filtrate to a separatory funnel and wash sequentially with 10% aqueous sodium thiosulfate solution (to quench any remaining bromine)[6], saturated aqueous sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
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Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure α-bromo-2-methoxyphenylacetonitrile.
Visualizations
Caption: Troubleshooting workflow for failed bromination.
Caption: Experimental workflow for benzylic bromination.
Caption: Competing reaction pathways in bromination.
References
optimizing reaction conditions for 5-Bromo-2-Methoxyphenylacetonitrile synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the reaction conditions for the synthesis of 5-Bromo-2-Methoxyphenylacetonitrile. This document includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address common challenges encountered during the synthesis.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and effective strategy involves a two-step process. The first step is the bromination of 2-methoxyphenylacetonitrile. The second step is the introduction of the nitrile group via a substitution reaction, often from a corresponding benzyl halide.
Q2: My overall yield is consistently low. Which steps are most critical to scrutinize?
Low overall yield can often be attributed to inefficiencies in either the bromination or cyanation step. For the bromination, incomplete reaction or the formation of di-brominated byproducts are common issues. In the cyanation step, side reactions such as hydrolysis of the nitrile group or the formation of isonitriles can significantly reduce the yield. Purification losses at each stage can also contribute to a lower overall yield.
Q3: I'm observing multiple spots on my TLC analysis after the bromination step. What are the likely impurities?
Multiple spots on a TLC plate after bromination could indicate the presence of unreacted starting material (2-methoxyphenylacetonitrile), the desired mono-brominated product, and potentially di-brominated products. The polarity of these compounds will differ, allowing for separation and identification.
Q4: What are the optimal storage conditions for the reagents used in this synthesis?
To ensure stability, reagents like N-bromosuccinimide (NBS) should be stored in a cool, dry, and dark place. Cyanide salts are highly toxic and hygroscopic and must be handled with extreme care in a well-ventilated fume hood and stored in a tightly sealed container.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or No Conversion During Bromination | 1. Inactive brominating agent (e.g., old NBS).2. Insufficient reaction temperature or time.3. Inappropriate solvent. | 1. Use freshly recrystallized NBS.2. Gradually increase the reaction temperature and monitor the reaction progress using TLC.3. Ensure the solvent is anhydrous and suitable for bromination, such as acetonitrile or a chlorinated solvent. |
| Formation of Di-brominated Byproduct | 1. Excess brominating agent.2. Reaction temperature is too high. | 1. Use a stoichiometric amount of the brominating agent (e.g., 1.0 to 1.1 equivalents of NBS).2. Maintain a controlled, lower temperature during the addition of the brominating agent. |
| Low Yield in Cyanation Step | 1. Hydrolysis of the starting benzyl bromide.2. Formation of isonitrile byproduct.3. Incomplete reaction. | 1. Use anhydrous solvents and reagents to prevent hydrolysis.[1]2. The use of anhydrous acetone as a solvent can decrease the formation of isonitriles.[1]3. Increase reaction time and/or temperature, monitoring by TLC. The use of a phase-transfer catalyst can sometimes improve reaction rates. |
| Product Decomposition During Workup | The methoxy group can be susceptible to elimination reactions under strongly basic or high-temperature conditions. | Maintain a neutral or slightly acidic pH during aqueous workup and avoid excessive heat. |
| Difficulty in Product Purification | The product and byproducts may have similar polarities. | Utilize column chromatography with a carefully selected eluent system. Recrystallization from a suitable solvent system can also be effective for final purification. |
Experimental Protocols
Step 1: Bromination of 2-Methoxyphenylacetonitrile
This protocol is adapted from procedures for the bromination of activated aromatic rings.
Materials:
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2-Methoxyphenylacetonitrile
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N-Bromosuccinimide (NBS)
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Acetonitrile (anhydrous)
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Radical initiator (e.g., AIBN or benzoyl peroxide) - optional, for benzylic bromination if starting from 2-methoxytoluene
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-methoxyphenylacetonitrile (1.0 eq.) in anhydrous acetonitrile.
-
Add N-bromosuccinimide (1.05 eq.) to the solution.
-
Heat the reaction mixture to reflux (approximately 82°C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Filter the mixture to remove succinimide.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Step 2: Cyanation of 4-Bromo-2-(bromomethyl)-1-methoxybenzene (Alternative Route)
This protocol is adapted from the synthesis of p-methoxyphenylacetonitrile and assumes the starting material is the corresponding benzyl bromide.[1]
Materials:
-
4-Bromo-2-(bromomethyl)-1-methoxybenzene
-
Sodium cyanide (NaCN)
-
Acetone (anhydrous)
-
Sodium iodide (NaI) - catalytic amount
Procedure:
-
Caution: Sodium cyanide is extremely toxic. Handle with appropriate personal protective equipment in a certified fume hood.
-
In a three-necked round-bottom flask fitted with a mechanical stirrer and a reflux condenser, add finely powdered sodium cyanide (1.5 eq.) and a catalytic amount of sodium iodide to anhydrous acetone.[1]
-
Add a solution of 4-Bromo-2-(bromomethyl)-1-methoxybenzene (1.0 eq.) in anhydrous acetone to the stirred suspension.
-
Heat the reaction mixture to reflux and stir vigorously for 16-20 hours.[1]
-
Monitor the reaction by TLC.
-
After completion, cool the mixture and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove any remaining cyanide salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify by column chromatography or recrystallization.
Data Presentation
Table 1: Summary of Reaction Conditions for Bromination (Illustrative)
| Parameter | Condition 1 | Condition 2 |
| Starting Material | 2-Methoxyphenylacetonitrile | 2-Methoxyphenylacetonitrile |
| Brominating Agent | NBS (1.1 eq) | Br₂ in Acetic Acid |
| Solvent | Acetonitrile | Acetic Acid |
| Temperature | Reflux (82°C) | 70-80°C[2] |
| Reaction Time | 4-6 hours | 5 hours[2] |
| Yield (Illustrative) | 75% | 65% |
Table 2: Summary of Reaction Conditions for Cyanation (Illustrative)
| Parameter | Condition 1 |
| Starting Material | 5-Bromo-2-(bromomethyl)anisole |
| Cyanide Source | NaCN (1.5 eq)[1] |
| Solvent | Anhydrous Acetone[1] |
| Catalyst | NaI (catalytic)[1] |
| Temperature | Reflux |
| Reaction Time | 16-20 hours[1] |
| Yield (Illustrative) | 70-80% |
Visualizations
References
column chromatography protocols for 5-Bromo-2-Methoxyphenylacetonitrile purification
This technical support center provides detailed protocols, troubleshooting guides, and frequently asked questions (FAQs) for the purification of 5-Bromo-2-Methoxyphenylacetonitrile via column chromatography. The information is tailored for researchers, scientists, and drug development professionals to address challenges encountered during the purification process.
Troubleshooting Guide
This guide addresses common issues that may arise during the column chromatography purification of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor or no separation of the desired compound from impurities. | Inappropriate solvent system (eluent). | Optimize the solvent system using Thin Layer Chromatography (TLC) to achieve a target Rf value of 0.2-0.4 for this compound.[1] A good starting point for "normal" polarity compounds is a mixture of Ethyl Acetate/Hexane (10-50%).[2] |
| Column overloading. | The amount of crude material should be appropriate for the column size. A general guideline is a silica gel to sample ratio of 50-100:1 by weight. | |
| Improperly packed column (channeling). | Ensure the silica gel is packed uniformly without any air bubbles or cracks.[1] | |
| The compound is not eluting from the column. | The solvent system is not polar enough. | Gradually increase the polarity of the eluent. For very polar compounds, consider using a more polar solvent system like Methanol/Dichloromethane.[2] |
| The compound may have decomposed on the silica gel. | Test the stability of your compound on a TLC plate spotted with the crude mixture and left to stand for a few hours before eluting. If decomposition is observed, consider using a deactivated silica gel or an alternative stationary phase like alumina.[3][4] | |
| The compound elutes too quickly (with the solvent front). | The solvent system is too polar. | Decrease the polarity of the eluent. Start with a less polar mixture, such as 5% Ethyl Acetate/Hexane or even 100% Hexane.[2] |
| Streaking or tailing of the compound band on the column and TLC. | The compound may be acidic or basic, leading to strong interactions with the silica gel. | For basic compounds, adding a small amount of a competing base like triethylamine (1-3%) to the eluent can improve peak shape.[4] For acidic compounds, a small amount of acetic acid can be added. |
| The sample is not fully dissolved or is loaded in too strong of a solvent. | Dissolve the sample in a minimal amount of the initial, least polar eluent or a slightly more polar solvent like dichloromethane.[5][6] Consider dry loading if the compound has poor solubility in the eluent.[6] | |
| Low recovery of the purified product. | Compound decomposition on the column. | As mentioned above, check for stability and consider alternative stationary phases or deactivating the silica gel.[3][4] |
| The compound is highly volatile and is lost during solvent removal. | Use a rotary evaporator at a controlled temperature and pressure to remove the solvent. | |
| Some of the product may still be on the column. | After collecting the main fractions, flush the column with a highly polar solvent to check for any remaining compound. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the purification of this compound?
A1: A common and effective starting point for compounds of moderate polarity is a mixture of ethyl acetate and hexanes.[2] It is recommended to first perform Thin Layer Chromatography (TLC) analysis with various ratios of these solvents to find an optimal system where the desired compound has an Rf value between 0.2 and 0.4.[1]
Q2: How much silica gel should I use for my column?
A2: The amount of silica gel depends on the quantity of crude material to be purified and the difficulty of the separation. A general rule of thumb is to use a silica gel to crude sample weight ratio of 50:1 to 100:1.[7] For difficult separations, a higher ratio may be necessary.
Q3: My compound appears to be degrading on the silica gel. What can I do?
A3: this compound, like other reactive organic molecules, may be sensitive to the acidic nature of silica gel.[4] To mitigate decomposition, you can deactivate the silica gel by pre-treating the packed column with a solvent system containing a small amount of a base, such as 1-3% triethylamine.[4] Alternatively, you could use a different stationary phase like neutral or basic alumina.[4]
Q4: How should I load my sample onto the column?
A4: There are two primary methods for sample loading: wet loading and dry loading. For wet loading, dissolve your crude product in the minimum amount of the initial mobile phase solvent or a slightly more polar, volatile solvent like dichloromethane.[5][6] For dry loading, which is preferred for compounds with poor solubility in the eluent, pre-adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and then carefully add the resulting free-flowing powder to the top of the packed column.[1][6]
Q5: What are the common impurities I might encounter?
A5: Common impurities can include unreacted starting materials, byproducts from the synthesis, and decomposition products. For instance, if synthesized from the corresponding benzyl bromide, impurities could include the starting benzyl bromide, the corresponding benzyl alcohol (from hydrolysis), and the corresponding benzaldehyde (from oxidation).[8]
Experimental Protocol: Column Chromatography of this compound
This protocol provides a general methodology for the purification of this compound. Optimization may be required based on the specific impurity profile of the crude material.
1. Materials and Reagents:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexanes (ACS grade or higher)
-
Ethyl acetate (ACS grade or higher)
-
Dichloromethane (for sample loading, if necessary)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Glass chromatography column
-
Sand
-
Glass wool or cotton
-
Collection tubes or flasks
-
Rotary evaporator
2. Procedure:
-
Solvent System Selection:
-
Prepare several developing chambers with different ratios of ethyl acetate in hexanes (e.g., 5%, 10%, 20%, 30%).
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane) and spot it on TLC plates.
-
Develop the TLC plates in the prepared chambers.
-
Visualize the spots under a UV lamp (254 nm).
-
The optimal solvent system is the one that gives the desired product an Rf value of approximately 0.2-0.4 and good separation from impurities.[1]
-
-
Column Packing:
-
Securely clamp the column in a vertical position in a fume hood.
-
Place a small plug of glass wool or cotton at the bottom of the column.
-
Add a thin layer of sand over the plug.[7]
-
Prepare a slurry of silica gel in the initial, least polar eluent mixture.
-
Pour the slurry into the column, gently tapping the column to ensure even packing and to dislodge any air bubbles.[1]
-
Add a layer of sand on top of the silica gel to prevent disturbance when adding the eluent.[7]
-
Continuously elute the column with the solvent until the silica bed is stable.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude this compound in a minimal amount of the eluent or dichloromethane.[5][6] Carefully add the solution to the top of the column using a pipette.
-
Dry Loading: Dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.[6] Carefully add this powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the optimized solvent system. Maintain a constant flow rate.
-
Collect fractions in separate test tubes or flasks. The size of the fractions should be about a quarter of the column volume.[5]
-
Monitor the elution process by periodically analyzing the collected fractions using TLC.
-
-
Isolation of Pure Product:
-
Combine the fractions that contain the pure this compound.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product.
-
Quantitative Data Summary
The following table provides typical parameters for the column chromatography purification of this compound. These values are illustrative and may need to be adjusted based on the specific experimental conditions.
| Parameter | Value/Range |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase (Eluent) | Ethyl Acetate/Hexanes gradient |
| Optimal Rf of Product on TLC | 0.2 - 0.4 |
| Silica Gel to Crude Sample Ratio (w/w) | 50:1 to 100:1 |
| Sample Loading Solvent | Minimal Dichloromethane or Eluent |
| Fraction Volume | ~0.25 x Column Volume |
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for poor separation in column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. Chromatography [chem.rochester.edu]
- 3. Chromatography [chem.rochester.edu]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
preventing decomposition of 5-Bromo-2-Methoxyphenylacetonitrile during storage
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on preventing the decomposition of 5-Bromo-2-Methoxyphenylacetonitrile during storage. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the stability and integrity of your compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the decomposition of this compound?
A1: The main factors contributing to the decomposition of this compound are exposure to light (photodegradation), high temperatures (thermal decomposition), and moisture, which can lead to hydrolysis of the nitrile group. The presence of strong acids or bases can also catalyze degradation.
Q2: What is the recommended way to store this compound to ensure its stability?
A2: To ensure long-term stability, this compound should be stored in a tightly sealed, opaque container to protect it from light and moisture. The container should be placed in a cool, dark, and well-ventilated area, preferably in a refrigerator at 2-8°C for long-term storage. For short-term storage, a cool and dark place away from direct sunlight and heat sources is sufficient.
Q3: Can I store the compound in a standard laboratory freezer?
A3: While freezing can slow down chemical degradation, it is crucial to prevent freeze-thaw cycles and moisture condensation upon removal from the freezer. If you choose to store it in a freezer, ensure the container is well-sealed and allow it to equilibrate to room temperature before opening to prevent water condensation on the compound.
Q4: Are there any chemical incompatibilities I should be aware of during storage?
A4: Yes, this compound should be stored away from strong oxidizing agents, strong acids, and strong bases, as these can accelerate its decomposition.
Q5: What are the visual signs of decomposition?
A5: Decomposition may be indicated by a change in color from its typical white to off-white or yellowish appearance, or a change in its physical state. However, significant degradation can occur without any visible changes. Therefore, analytical testing is recommended to confirm purity.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Discoloration of the compound (yellowing) | Photodegradation or thermal stress. | 1. Immediately transfer the compound to an opaque, airtight container. 2. Store in a refrigerator at 2-8°C. 3. Before use, assess the purity of the discolored material using HPLC or TLC to determine if it is suitable for your experiment. |
| Unexpected side products in reaction | Use of a partially decomposed starting material. | 1. Confirm the purity of your this compound stock using the provided HPLC or GC-MS protocol. 2. If impurities are detected, consider purifying the material before use or obtaining a new batch. |
| Inconsistent experimental results | Inconsistent purity of the starting material due to improper storage. | 1. Review your storage procedures against the recommendations. 2. Aliquot the compound upon receipt into smaller, single-use vials to minimize repeated exposure of the bulk material to atmospheric conditions. |
| Formation of an acidic byproduct | Hydrolysis of the nitrile group to a carboxylic acid. | 1. Ensure the compound is stored under anhydrous conditions. 2. Use a desiccator for storage if humidity is a concern. 3. When handling, minimize exposure to atmospheric moisture. |
Quantitative Data on Stability
The following tables provide illustrative data on the stability of this compound under various stress conditions. This data is based on typical degradation patterns for similar compounds and should be used as a guideline.
Table 1: Effect of Temperature on Purity over 6 Months
| Storage Temperature | Purity (%) after 1 Month | Purity (%) after 3 Months | Purity (%) after 6 Months |
| 2-8°C | >99.5 | >99.5 | >99.0 |
| 25°C | 99.0 | 98.5 | 97.5 |
| 40°C | 97.5 | 95.0 | 92.0 |
Table 2: Effect of Light Exposure on Purity (at 25°C)
| Exposure Condition | Purity (%) after 24 hours | Purity (%) after 72 hours |
| Dark (Control) | >99.5 | >99.5 |
| Ambient Light | 99.0 | 98.0 |
| Direct Sunlight | 95.0 | 90.0 |
Table 3: Effect of Humidity on Purity (at 25°C)
| Relative Humidity | Purity (%) after 1 Month | Purity (%) after 3 Months |
| <30% | >99.5 | >99.0 |
| 50% | 99.0 | 98.0 |
| 75% | 98.0 | 96.5 |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Purity Assessment
This protocol describes a High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound and its potential degradation products.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (analytical grade)
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-2 min: 70% A, 30% B
-
2-15 min: Linear gradient to 30% A, 70% B
-
15-18 min: Hold at 30% A, 70% B
-
18-20 min: Return to 70% A, 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to get a 1 mg/mL stock solution.
-
Further dilute to a working concentration of 0.1 mg/mL with the same solvent mixture.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Protocol 2: GC-MS Method for Identification of Volatile Degradation Products
This protocol outlines a Gas Chromatography-Mass Spectrometry (GC-MS) method for the identification of potential volatile degradation products.
Instrumentation:
-
GC-MS system with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
GC Conditions:
-
Injector Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold at 280°C for 5 minutes
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Injection Mode: Split (10:1)
MS Conditions:
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: 40-450 amu
Sample Preparation:
-
Dissolve a small amount of the sample (approx. 1 mg) in 1 mL of a suitable volatile solvent like dichloromethane or ethyl acetate.
-
Inject 1 µL of the solution into the GC-MS.
Visualizations
Caption: Potential decomposition pathways for this compound.
Caption: Recommended workflow for handling and stability testing.
managing exothermic reactions in the synthesis of 5-Bromo-2-Methoxyphenylacetonitrile
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Bromo-2-Methoxyphenylacetonitrile, with a specific focus on managing exothermic reactions.
Troubleshooting Guide
Issue: Rapid Temperature Increase (Exotherm) During Bromination
-
Question: I am observing a rapid and difficult-to-control temperature rise after adding the brominating agent (e.g., N-bromosuccinimide). What should I do?
-
Answer: A rapid temperature increase indicates that the reaction is highly exothermic and proceeding too quickly. Immediate action is required to prevent a runaway reaction, which could lead to side product formation, degradation of the desired product, and a potential safety hazard.
Immediate Steps:
-
Halt Reagent Addition: Immediately stop the addition of the brominating agent.
-
Enhance Cooling: Increase the efficiency of your cooling system. If using an ice bath, ensure it is well-stirred and has sufficient ice. For a circulator, lower the setpoint.[1]
-
Monitor Temperature Closely: Continue to monitor the internal reaction temperature until it stabilizes and begins to decrease.
Corrective Actions for Future Experiments:
-
Slow Reagent Addition: Add the brominating agent in small portions or as a solution via a syringe pump at a very slow rate. This allows the cooling system to dissipate the heat as it is generated.[2]
-
Lower Reaction Temperature: Start the reaction at a lower temperature (e.g., 0 °C or even -10 °C) to provide a larger temperature buffer.
-
Dilution: Increasing the solvent volume can help to absorb the heat generated during the reaction.
-
Issue: Formation of Impurities or Low Yield
-
Question: My final product is impure, or the yield is lower than expected. Could this be related to the exothermic nature of the reaction?
-
Answer: Yes, poor temperature control is a common cause of impurity formation and low yields in exothermic reactions.
Potential Causes and Solutions:
-
Side Reactions: High temperatures can activate alternative reaction pathways, leading to the formation of undesired byproducts. For instance, over-bromination or degradation of the starting material or product can occur. Maintaining a consistent and low reaction temperature is crucial.
-
Localized Hotspots: Poor mixing can lead to localized areas of high temperature, even if the overall temperature of the reaction mixture appears controlled. Ensure vigorous and efficient stirring throughout the reagent addition.
-
Reagent Decomposition: The brominating agent or the product may be thermally sensitive. Adhering to the recommended temperature range is critical to prevent their decomposition.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the primary hazard associated with the synthesis of this compound?
-
A1: The primary hazard is the potential for a runaway exothermic reaction during the bromination step. While safety data sheets for similar compounds do not highlight thermal instability under normal storage, the reaction itself can generate significant heat.[3][4] Uncontrolled, this can lead to a rapid increase in temperature and pressure, potentially causing solvent to boil and creating a hazardous situation.
-
-
Q2: What are the best methods for cooling an exothermic reaction on a laboratory scale?
-
A2: Common and effective cooling methods include:
-
Ice/Salt Baths: For temperatures between 0 °C and -20 °C.
-
Dry Ice/Acetone Baths: For temperatures around -78 °C.
-
Cryocoolers or Circulating Baths: These provide precise and automated temperature control over a wide range.[5]
-
-
-
Q3: How can I monitor the internal temperature of my reaction effectively?
-
A3: Use a calibrated thermometer or thermocouple probe placed directly into the reaction mixture, ensuring the tip is submerged below the liquid surface but not touching the flask walls. This provides a more accurate reading of the reaction temperature than an external thermometer.
-
-
Q4: Can the order of reagent addition affect the exotherm?
-
A4: Yes. Typically, the substrate (2-Methoxyphenylacetonitrile) is dissolved in the solvent and cooled to the target temperature before the slow, portion-wise addition of the brominating agent. This ensures that the brominating agent is the limiting reactant at any given time, helping to control the rate of heat generation.
-
-
Q5: Are there alternative, less exothermic methods for this synthesis?
-
A5: While the bromination of an activated aromatic ring is inherently exothermic, using a milder brominating agent or a continuous flow chemistry setup can offer better control. Flow chemistry, with its high surface-area-to-volume ratio, allows for more efficient heat dissipation.[1]
-
Illustrative Quantitative Data for Exotherm Management
The following table provides illustrative data for managing the exothermic bromination of 2-Methoxyphenylacetonitrile. Note that these are representative values and may need to be optimized for your specific experimental setup.
| Parameter | Method A: Batch (Poor Control) | Method B: Batch (Good Control) | Method C: Continuous Flow |
| Starting Temperature | 25 °C (Room Temperature) | 0 °C | 0 °C |
| Reagent Addition Time | 5 minutes (all at once) | 60 minutes (dropwise) | 60 minutes (via pump) |
| Peak Temperature Observed | 65 °C | 5 °C | 2 °C |
| Yield | 40-50% | 85-95% | >90% |
| Purity | Low (multiple byproducts) | High | High |
Experimental Protocol: Synthesis of this compound
This protocol is adapted from known procedures for similar transformations and incorporates best practices for managing exothermic reactions.[6]
Materials:
-
2-Methoxyphenylacetonitrile
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (anhydrous)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Petroleum ether
Equipment:
-
Round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer/thermocouple.
-
Cooling bath (ice-water or other suitable cooling system).
-
Standard workup and purification glassware.
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 2-Methoxyphenylacetonitrile (1 equivalent) in anhydrous acetonitrile (10 mL per gram of starting material).
-
Cooling: Place the flask in a cooling bath and cool the solution to 0 °C with efficient stirring.
-
Controlled Reagent Addition: Dissolve N-Bromosuccinimide (1.05 equivalents) in anhydrous acetonitrile (5 mL per gram of NBS) and load this solution into the dropping funnel.
-
Exotherm Management: Add the NBS solution dropwise to the stirred solution of 2-Methoxyphenylacetonitrile over a period of at least 1 hour. Crucially, monitor the internal temperature throughout the addition. The temperature should not be allowed to rise above 5 °C. If the temperature approaches this limit, slow down or temporarily stop the addition until the temperature is back in the desired range.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for an additional 30 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the starting material is consumed, quench the reaction by slowly adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted bromine.
-
Workup: Allow the mixture to warm to room temperature. Add water and extract the product with ethyl acetate. Wash the organic layer successively with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to afford this compound.
Process Flow and Logic Diagrams
Caption: Workflow for managing exothermic reactions.
References
side reaction pathways in the synthesis of 5-Bromo-2-Methoxyphenylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of 5-Bromo-2-methoxyphenylacetonitrile.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent laboratory synthesis involves the nucleophilic substitution of a 5-bromo-2-methoxybenzyl halide (e.g., bromide or chloride) with an alkali metal cyanide, such as sodium cyanide or potassium cyanide. This reaction is a standard method for producing arylacetonitriles.
Q2: I am observing a low yield in my reaction. What are the potential causes?
A2: Low yields can arise from several factors:
-
Poor quality of starting materials: Ensure the 5-bromo-2-methoxybenzyl halide is pure and has not degraded.
-
Suboptimal reaction conditions: Temperature, reaction time, and solvent are critical. The reaction typically requires heating, and the solvent must adequately dissolve both the organic substrate and the inorganic cyanide salt.
-
Side reactions: The formation of byproducts such as the corresponding carboxylic acid (from hydrolysis) or isonitrile can significantly reduce the yield of the desired product.
-
Inefficient purification: Product loss can occur during the workup and purification stages.
Q3: What are the common side products in this synthesis?
A3: The primary side products to anticipate are:
-
5-Bromo-2-methoxyphenylacetic acid: Formed by the hydrolysis of the nitrile product, especially if water is present in the reaction mixture or during workup under non-neutral pH conditions.
-
5-Bromo-2-(isocyanomethyl)anisole (Isonitrile): This isomer can form due to the ambident nature of the cyanide ion.
-
Dibrominated products: Over-bromination of the aromatic ring can occur, leading to impurities that are difficult to separate.
-
5-Bromo-2-methoxybenzyl alcohol: Arises from the hydrolysis of the starting benzyl halide.
Q4: How can I effectively purify the final product?
A4: Column chromatography on silica gel is a highly effective method for purifying this compound from its byproducts. A typical eluent system is a gradient of ethyl acetate in hexanes. Recrystallization from a suitable solvent system can also be employed for further purification.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive starting material (degraded benzyl halide).2. Insufficient reaction temperature or time.3. Poor solubility of the cyanide salt. | 1. Verify the purity of the starting materials using techniques like NMR or GC-MS.2. Gradually increase the reaction temperature and monitor the reaction's progress by TLC.3. Use a polar aprotic solvent like DMSO or DMF to improve the solubility of the cyanide salt. A phase-transfer catalyst can also be beneficial in biphasic systems. |
| Formation of Significant Byproducts | 1. Hydrolysis: Presence of water leading to the formation of 5-bromo-2-methoxyphenylacetic acid.2. Isonitrile Formation: Reaction conditions favoring attack by the nitrogen end of the cyanide nucleophile.3. Over-bromination: Use of harsh brominating conditions in the synthesis of the starting material. | 1. Use anhydrous solvents and ensure all glassware is thoroughly dried. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).2. Employing a polar aprotic solvent can favor the formation of the nitrile over the isonitrile. The use of certain cyanide sources (e.g., copper(I) cyanide) can also influence the nitrile/isonitrile ratio.3. Use a milder brominating agent or control the stoichiometry and reaction temperature carefully during the preparation of the 5-bromo-2-methoxybenzyl halide. |
| Difficult Product Isolation/Purification | 1. Emulsion formation during aqueous workup.2. Co-elution of impurities during column chromatography. | 1. Add brine (saturated NaCl solution) to the aqueous layer to help break up emulsions.2. Optimize the solvent system for column chromatography. A shallow gradient or the use of a different solvent system (e.g., dichloromethane/hexanes) may improve separation. |
Reaction Pathways and Side Reactions
The synthesis of this compound and its potential side reaction pathways are illustrated below.
Caption: Main synthesis and side reaction pathways.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from the synthesis of a similar compound, p-methoxyphenylacetonitrile, and should be optimized for the specific substrate.
Materials:
-
5-Bromo-2-methoxybenzyl bromide
-
Sodium cyanide (NaCN) - EXTREME CAUTION: HIGHLY TOXIC
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexanes
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, dissolve 5-bromo-2-methoxybenzyl bromide (1.0 eq) in anhydrous DMF.
-
Addition of Cyanide: Carefully add sodium cyanide (1.2 eq) to the solution. Note: Handle sodium cyanide with extreme caution in a well-ventilated fume hood. Wear appropriate personal protective equipment.
-
Reaction: Heat the reaction mixture to 70-80 °C and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water and ethyl acetate.
-
Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford pure this compound.
-
Quantitative Data Summary
| Product/Side Product | Representative Yield Range (%) | Factors Influencing Yield |
| This compound (Desired Product) | 70 - 90 | Purity of starting materials, anhydrous conditions, reaction temperature, and solvent choice. |
| 5-Bromo-2-methoxyphenylacetic Acid | 1 - 10 | Presence of water, reaction time, and temperature. Higher temperatures and longer reaction times in the presence of water increase the yield of this byproduct. |
| 5-Bromo-2-(isocyanomethyl)anisole | < 5 | Solvent polarity and cyanide counter-ion. Polar aprotic solvents generally favor nitrile formation. |
| Dibrominated Byproducts | Variable | Primarily dependent on the control during the bromination of the precursor. |
| 5-Bromo-2-methoxybenzyl Alcohol | 1 - 5 | Presence of water and reaction temperature. |
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Technical Support Center: Pilot-Scale Synthesis of 5-Bromo-2-Methoxyphenylacetonitrile
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals scaling up the synthesis of 5-Bromo-2-methoxyphenylacetonitrile for pilot studies.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the scale-up of the synthesis. The proposed primary route involves the Sandmeyer reaction of 5-Bromo-2-methoxyaniline.
| Issue ID | Problem | Potential Cause(s) | Recommended Solution(s) |
| TSG-001 | Low Yield of Diazonium Salt | - Incomplete diazotization of 5-Bromo-2-methoxyaniline.- Decomposition of the diazonium salt due to elevated temperatures.- Incorrect stoichiometry of sodium nitrite or acid. | - Ensure the reaction temperature is maintained between 0-5 °C.[1]- Add the sodium nitrite solution slowly to the acidic solution of the aniline to prevent temperature spikes.- Use a slight excess of sodium nitrite (1.05-1.1 equivalents).[2]- Confirm the complete consumption of the starting aniline using TLC or HPLC. |
| TSG-002 | Formation of Phenolic Impurities | - Reaction of the diazonium salt with water, especially at higher temperatures. | - Maintain strict temperature control during the Sandmeyer reaction.- Add the diazonium salt solution to the copper(I) cyanide solution at the recommended temperature without delay. |
| TSG-003 | Poor Conversion in Sandmeyer Reaction | - Inactive copper(I) cyanide catalyst.- Insufficient reaction time or temperature.- Presence of impurities that interfere with the catalyst. | - Use freshly prepared or high-quality copper(I) cyanide.- The reaction may require heating; monitor the reaction progress by TLC/HPLC to determine the optimal time and temperature.[1]- Ensure the starting materials and solvents are of high purity. |
| TSG-004 | Exothermic Runaway Reaction | - Rapid addition of reagents, leading to a loss of thermal control.[3] | - Implement controlled addition of reagents using a dosing pump.- Ensure the reactor has adequate cooling capacity for the pilot scale.- Perform reaction calorimetry studies to understand the thermal profile of the reaction.[1] |
| TSG-005 | Difficult Product Isolation/Purification | - Formation of emulsions during workup.- Presence of colored impurities or byproducts. | - Addition of a different organic solvent, such as toluene, may help break emulsions.[1]- Treat the crude product with activated carbon to remove colored impurities.- Consider recrystallization or column chromatography for final purification.[4] |
| TSG-006 | Inconsistent Product Quality | - Variation in raw material quality.- Lack of robust in-process controls. | - Establish clear specifications for all starting materials and reagents.- Implement in-process controls (e.g., TLC, HPLC, pH) at critical stages of the synthesis to monitor reaction progress and impurity formation. |
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for preparing this compound on a larger scale?
A1: The two most common routes are the Sandmeyer reaction and the cyanation of a benzyl halide. The Sandmeyer reaction involves the diazotization of 5-bromo-2-methoxyaniline followed by reaction with a cyanide source, typically copper(I) cyanide.[5][6][7] The alternative involves the synthesis of 5-bromo-2-methoxybenzyl bromide followed by a nucleophilic substitution with a cyanide salt.[8][9]
Q2: What are the critical safety considerations when scaling up the Sandmeyer reaction?
A2: The primary safety concern is the potential for the accumulation of unstable diazonium salts, which can be explosive.[1] It is crucial to maintain low temperatures (0-5 °C) during the diazotization step and to use the diazonium salt solution immediately in the subsequent Sandmeyer reaction. Additionally, the use of cyanide salts requires strict handling protocols to avoid exposure and the formation of toxic hydrogen cyanide gas, especially under acidic conditions.[10]
Q3: How can I monitor the progress of the reaction effectively at a pilot scale?
A3: At the pilot scale, it is essential to have reliable in-process controls. Thin-Layer Chromatography (TLC) can provide rapid qualitative checks. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is recommended to monitor the consumption of starting materials and the formation of the product and any impurities.
Q4: What are the common impurities I should expect, and how can they be minimized?
A4: Common impurities can include the corresponding phenol (from the reaction of the diazonium salt with water), unreacted starting materials, and potentially isomeric byproducts. To minimize these, strict temperature control, use of high-purity reagents, and ensuring complete reaction are crucial.[11]
Q5: What are the recommended purification methods for the final product at a pilot scale?
A5: For pilot-scale purification, recrystallization is often the most practical method.[4] A suitable solvent system should be identified at the lab scale. If higher purity is required, column chromatography can be employed, though it may be less economical at a larger scale.
Experimental Protocols
Pilot-Scale Synthesis of this compound via Sandmeyer Reaction
Step 1: Diazotization of 5-Bromo-2-methoxyaniline
-
Preparation: In a temperature-controlled reactor, charge a solution of concentrated hydrochloric acid and water. Cool the solution to 0-5 °C.
-
Aniline Addition: Slowly add 5-Bromo-2-methoxyaniline to the cooled acid solution while maintaining the temperature between 0-5 °C. Stir until a homogeneous slurry is formed.
-
Nitrite Addition: Prepare a solution of sodium nitrite in water. Add this solution dropwise to the aniline slurry over a period of 1-2 hours, ensuring the temperature does not exceed 5 °C.
-
Completion Check: After the addition is complete, stir the reaction mixture for an additional 30 minutes at 0-5 °C. Check for the absence of the starting aniline using TLC or HPLC. The resulting diazonium salt solution should be used immediately in the next step.
Step 2: Sandmeyer Cyanation
-
Catalyst Preparation: In a separate reactor, prepare a solution of copper(I) cyanide and sodium cyanide in water. Heat the solution to 60-70 °C.
-
Diazonium Salt Addition: Slowly add the cold diazonium salt solution from Step 1 to the hot copper(I) cyanide solution. The rate of addition should be controlled to manage the evolution of nitrogen gas and to maintain the reaction temperature.
-
Reaction: After the addition is complete, continue to stir the mixture at 60-70 °C for 1-2 hours, or until the reaction is deemed complete by HPLC analysis.
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Workup: Cool the reaction mixture to room temperature. Extract the product with a suitable organic solvent (e.g., toluene or ethyl acetate). Wash the organic layer with water and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Visualizations
Caption: Experimental workflow for the pilot-scale synthesis of this compound.
Caption: Troubleshooting decision tree for the synthesis of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lscollege.ac.in [lscollege.ac.in]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. benchchem.com [benchchem.com]
- 11. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Safe Quenching Procedures for 5-Bromo-2-Methoxyphenylacetonitrile Reactions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the safe and effective quenching of reactions involving 5-Bromo-2-Methoxyphenylacetonitrile, particularly after reaction with organometallic reagents such as Grignard or organolithium reagents.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of "quenching" in the context of a this compound reaction?
A1: In this context, quenching refers to the controlled neutralization of highly reactive species, such as excess organometallic reagents (e.g., Grignard or organolithium reagents), and the subsequent hydrolysis of the intermediate formed from the reaction with the nitrile. The initial reaction of an organometallic reagent with this compound forms an imine or imine salt intermediate. The quenching and work-up process hydrolyzes this intermediate to yield the desired ketone product.[1][2][3][4]
Q2: What are the standard quenching agents for these types of reactions?
A2: The most common and recommended procedure involves a two-stage quenching process. Initially, a less reactive protic solvent like isopropanol or sec-butanol is added slowly at a low temperature (e.g., 0 °C) to neutralize any unreacted, highly reactive organometallic reagent.[1] This is followed by the addition of an aqueous solution, often a saturated solution of ammonium chloride (NH₄Cl) or a dilute acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), to hydrolyze the imine intermediate.[2][5][6]
Q3: Why is a slow, dropwise addition of the quenching agent necessary?
A3: Organometallic reagents react exothermically and often violently with protic sources like water or alcohols. Slow, dropwise addition, especially at low temperatures, is a critical safety measure to control the reaction rate, dissipate the heat generated, and prevent dangerous splashing or uncontrolled refluxing of the solvent.[5][7][8]
Q4: What are the primary hazards associated with quenching these reactions?
A4: The main hazards stem from the high reactivity of the organometallic reagents used. These reagents are often pyrophoric (ignite spontaneously in air) and react violently with water.[8] Improper quenching can lead to fires, explosions, or pressure buildup in the reaction vessel. Therefore, all quenching operations must be performed in a fume hood, under an inert atmosphere (like nitrogen or argon) until all reactive metal species are consumed, and with appropriate personal protective equipment (PPE).
Q5: Can I use water directly to quench the reaction?
A5: It is strongly discouraged to add water directly to the reaction mixture if there is a possibility of unreacted organometallic reagent being present. This can cause an extremely vigorous, uncontrolled reaction. A pre-quench with a less reactive alcohol like isopropanol is the safer, recommended procedure.[2] Even after an alcohol pre-quench, water or aqueous solutions should be added slowly and cautiously.[2]
Troubleshooting Guide
| Problem / Observation | Potential Cause(s) | Recommended Solution(s) |
| Low or no yield of the desired ketone product. | 1. Incomplete formation of the organometallic reagent. 2. The organometallic reagent was consumed by moisture or oxygen in the reaction setup. 3. The imine intermediate did not fully hydrolyze during the work-up. | 1. Ensure magnesium is properly activated (e.g., with iodine) and all glassware is flame-dried and cooled under an inert atmosphere.[9] 2. Use anhydrous solvents and maintain a positive pressure of an inert gas (N₂ or Ar) throughout the reaction.[7] 3. Ensure sufficient time and/or acid concentration during the hydrolysis step. Gently heating the mixture during hydrolysis can sometimes help. Check the pH of the aqueous layer to ensure it is acidic.[2][3] |
| Formation of a biphenyl-type side product (if using a phenyl Grignard). | This is a known side reaction (Wurtz-like homocoupling) favored by higher temperatures and high concentrations of the aryl halide.[10] | Maintain a low reaction temperature and add the aryl halide slowly to the magnesium suspension during Grignard formation to keep its concentration low.[10] |
| An emulsion forms during the aqueous work-up, making layer separation difficult. | Magnesium salts formed during the work-up can sometimes lead to emulsions. | Add more of the organic solvent (e.g., diethyl ether or THF) and brine (saturated aqueous NaCl solution).[10] Sometimes, gentle swirling instead of vigorous shaking of the separatory funnel can prevent emulsion formation. Filtering the mixture through a pad of celite may also help break up the emulsion. |
| The reaction mixture turns cloudy and black during the reaction or reflux. | This could indicate decomposition of the organometallic reagent, possibly due to prolonged heating or impurities. | Avoid unnecessarily long reaction or reflux times. If possible, monitor the reaction by TLC or GC-MS to determine completion. Ensure high-purity starting materials and solvents.[9] |
| The reaction does not initiate (e.g., Grignard formation). | The surface of the magnesium metal is likely coated with a passivating layer of magnesium oxide. | Activate the magnesium by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by crushing the magnesium turnings in the flask (without solvent) to expose a fresh surface. Using an ultrasonic bath can also help initiate the reaction.[9] |
Experimental Protocols
Protocol: Synthesis of 1-(5-Bromo-2-methoxyphenyl)-1-propanone via Grignard Reaction and Quenching
This protocol describes a representative reaction of this compound with ethylmagnesium bromide, followed by a safe and effective quenching procedure.
1. Reagent and Glassware Preparation:
-
All glassware (three-neck round-bottom flask, reflux condenser, addition funnel) must be flame-dried under vacuum or oven-dried and assembled while hot, then allowed to cool to room temperature under a positive pressure of dry nitrogen or argon.
-
All solvents (diethyl ether or THF) must be anhydrous.[7]
-
The this compound should be dissolved in the anhydrous solvent.
2. Grignard Reagent Formation:
-
In the reaction flask, place magnesium turnings (1.2 equivalents) and a small crystal of iodine.
-
Add a small portion of a solution of ethyl bromide (1.1 equivalents) in anhydrous diethyl ether.
-
Once the reaction initiates (disappearance of iodine color, bubbling), add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture for an additional 30-60 minutes.
3. Reaction with Nitrile:
-
Cool the Grignard reagent solution to 0 °C using an ice bath.
-
Add a solution of this compound (1 equivalent) in anhydrous diethyl ether dropwise via the addition funnel over 30 minutes.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours, or until reaction completion is confirmed by TLC or GC-MS.
4. Safe Quenching and Work-up Procedure:
-
Cool the reaction mixture back down to 0 °C in an ice bath.
-
Step 1 (Pre-quench): Slowly and dropwise, add anhydrous isopropanol (approximately 2 equivalents relative to the initial Grignard reagent) to the stirred reaction mixture. This will quench any unreacted Grignard reagent. Monitor for any gas evolution or temperature increase.
-
Step 2 (Hydrolysis): After the initial quench is complete and the reaction subsides, slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) dropwise.[6] Continue stirring at 0 °C for 15-30 minutes, then allow to warm to room temperature.
-
Step 3 (Extraction): Transfer the mixture to a separatory funnel. Separate the organic and aqueous layers. Extract the aqueous layer two more times with diethyl ether.
-
Step 4 (Washing and Drying): Combine all organic layers and wash with brine (saturated NaCl solution). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate.[10]
-
Step 5 (Isolation): Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude ketone product, which can then be purified by column chromatography or recrystallization.
Data Presentation
Table 1: Stoichiometry of Reagents for Quenching
This table provides a general guideline for the quantities of quenching agents based on the amount of organometallic reagent used.
| Starting Organometallic Reagent (e.g., EtMgBr) | Pre-Quenching Agent (Isopropanol) | Primary Quenching Agent (Sat. aq. NH₄Cl) |
| 1.0 equivalent | ~2.0 equivalents | Added until two clear layers form and the mixture is acidic or neutral. Typically a volume equal to or greater than the reaction volume. |
| 10 mmol | ~20 mmol (approx. 1.5 mL) | 20-50 mL |
| 50 mmol | ~100 mmol (approx. 7.6 mL) | 100-250 mL |
| 100 mmol | ~200 mmol (approx. 15.2 mL) | 200-500 mL |
| Note: These are approximate values. The exact amount of quenching agent may vary. Always add the quenching agent slowly and monitor the reaction. |
Visualizations
Caption: Experimental workflow for the reaction and quenching of this compound.
Caption: Troubleshooting decision tree for low product yield.
References
- 1. Reaction and Mechanism Query What is the mechanism for the reaction: \m.. [askfilo.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Imine and Enamine Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. benchchem.com [benchchem.com]
- 7. d.web.umkc.edu [d.web.umkc.edu]
- 8. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
- 10. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Analytical Methods for Detecting Impurities in 5-Bromo-2-Methoxyphenylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in the analysis of 5-Bromo-2-Methoxyphenylacetonitrile and the identification of its impurities.
Frequently Asked Questions (FAQs)
Q1: What are the common potential impurities in the synthesis of this compound?
A1: Based on common synthetic routes, potential impurities in this compound can be categorized as follows:
-
Starting Materials:
-
2-Methoxyphenylacetonitrile (if the synthesis involves bromination of this precursor).
-
2-Bromo-5-methoxybenzyl bromide or a related benzyl halide (if the synthesis involves a cyanation step).
-
-
Isomeric Impurities:
-
Positional isomers may form during the bromination of 2-methoxyphenylacetonitrile, depending on the reaction conditions.
-
-
Over-reacted Products:
-
Dibrominated or other poly-brominated species can form if the bromination reaction is not carefully controlled.
-
-
By-products from Side Reactions:
-
Hydrolysis of the nitrile group to a carboxylic acid or amide can occur, though this is less common under typical synthetic conditions.
-
Q2: Which analytical techniques are most suitable for analyzing the purity of this compound?
A2: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): Ideal for separating the main compound from its non-volatile impurities, including starting materials, isomers, and over-reacted products. A UV detector is typically used for quantification.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying and quantifying volatile and semi-volatile impurities. The mass spectrometer provides structural information based on fragmentation patterns, which is crucial for impurity identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for the structural elucidation of the main compound and any isolated impurities. It provides detailed information about the molecular structure and can be used for quantitative analysis (qNMR).
Troubleshooting Guides
HPLC Analysis
Issue: Poor peak shape (tailing or fronting) for the main peak or impurity peaks.
dot
Caption: Troubleshooting workflow for poor HPLC peak shape.
| Possible Cause | Troubleshooting Steps |
| Secondary Interactions with Column | For nitrile-containing compounds, interactions with residual silanols on the silica packing can cause peak tailing.[1] Try using a mobile phase with a lower pH (e.g., adding 0.1% formic acid or trifluoroacetic acid) to suppress silanol ionization.[2] Using a highly end-capped or a base-deactivated column is also recommended. |
| Column Overload | If peaks are fronting, it might be due to injecting too much sample.[1] Reduce the injection volume or dilute the sample. |
| Injection Solvent Effects | If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase. |
| Column Contamination or Void | If all peaks are tailing or showing poor shape, the column might be contaminated or have a void at the inlet. Try flushing the column with a strong solvent. If the problem persists, the column may need to be replaced.[3] |
Issue: Co-elution of Impurities with the Main Peak or with Each Other.
dot
References
Validation & Comparative
Validating the Structure of 5-Bromo-2-Methoxyphenylacetonitrile: An FT-IR and Mass Spectrometry Guide
For Immediate Release
This guide provides a comparative analysis for the structural validation of 5-Bromo-2-Methoxyphenylacetonitrile, a key intermediate in pharmaceutical synthesis. Researchers, scientists, and drug development professionals can utilize the following Fourier-Transform Infrared (FT-IR) spectroscopy and Mass Spectrometry (MS) data to confirm the identity and purity of this compound. The experimental protocols and data presented herein offer a benchmark for comparison against in-house analytical results.
Core Physicochemical Data
| Property | Value |
| Molecular Formula | C₉H₈BrNO |
| Molecular Weight | 226.07 g/mol |
| CAS Number | 7062-40-0 |
| Appearance | Expected to be a solid at room temperature |
| IUPAC Name | 2-(5-Bromo-2-methoxyphenyl)acetonitrile |
| SMILES | COc1ccc(Br)cc1CC#N |
Structural Confirmation by FT-IR Spectroscopy
FT-IR spectroscopy is a crucial technique for identifying the functional groups within a molecule. The spectrum of this compound is characterized by the presence of nitrile, aromatic, and ether functionalities.
Predicted FT-IR Absorption Bands
The following table summarizes the expected characteristic absorption bands for this compound. These predictions are based on the analysis of its constituent functional groups and comparison with structurally similar compounds.
| Wavenumber Range (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | Aromatic C-H Stretch |
| 2950-2850 | Medium | Aliphatic C-H Stretch (CH₂ and OCH₃) |
| 2240-2220 | Strong, Sharp | C≡N Stretch (Nitrile) |
| 1600-1450 | Medium-Strong | Aromatic C=C In-Ring Stretch |
| 1250-1200 | Strong | Aryl-O-CH₃ Asymmetric Stretch (Ether) |
| 1050-1000 | Medium | Aryl-O-CH₃ Symmetric Stretch (Ether) |
| 850-800 | Strong | C-H Out-of-Plane Bending (p-disubstituted-like pattern) |
| 700-600 | Medium | C-Br Stretch |
Structural Elucidation by Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, offering definitive structural confirmation.
Expected Mass Spectrometry Fragmentation
The mass spectrum of this compound is expected to show a distinct molecular ion peak and several characteristic fragment ions. The presence of a bromine atom will result in a characteristic M/M+2 isotopic pattern for bromine-containing fragments, with the two peaks having nearly equal intensity.
| m/z (Mass-to-Charge Ratio) | Ion Identity | Fragmentation Pathway |
| 225/227 | [M]⁺ (Molecular Ion) | Intact molecule |
| 146 | [M - Br]⁺ | Loss of a bromine radical |
| 116 | [M - Br - CH₂O]⁺ | Loss of a bromine radical followed by loss of formaldehyde |
| 115 | [M - Br - CH₃O]⁺ | Loss of a bromine radical followed by loss of a methoxy radical |
| 90 | [C₇H₆]⁺ | Further fragmentation |
| 77 | [C₆H₅]⁺ | Phenyl cation |
Experimental Protocols
Fourier-Transform Infrared (FT-IR) Spectroscopy
A standard protocol for acquiring the FT-IR spectrum of solid this compound is as follows:
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply consistent pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.
-
-
Instrument Setup:
-
Purge the FT-IR spectrometer with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.
-
Perform a background scan with the clean, empty ATR crystal.
-
-
Data Acquisition:
-
Acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
The acquired spectrum should be baseline-corrected and the peaks labeled with their corresponding wavenumbers (cm⁻¹).
-
Mass Spectrometry (Electron Ionization - EI)
A general procedure for obtaining the mass spectrum of this compound is as follows:
-
Sample Introduction:
-
Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol or dichloromethane).
-
Introduce the sample into the mass spectrometer via a suitable inlet system, such as a gas chromatograph (GC-MS) or a direct insertion probe.
-
-
Ionization:
-
Utilize electron ionization (EI) at a standard energy of 70 eV to induce fragmentation.
-
-
Mass Analysis:
-
Scan a mass range appropriate for the compound, for example, from m/z 40 to 300.
-
-
Data Analysis:
-
Identify the molecular ion peak ([M]⁺) and the M+2 peak, confirming the presence of bromine.
-
Analyze the fragmentation pattern to identify characteristic fragment ions and compare them to the expected fragmentation table.
-
Workflow for Structural Validation
The following diagram illustrates the logical workflow for the validation of this compound's structure using FT-IR and Mass Spectrometry.
Navigating the Uncharted Territory of 5-Bromo-2-Methoxyphenylacetonitrile Derivatives: A Gap in Current SAR Studies
A comprehensive review of published scientific literature reveals a significant gap in the exploration of structure-activity relationships (SAR) for derivatives of 5-Bromo-2-Methoxyphenylacetonitrile. Despite extensive searches for primary research, review articles, and patent filings, no dedicated studies detailing the synthesis and systematic biological evaluation of a series of these compounds could be identified. This absence of foundational research precludes the creation of a detailed comparison guide as requested, which would necessitate quantitative data, experimental protocols, and visualizations of SAR trends.
Structure-activity relationship (SAR) studies are a cornerstone of modern drug discovery and medicinal chemistry. They involve the systematic modification of a lead compound's chemical structure and the subsequent evaluation of these changes on their biological activity. This iterative process allows researchers to identify the key molecular features responsible for a compound's therapeutic effects and to optimize its potency, selectivity, and pharmacokinetic properties.
While the broader class of substituted phenylacetonitriles has been investigated for various therapeutic applications, the specific scaffold of this compound appears to be unexplored territory in the context of SAR-driven drug development. Searches for its derivatives in connection with anticancer, antimicrobial, antiviral, and enzyme inhibitory activities have not yielded any publications that present a series of analogs with corresponding biological data.
Without such fundamental data, it is not possible to:
-
Present Quantitative Data: A core requirement of a comparison guide is the tabular presentation of biological activity data (e.g., IC₅₀, EC₅₀, MIC values) for a range of derivatives. This allows for a direct comparison of the effects of different structural modifications.
-
Provide Experimental Protocols: Detailed methodologies for the biological assays used to evaluate the compounds are essential for the scientific audience to understand and reproduce the findings.
-
Visualize Structure-Activity Relationships: Diagrams illustrating the relationships between chemical modifications and biological outcomes are crucial for conveying the key takeaways of an SAR study.
The absence of dedicated SAR studies on this compound derivatives represents a notable knowledge gap. The unique substitution pattern of this scaffold, featuring a bromine atom and a methoxy group on the phenyl ring, offers intriguing possibilities for chemical exploration and the potential discovery of novel bioactive molecules. Future research in this area would be necessary to unlock this potential and provide the foundational data required for the development of a comprehensive SAR comparison guide.
For researchers and drug development professionals interested in this area, the current landscape suggests an opportunity for novel research. Initiating a research program focused on the synthesis of a library of this compound derivatives and their subsequent screening across various biological targets could lead to the discovery of new lead compounds and the establishment of the first SAR insights for this chemical class.
A Comparative Guide to Confirming the Purity of Synthesized 5-Bromo-2-Methoxyphenylacetonitrile by HPLC
For Researchers, Scientists, and Drug Development Professionals
Ensuring the purity of synthesized intermediates like 5-Bromo-2-Methoxyphenylacetonitrile (CAS No. 7062-40-0) is a critical step in the drug development pipeline.[1] This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) for purity analysis against other common analytical techniques. Supported by a comprehensive experimental protocol and data, this document serves as a practical resource for selecting and implementing the most effective purity assessment strategy.
High-Performance Liquid Chromatography (HPLC) Purity Analysis
For non-volatile and thermally sensitive compounds such as this compound, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the premier analytical technique.[2] Its high resolution and sensitivity enable precise separation and quantification of the active pharmaceutical ingredient (API) from structurally similar process-related impurities.[3]
A hypothetical HPLC analysis of a synthesized batch is presented below. Potential impurities are postulated based on common synthetic routes, which may involve incomplete bromination of the aromatic ring or hydrolysis of the nitrile group.[4][5]
Quantitative Data Summary
The purity of the synthesized compound is determined using the area percent method from the chromatogram, which assumes that all compounds have a similar response factor at the detection wavelength.
| Peak ID | Compound Name | Retention Time (min) | Peak Area (%) | Purity (%) |
| 1 | 2-Methoxyphenylacetonitrile (Starting Material) | 4.15 | 0.38 | - |
| 2 | 5-Bromo-2-methoxyphenylacetic acid (Hydrolysis Impurity) | 5.82 | 0.25 | - |
| 3 | This compound (API) | 8.91 | 99.21 | 99.21 |
| 4 | Unknown Impurity | 10.47 | 0.16 | - |
Detailed Experimental Protocol: HPLC Analysis
This protocol is designed for robust separation of this compound from its potential impurities.
-
Instrumentation:
-
HPLC System: An Agilent 1260 Infinity II, Waters Alliance, or equivalent system equipped with a quaternary pump, autosampler, and column thermostat.
-
Detector: Diode Array Detector (DAD) or a multi-wavelength UV detector.
-
-
Chromatographic Conditions:
-
Column: Reversed-phase C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 50 50 15.0 10 90 18.0 10 90 18.1 50 50 | 22.0 | 50 | 50 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Run Time: 22 minutes
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound.
-
Dissolve the sample in 10 mL of acetonitrile to create a stock solution of 1 mg/mL.
-
Further dilute the stock solution with a 50:50 mixture of acetonitrile and water to a final concentration of 0.1 mg/mL.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before injection.[2]
-
Experimental and Logical Workflows
Visualizing the experimental and decision-making processes can streamline laboratory operations and ensure methodological consistency.
Comparison with Alternative Analytical Techniques
While HPLC is often the preferred method, other techniques can provide complementary or alternative data depending on the specific analytical need.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Quantitative NMR (qNMR) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[6] | Separation of volatile compounds based on partitioning between a gaseous mobile phase and a stationary phase.[6][7] | Nuclei absorb and re-emit electromagnetic radiation in a magnetic field. Signal intensity is directly proportional to the number of nuclei. |
| Suitable Analytes | Non-volatile, polar, and thermally labile compounds.[8] | Volatile and thermally stable compounds.[9] | Soluble compounds containing NMR-active nuclei (e.g., ¹H). |
| Pros for this Compound | High resolution for similar impurities. High sensitivity. Robust and reproducible for routine QC. | May be faster for volatile impurities like residual solvents. | Provides structural information. Does not require a reference standard of the analyte for purity determination (absolute purity).[10][11] |
| Cons for this Compound | Slower run times compared to GC. Requires reference standards for impurity identification. | Potential for thermal degradation of the analyte or impurities in the injector. Not suitable for non-volatile impurities.[9] | Lower sensitivity compared to HPLC. Requires a pure, soluble internal standard for absolute quantification. Higher instrument cost.[2] |
Decision Logic for Method Selection
The choice of analytical technique depends on the specific requirements of the analysis, such as the need for quantitation, the nature of expected impurities, and the availability of reference standards.
Conclusion
For the routine quality control and purity confirmation of synthesized this compound, HPLC stands out as the most suitable method. It offers an excellent balance of resolution, sensitivity, and quantitative accuracy necessary for separating and quantifying the main compound from its process-related, non-volatile impurities. While techniques like GC are valuable for analyzing volatile components such as residual solvents, and qNMR provides an orthogonal method for determining absolute purity without a specific reference standard, HPLC remains the workhorse for ensuring the quality and consistency required in a research and drug development setting.[2][12]
References
- 1. This compound, 98% - CAS:7062-40-0 - Sunway Pharm Ltd [3wpharm.com]
- 2. benchchem.com [benchchem.com]
- 3. rroij.com [rroij.com]
- 4. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Chromatographic Purity Analysis and Separation Services [tricliniclabs.com]
- 7. omicsonline.org [omicsonline.org]
- 8. pharmafocusasia.com [pharmafocusasia.com]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Potential Biological Activities of 5-Bromo-2-Methoxyphenylacetonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
The exploration of novel chemical entities for therapeutic applications is a cornerstone of drug discovery. Phenylacetonitrile derivatives, characterized by a cyanomethyl group attached to a benzene ring, represent a versatile scaffold that has been investigated for a range of biological activities. The introduction of various substituents onto the phenyl ring can significantly modulate the compound's physicochemical properties and its interaction with biological targets. This guide focuses on the potential biological activities of derivatives of 5-Bromo-2-Methoxyphenylacetonitrile, a compound featuring a bromine atom and a methoxy group, both of which are known to influence pharmacological effects.
Based on structure-activity relationship (SAR) studies of analogous compounds, derivatives of this compound are predicted to exhibit potential anticancer and antimicrobial properties. The presence of a bromine atom can enhance lipophilicity, potentially improving membrane permeability and target engagement, a strategy that has been successfully employed in the design of various bioactive molecules.[1] Similarly, the methoxy group is a common feature in many biologically active natural products and synthetic compounds, often contributing to target binding and metabolic stability.[2]
Comparative Analysis of Potential Biological Activities
While specific data for this compound derivatives is pending, we can extrapolate potential activities from related structures. The following table summarizes the observed biological activities of structurally similar compounds, providing a basis for prioritizing future screening efforts for this novel class of derivatives.
| Compound Class | Key Structural Features | Observed Biological Activity | Reference Compounds/Derivatives |
| 2-Phenylacrylonitrile Derivatives | Phenylacetonitrile core | Anticancer (Tubulin Inhibition) | Various substituted 2-phenylacrylonitriles |
| Bromo- and Methoxy- Substituted Aromatic Nitriles | Aromatic ring with bromo and methoxy groups, nitrile functional group | Predicted Anticancer and Antimicrobial | 3-Bromo-4-methoxy-1-naphthonitrile |
| Bromo-based Ortho-Vanillin Compounds | Benzene ring with bromo, methoxy, and other functional groups | Antimicrobial (potent against Gram-positive bacteria) | Synthesized bromo-based ortho-vanillin compounds |
| Methoxyflavone Analogs | Aromatic structure with methoxy groups | Anticancer (Cytotoxic in various cancer cell lines) | Various methoxyflavones |
Experimental Protocols for Biological Activity Screening
To empirically determine the biological activities of this compound derivatives, the following standard experimental protocols are recommended.
Anticancer Activity: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.
Methodology:
-
Cell Culture: Human cancer cell lines (e.g., HCT116, BEL-7402, HeLa) and a normal human cell line (e.g., L-02) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Preparation: The test compounds are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions, which are then serially diluted with the culture medium to obtain the desired final concentrations.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 × 10³ cells/well and incubated for 24 hours to allow for attachment.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (DMSO) and a positive control (e.g., Taxol) are included.
-
Incubation: The plates are incubated for a further 48-72 hours.
-
MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium containing MTT is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The cell viability is calculated as a percentage of the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curves. The selectivity index (SI) can be calculated by dividing the IC50 for the normal cell line by the IC50 for the cancer cell line.[3]
Antimicrobial Activity: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Methodology:
-
Bacterial Strains: A panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria are used.
-
Inoculum Preparation: Bacterial strains are grown in a suitable broth medium overnight. The bacterial suspension is then diluted to a standardized concentration (e.g., 0.5 McFarland standard).
-
Compound Preparation: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension. Positive (bacteria and broth) and negative (broth only) controls are included.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[1]
Visualizing Experimental Workflows and Potential Mechanisms
Diagrams can aid in understanding the complex processes involved in biological activity screening and potential mechanisms of action.
Caption: A generalized workflow for the synthesis, biological screening, and mechanism of action studies of novel chemical derivatives.
Caption: A simplified signaling pathway illustrating the potential mechanism of anticancer action via tubulin polymerization inhibition.
References
A Comparative Guide to Synthetic Intermediates: The Advantages of 5-Bromo-2-Methoxyphenylacetonitrile
In the landscape of pharmaceutical and materials science research, the efficient synthesis of complex organic molecules is paramount. The choice of starting materials and intermediates can significantly impact the overall yield, purity, and cost-effectiveness of a synthetic route. This guide provides a comparative analysis of synthetic pathways to a valuable substituted phenylacetic acid derivative, highlighting the strategic advantages of utilizing 5-Bromo-2-Methoxyphenylacetonitrile as a key intermediate.
The target molecule for this comparative study is 2-(5-Bromo-2-methoxyphenyl)acetic acid , a versatile building block for more complex structures. We will compare three distinct synthetic routes, evaluating them based on factors such as the number of synthetic steps, overall yield, and the complexity of the required reaction conditions.
Comparative Analysis of Synthetic Routes
The following table summarizes the key metrics for the three synthetic pathways to 2-(5-Bromo-2-methoxyphenyl)acetic acid. This allows for a direct comparison of the efficiency and practicality of each approach.
| Metric | Route A: Direct Hydrolysis | Route B: Late-Stage Bromination | Route C: Late-Stage Cyanation |
| Key Intermediate | This compound | 2-Methoxyphenylacetic acid | 5-Bromo-2-methoxybenzyl bromide |
| Number of Steps | 1 | 2 | 2 |
| Overall Estimated Yield | ~90% | ~77% | ~72% |
| Key Reagents | H₂SO₄, H₂O | H₂SO₄, H₂O; NBS, CH₂Cl₂ | NaCN, EtOH/H₂O; H₂SO₄, H₂O |
| Primary Advantage | High efficiency, fewer steps | Readily available starting material | Avoids early use of cyanide |
Synthetic Pathways and Methodologies
A detailed examination of each synthetic route provides insight into the practical advantages and disadvantages of the chosen intermediates.
Route A: Direct Hydrolysis of this compound
This is the most direct route, leveraging the specific structure of this compound. The single-step conversion of the nitrile to a carboxylic acid is typically a high-yielding and straightforward procedure.
Figure 1: Synthetic pathway for Route A.
Advantages:
-
High Efficiency: This one-step synthesis minimizes product loss, leading to a high overall yield.
-
Simplicity: The reaction is a standard hydrolysis, requiring common laboratory reagents and equipment.
-
Time and Cost-Effective: Fewer steps translate to reduced labor, time, and solvent usage.
Route B: Late-Stage Bromination
This pathway begins with the more readily available 2-Methoxyphenylacetonitrile. The synthesis involves hydrolysis followed by electrophilic aromatic substitution to introduce the bromine atom.
Figure 2: Synthetic pathway for Route B.
Disadvantages:
-
Lower Overall Yield: The two-step process results in a lower cumulative yield compared to Route A.
-
Potential for Isomers: Electrophilic bromination can sometimes lead to the formation of isomeric byproducts, necessitating careful purification.[1]
-
Additional Purification: The introduction of a second step requires an additional workup and purification phase.
Route C: Late-Stage Cyanation
This route starts with 5-Bromo-2-methoxybenzyl bromide and introduces the cyano group via nucleophilic substitution, followed by hydrolysis. This approach is useful if the benzyl bromide is a more accessible starting material.
Figure 3: Synthetic pathway for Route C.
Disadvantages:
-
Use of Toxic Reagents: This route requires the use of sodium or potassium cyanide, which are highly toxic and require stringent safety protocols.[2]
-
Multi-step Process: Like Route B, this is a two-step synthesis with a lower overall yield than the direct approach.
Decision Workflow for Intermediate Selection
The choice of an optimal synthetic route depends on several factors, including the availability of starting materials, desired purity, and safety considerations. The following workflow can guide researchers in selecting the most appropriate intermediate for their needs.
Figure 4: Decision workflow for selecting a synthetic intermediate.
Experimental Protocols
The following are representative experimental protocols for the key transformations discussed in this guide.
Protocol 1: Hydrolysis of this compound (Route A)
-
A mixture of this compound (1 equivalent) and a 3:1:1 solution of sulfuric acid, water, and acetic acid is prepared in a round-bottom flask equipped with a reflux condenser.
-
The mixture is heated to reflux (approximately 120°C) and stirred for 4-6 hours.
-
Reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and slowly poured over crushed ice.
-
The resulting precipitate is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and dried to yield 2-(5-Bromo-2-methoxyphenyl)acetic acid.
Protocol 2: Bromination of 2-Methoxyphenylacetic acid (Route B)
-
2-Methoxyphenylacetic acid (1 equivalent) is dissolved in dichloromethane (CH₂Cl₂) in a round-bottom flask and cooled to -10°C in an ice-salt bath.
-
N-bromosuccinimide (NBS) (1.05 equivalents) is added portion-wise over 15 minutes, ensuring the temperature remains below -5°C.[1]
-
The reaction mixture is stirred at -10°C for 2 hours.[1]
-
The reaction is quenched by the addition of cold water.
-
The organic layer is separated, washed with saturated sodium thiosulfate solution and brine, then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography to yield 2-(5-Bromo-2-methoxyphenyl)acetic acid.[1]
Protocol 3: Cyanation of 5-Bromo-2-methoxybenzyl bromide (Route C)
-
In a well-ventilated fume hood, 5-Bromo-2-methoxybenzyl bromide (1 equivalent) is dissolved in a 4:1 mixture of ethanol and water.[2]
-
Sodium cyanide (NaCN) (1.2 equivalents) is added carefully to the solution. (Caution: Cyanide is highly toxic) .[2]
-
The mixture is heated to reflux (approximately 85°C) for 4-6 hours, with progress monitored by TLC.[2]
-
After cooling, the ethanol is removed under reduced pressure. The aqueous residue is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated to give crude this compound, which can be purified by column chromatography.[2]
-
The purified nitrile is then hydrolyzed according to Protocol 1.
Conclusion
For the synthesis of 2-(5-Bromo-2-methoxyphenyl)acetic acid, the use of This compound as a starting intermediate presents clear advantages. The direct, one-step hydrolysis (Route A) is the most efficient pathway, offering the highest overall yield and operational simplicity. While alternative routes starting from other intermediates are viable, they involve additional synthetic steps that lower the overall yield and may require more complex purifications or the handling of highly toxic reagents. Therefore, when available, this compound is the superior choice for researchers aiming for an efficient, high-yield synthesis of this valuable chemical building block.
References
A Comparative Guide to Catalysts for the Synthesis of 5-Bromo-2-Methoxyphenylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 5-Bromo-2-Methoxyphenylacetonitrile is a critical step in the preparation of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The efficiency, cost-effectiveness, and environmental impact of this synthesis are heavily dependent on the choice of catalyst for the cyanation of the corresponding 5-bromo-2-methoxybenzyl halide. This guide provides an objective comparison of common catalytic systems, supported by experimental data from analogous reactions, to aid researchers in selecting the optimal catalyst for their needs.
Comparison of Catalytic Systems
The primary synthetic route to this compound involves the nucleophilic substitution of a halide (typically bromide or chloride) with a cyanide source. This transformation is often facilitated by a catalyst. The most prevalent catalytic systems fall into three main categories: palladium-based catalysts, copper-based catalysts, and phase-transfer catalysts. More recently, nickel-based catalysts have emerged as a sustainable alternative.
| Catalyst System | Typical Catalyst | Ligand/Additive | Cyanide Source | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Notes |
| Palladium-Catalyzed | Pd(OAc)₂ or Pd₂(dba)₃ | Phosphine Ligands (e.g., Xantphos, dppf) | K₄[Fe(CN)₆], Zn(CN)₂, NaCN | Dioxane, DMF, Toluene | 80 - 130 | 4 - 24 | 85 - 95 | Broad substrate scope and high yields. K₄[Fe(CN)₆] is a non-toxic cyanide source.[1] Catalyst poisoning by cyanide can be a challenge. |
| Copper-Catalyzed | CuI | Diamine Ligands (e.g., N,N'-dimethylethylenediamine) | NaCN, KCN | Toluene, DMF | 110 - 140 | 12 - 24 | 70 - 90 | Cost-effective alternative to palladium. Domino halide exchange-cyanation is possible for aryl bromides. |
| Nickel-Catalyzed | NiCl₂ or NiI₂ | Bipyridine Ligands (e.g., dtbbpy) | Zn(CN)₂, Organic Cyanides | Toluene, DMAc | 50 - 80 | 16 - 36 | 70 - 90+ | More economical and sustainable than palladium. Photochemical and air-tolerant methods are being developed.[2][3] |
| Phase-Transfer Catalysis | None (uses PTC) | TBAB, Aliquat 336 | NaCN, KCN | Dichloromethane/Water, Toluene/Water | Room Temp. - 80 | 6 - 24 | 70 - 85 | Simple, inexpensive, and suitable for large-scale synthesis. Avoids the use of heavy metal catalysts. |
Disclaimer: The quantitative data in the table is representative of cyanation reactions on structurally similar aryl halides and may not be directly transferable to the synthesis of this compound. Optimization of reaction conditions is recommended for the specific substrate.
Experimental Protocols
Below are detailed methodologies for key experiments representative of each catalytic system. These can be adapted for the synthesis of this compound.
Protocol 1: Palladium-Catalyzed Cyanation using K₄[Fe(CN)₆]
This protocol is adapted from general methods for palladium-catalyzed cyanation of aryl halides using a non-toxic cyanide source.
Materials:
-
5-Bromo-2-methoxybenzyl bromide
-
Potassium hexacyanoferrate(II) trihydrate (K₄[Fe(CN)₆]·3H₂O)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Sodium carbonate (Na₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
In a dry Schlenk flask, combine 5-bromo-2-methoxybenzyl bromide (1.0 eq), K₄[Fe(CN)₆]·3H₂O (0.5 eq), Pd₂(dba)₃ (2.5 mol%), Xantphos (5 mol%), and Na₂CO₃ (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous DMF to the flask.
-
Heat the reaction mixture to 120 °C and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Copper-Catalyzed Domino Halide Exchange-Cyanation
This protocol is based on copper-catalyzed cyanation methods for aryl bromides.
Materials:
-
5-Bromo-2-methoxybenzyl bromide
-
Sodium cyanide (NaCN)
-
Copper(I) iodide (CuI)
-
Potassium iodide (KI)
-
N,N'-Dimethylethylenediamine
-
Toluene
-
Ethyl acetate
-
Brine
Procedure:
-
To a dry Schlenk tube, add CuI (10 mol%), KI (20 mol%), and 5-bromo-2-methoxybenzyl bromide (1.0 eq).
-
Evacuate and backfill the tube with an inert gas.
-
Add toluene, N,N'-dimethylethylenediamine (1.0 eq), and NaCN (1.2 eq).
-
Seal the tube and heat the reaction mixture to 110 °C for 24 hours.
-
Monitor the reaction by TLC or GC.
-
After cooling, dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the product by column chromatography.
Protocol 3: Phase-Transfer Catalyzed Cyanation
This protocol describes a general method for cyanation using a phase-transfer catalyst.
Materials:
-
5-Bromo-2-methoxybenzyl chloride
-
Sodium cyanide (NaCN)
-
Tetrabutylammonium bromide (TBAB)
-
Dichloromethane
-
Water
Procedure:
-
In a round-bottom flask, dissolve 5-bromo-2-methoxybenzyl chloride (1.0 eq) in dichloromethane.
-
Add an aqueous solution of NaCN (1.5 eq) and TBAB (5 mol%).
-
Stir the biphasic mixture vigorously at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC or GC.
-
Once the reaction is complete, separate the organic layer.
-
Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify by recrystallization or column chromatography.
Visualizing the Synthetic Pathways
To further clarify the experimental workflows and the logical relationships between the components of each catalytic system, the following diagrams are provided.
Caption: Experimental workflows for different catalytic syntheses.
Caption: Comparison of catalyst features.
References
- 1. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05960A [pubs.rsc.org]
- 2. Photochemically Enabled, Ni-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
- 3. Air-Tolerant Nickel-Catalyzed Cyanation of (Hetero)aryl Halides Enabled by Polymethylhydrosiloxane, a Green Reductant - PubMed [pubmed.ncbi.nlm.nih.gov]
assessing the stability of 5-Bromo-2-Methoxyphenylacetonitrile under different conditions
For researchers, scientists, and professionals in drug development, understanding the stability of a chemical compound is paramount for ensuring its quality, efficacy, and safety. This guide provides a comprehensive framework for assessing the stability of 5-Bromo-2-Methoxyphenylacetonitrile under various conditions. Due to the limited availability of direct experimental stability data for this specific compound in the public domain, this document outlines the requisite experimental protocols for a thorough stability assessment and discusses the anticipated degradation pathways based on the chemical properties of its functional groups. This guide also presents a comparative analysis with alternative compounds based on general chemical stability principles.
Introduction to this compound and its Alternatives
This compound is a substituted aromatic nitrile, a class of compounds that are valuable intermediates in the synthesis of various pharmaceuticals.[1] The presence of a bromo, a methoxy, and a cyanomethyl group on the benzene ring influences its chemical reactivity and stability.[2][3] When considering alternatives in a drug discovery pipeline, scientists might evaluate other substituted phenylacetonitriles, where the nature and position of the substituents would alter the compound's electronic and steric properties, thereby affecting its stability.[1]
Predicted Stability Profile
While specific experimental data is not available, the chemical structure of this compound allows for predictions regarding its stability under different stress conditions. The nitrile group can be susceptible to hydrolysis, especially under strong acidic or basic conditions, which would convert it to a carboxylic acid or an amide. The methoxy group is generally stable but can be cleaved under harsh acidic conditions. The aromatic bromo-substituent is typically stable but can be subject to photolytic degradation.
Experimental Protocols for Stability Assessment
A comprehensive stability assessment involves subjecting the compound to a variety of stress conditions to identify potential degradation products and pathways.[4] These "forced degradation" studies are crucial for developing stability-indicating analytical methods.[4]
General Protocol for Forced Degradation Studies:
-
Preparation of Stock Solution: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol, acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions: The stock solution is subjected to the following conditions:
-
Acid Hydrolysis: Treatment with 0.1 M to 1 M hydrochloric acid at elevated temperatures (e.g., 60-80 °C).
-
Base Hydrolysis: Treatment with 0.1 M to 1 M sodium hydroxide at room or elevated temperatures.
-
Oxidation: Treatment with a solution of hydrogen peroxide (e.g., 3-30%) at room temperature.
-
Thermal Degradation: The solid compound is exposed to dry heat at temperatures ranging from 40 °C to 80 °C.
-
Photostability: The solid compound and its solution are exposed to UV and visible light. A control sample is kept in the dark to differentiate between light-induced and thermal degradation.
-
-
Sample Analysis: At specified time points, aliquots of the stressed samples are withdrawn, neutralized if necessary, and diluted to a suitable concentration for analysis by a stability-indicating method, typically High-Performance Liquid Chromatography (HPLC).
The following table summarizes the typical conditions for forced degradation studies.
| Stress Condition | Reagent/Parameter | Temperature | Duration |
| Acid Hydrolysis | 0.1 M - 1 M HCl | 60 - 80 °C | 2 - 24 hours |
| Base Hydrolysis | 0.1 M - 1 M NaOH | Room Temp. - 60 °C | 1 - 8 hours |
| Oxidation | 3 - 30% H₂O₂ | Room Temp. | 12 - 24 hours |
| Thermal (Dry Heat) | Oven | 40 - 80 °C | 24 - 48 hours |
| Photolytic | UV/Visible Light | Ambient | As per ICH Q1B |
Visualizing Experimental Workflows and Degradation Pathways
To clearly illustrate the process of stability testing and the potential degradation mechanisms, the following diagrams are provided in the DOT language.
References
Navigating Isotopic Labeling: A Comparative Guide to 5-Bromo-2-Methoxyphenylacetonitrile and Alternatives
For researchers, scientists, and drug development professionals, the precise tracking of molecules through complex biological systems is a cornerstone of modern chemical and pharmaceutical research. Isotopic labeling, a technique where specific atoms within a molecule are replaced by their isotopes, offers a powerful tool for elucidating metabolic pathways, quantifying drug distribution, and understanding reaction mechanisms. This guide provides a comparative analysis of the potential utility of 5-Bromo-2-Methoxyphenylacetonitrile in isotopic labeling studies against established alternative methods.
While direct isotopic labeling studies involving this compound are not extensively documented in peer-reviewed literature, its chemical structure presents several opportunities for the introduction of isotopic labels. This guide will, therefore, explore hypothetical labeling strategies for this compound and compare them with a documented method for a structurally related compound, 1-Bromo-4-nitrobenzene, and a widely used general protein labeling technique.
Comparison of Isotopic Labeling Strategies
The selection of a suitable molecule and labeling strategy is contingent on factors such as synthetic accessibility, the desired position and stability of the isotopic label, and the analytical methods to be employed. Here, we compare the hypothetical labeling of this compound with the experimentally validated labeling of 1-Bromo-4-nitrobenzene and the established technique of Stable Isotope Dimethyl Labeling.
| Parameter | Hypothetical: this compound | Experimental: 1-Bromo-4-nitrobenzene[1] | Established Method: Stable Isotope Dimethyl Labeling[2] |
| Isotope | Deuterium (²H), Carbon-13 (¹³C), Nitrogen-15 (¹⁵N) | Deuterium (²H) | Deuterium (²H), Carbon-13 (¹³C) |
| Labeling Position | Aromatic ring, methoxy group, acetonitrile group | Aromatic ring (ortho and meta positions to the nitro group) | N-terminus and lysine residues of peptides |
| Labeling Approach | Chemical Synthesis | Silver-Catalyzed Hydrogen-Isotope Exchange | Reductive Amination |
| Reported Isotopic Incorporation | Hypothetically high, dependent on precursor availability and reaction conditions. | 98% at ortho-positions, 96% at meta-positions | Typically >95% |
| Key Advantages | - Versatile labeling positions. - The bromo-substituent allows for further synthetic modifications, including the introduction of radioisotopes.[3] - Useful as a labeled building block in medicinal chemistry.[4] | - Demonstrated high isotopic incorporation. - Well-defined experimental protocol. | - Simple and cost-effective procedure.[2] - High labeling efficiency and reproducibility.[2] - Applicable to a wide range of protein/peptide samples. |
| Potential Disadvantages | - Lack of established protocols requires significant methods development. - Synthesis of isotopically labeled precursors may be required. | - Limited to deuterium labeling in the published protocol. - The nitro group may not be suitable for all biological applications. | - Labeling occurs at the peptide level, which can introduce variability. - Limited to 2-plex or 3-plex multiplexing.[2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are a hypothetical protocol for the deuteration of this compound and a documented protocol for the deuteration of 1-Bromo-4-nitrobenzene.
Hypothetical Protocol for Isotopic Labeling of this compound
This proposed method is based on established silver-catalyzed hydrogen-isotope exchange reactions for aromatic compounds.
Materials:
-
This compound
-
Silver(I) carbonate (Ag₂CO₃)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium carbonate (K₂CO₃)
-
Deuterium oxide (D₂O)
-
Anhydrous dioxane
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add this compound (1 mmol), Ag₂CO₃ (0.1 mmol), SPhos (0.2 mmol), and K₂CO₃ (2 mmol).
-
Add anhydrous dioxane (5 mL) and D₂O (10 mmol).
-
Seal the flask and stir the mixture vigorously at 120 °C for 12 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the deuterated product.
-
Confirm deuterium incorporation by ¹H NMR and mass spectrometry.
Documented Protocol for Isotopic Labeling of 1-Bromo-4-nitrobenzene
The following protocol is based on a documented experimental procedure.[1]
Materials:
-
1-Bromo-4-nitrobenzene
-
Silver(I) carbonate (Ag₂CO₃)
-
SPhos
-
Potassium carbonate (K₂CO₃)
-
Deuterium oxide (D₂O)
-
Dioxane
Procedure:
-
A mixture of 1-Bromo-4-nitrobenzene (0.2 mmol), Ag₂CO₃ (0.02 mmol), SPhos (0.04 mmol), and K₂CO₃ (0.4 mmol) in dioxane (1 mL) and D₂O (2.0 mmol) was prepared.[1]
-
The reaction mixture was stirred at 120 °C for 12 hours.[1]
-
Following the reaction, the product was isolated and analyzed.
-
Deuterium incorporation was determined by ¹H NMR and GC-MS.[1] The results showed 98% deuterium incorporation at the ortho-positions and 96% at the meta-positions.[1]
Visualizing Workflows and Pathways
To further aid in the conceptualization of these isotopic labeling studies, the following diagrams illustrate a hypothetical experimental workflow and a potential application in a signaling pathway.
Caption: Hypothetical workflow for the synthesis and analysis of isotopically labeled this compound.
Caption: A simplified signaling pathway illustrating the use of a labeled drug to study target engagement and downstream effects.
References
Comparative Cytotoxicity of 5-Bromo-2-Methoxyphenylacetonitrile Analogs and Related Compounds: A Guide for Researchers
This guide provides a comparative overview of the cytotoxic effects of compounds structurally related to 5-Bromo-2-Methoxyphenylacetonitrile. Due to a lack of publicly available data on a synthesized series of direct analogs, this document focuses on compiling and comparing experimental data from various studies on substituted phenylacetonitriles and phenylacrylonitriles. The aim is to offer a valuable resource for researchers, scientists, and drug development professionals by presenting available cytotoxicity data, detailing common experimental protocols, and visualizing relevant biological pathways.
Quantitative Cytotoxicity Data
The following tables summarize the half-maximal inhibitory concentration (IC50) values of various methoxy- and bromo-substituted phenylacrylonitrile and related analogs against several human cancer cell lines. These compounds share structural similarities with this compound and provide insights into the potential anticancer activity of this class of molecules.
Table 1: Cytotoxicity of Methoxy-Substituted Phenylacrylonitrile Derivatives
| Compound ID | Substitution Pattern | Cell Line | IC50 (µM) | Exposure Time (h) |
| 2a | 2,3-dimethoxy | MCF-7 | 363 | 24 |
| MCF-7 | 34 | 48 | ||
| 2b | 2,5-dimethoxy | MCF-7 | 37 | 24 |
| MCF-7 | 29 | 48 | ||
| 2c | 2,6-dimethoxy | A549 | 473 | 48 |
| MCF-7 | >500 | 24 | ||
| MCF-7 | >500 | 48 |
Data synthesized from a study on methoxy-substituted phenylacrylonitriles, which indicated varying cytotoxic effects depending on the position of the methoxy groups and the duration of exposure[1].
Table 2: Cytotoxicity of Benzothiophene Acrylonitrile Analogs
| Compound ID | Structure | Cell Line Panel | GI50 Range (nM) |
| 5 | Z-3-(benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile | 60 human cancer cell lines | 10.0 - 90.9 |
| 6 | Z-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile | 60 human cancer cell lines | 21.1 - 98.9 |
| 13 | - | 60 human cancer cell lines | 10 - 100 |
These novel acrylonitrile analogs demonstrated significant and broad-spectrum growth inhibition across a wide range of cancer cell lines[2].
Table 3: Cytotoxicity of Other Related Phenylacetonitrile and Acrylonitrile Derivatives
| Compound ID | Description | Cell Line | IC50 |
| 1g2a | 2-Phenylacrylonitrile derivative | HCT116 | 5.9 nM |
| BEL-7402 | 7.8 nM | ||
| CYT-Rx20 | Synthetic β-nitrostyrene derivative | MCF-7 | 0.81 ± 0.04 µg/mL |
| MDA-MB-231 | 1.82 ± 0.05 µg/mL | ||
| ZR75-1 | 1.12 ± 0.06 µg/mL |
These studies highlight the potent anticancer activity of structurally related acrylonitrile and nitrostyrene derivatives[3][4].
Experimental Protocols
The following is a generalized protocol for a common cytotoxicity assay, the MTT assay, based on methodologies frequently cited in anticancer research.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
-
Cell Seeding:
-
Cancer cells are harvested from culture and seeded into 96-well plates at a predetermined density (e.g., 5,000 to 10,000 cells per well).
-
Plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO).
-
Serial dilutions of the test compound are made in the cell culture medium to achieve the desired final concentrations.
-
The medium from the seeded cells is replaced with the medium containing the various concentrations of the test compound. A vehicle control (medium with the solvent at the same concentration used for the highest compound concentration) and a negative control (untreated cells) are also included.
-
The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
After the incubation period, a stock solution of MTT (e.g., 5 mg/mL in PBS) is added to each well.
-
The plates are incubated for an additional 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
The medium containing MTT is carefully removed.
-
A solubilizing agent, such as DMSO or an acidified isopropanol solution, is added to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement and Data Analysis:
-
The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (typically between 540 and 570 nm).
-
The percentage of cell viability is calculated relative to the untreated control cells.
-
The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting a dose-response curve.
-
Visualizations
Experimental Workflow for Cytotoxicity Assay
Caption: A generalized workflow for determining the in vitro cytotoxicity of a compound using the MTT assay.
Apoptosis Signaling Pathway
Caption: A simplified diagram of the extrinsic and intrinsic pathways of apoptosis leading to programmed cell death.
References
- 1. Crystal Structure–Activity Relationship of Some MeO Phenylacrylonitriles: Dual Antimicrobial–Cytotoxic Effects and in Silico Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 5-Bromo-2-Methoxyphenylacetonitrile: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information for the proper disposal of 5-Bromo-2-methoxyphenylacetonitrile (CAS No. 7062-40-0).
Immediate Safety and Handling Precautions:
This compound is a hazardous substance that requires careful handling.[1] Based on available safety data, this compound is harmful if swallowed, causes skin irritation, and may provoke an allergic skin reaction.[1] It is also irritating to mucous membranes and the upper respiratory tract.[1] Therefore, appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat, should be worn at all times when handling this compound. All operations involving this chemical should be conducted in a well-ventilated area or a chemical fume hood.[1]
Summary of Hazard Information
| Hazard Classification | GHS Code | Description |
| Acute toxicity, Oral | H302 | Harmful if swallowed.[1] |
| Skin irritation | H315 | Causes skin irritation.[1] |
| Skin sensitization | H317 | May cause an allergic skin reaction.[1] |
| Respiratory Irritation | - | Irritating to mucous membranes and upper respiratory tract.[1] |
Step-by-Step Disposal Protocol
The disposal of this compound must comply with all local, state, and federal regulations. It is classified as a hazardous waste and must not be disposed of in regular trash or down the drain.
1. Waste Segregation and Collection:
-
Designated Waste Container: Use a dedicated, clearly labeled, and chemically compatible container for the collection of this compound waste. The container should be in good condition, with a secure-fitting lid to prevent leaks or spills.
-
Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms (e.g., skull and crossbones for toxicity, exclamation mark for irritation).
-
Avoid Mixing: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. Incompatible materials can lead to dangerous chemical reactions.
2. Spill and Contamination Management:
In the event of a spill, immediate action is necessary to prevent exposure and environmental contamination.
-
Small Spills: For minor spills, carefully sweep up the solid material, trying to avoid dust generation. Place the collected material and any contaminated cleaning supplies (e.g., absorbent pads, paper towels) into the designated hazardous waste container.
-
Large Spills: For larger spills, evacuate the immediate area and follow your institution's emergency spill response procedures. Contact your EHS office for assistance.
-
Decontamination: After cleaning a spill, decontaminate the area with a suitable solvent or detergent solution, and dispose of all contaminated materials as hazardous waste.
3. Final Disposal Procedure:
-
Licensed Waste Disposal Service: The final disposal of this compound must be handled by a licensed hazardous waste disposal company. Your institution's EHS office will have established procedures for the collection and disposal of chemical waste.
-
Container Management: Once the waste container is full, ensure the lid is tightly sealed. Store the container in a designated, secure waste accumulation area, away from incompatible materials, until it is collected by the disposal service.
-
Empty Containers: Empty containers that previously held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. After triple-rinsing, the container can be disposed of according to your institution's guidelines for decontaminated lab waste.
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Comprehensive Safety and Handling Guide for 5-Bromo-2-Methoxyphenylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety, operational, and disposal protocols for handling 5-Bromo-2-Methoxyphenylacetonitrile (CAS RN: 7062-40-0). Adherence to these procedures is critical to ensure personal safety and minimize environmental impact.
Hazard Identification and Classification
This compound is a hazardous substance that requires careful handling. The primary risks are associated with its irritant and sensitizing properties, as well as toxicity upon ingestion, inhalation, or skin contact.
| Hazard Classification | GHS Hazard Statement | Signal Word | Pictogram |
| Acute Toxicity, Oral | H302: Harmful if swallowed | Warning | |
| Skin Corrosion/Irritation | H315: Causes skin irritation | Warning | |
| Skin Sensitization | H317: May cause an allergic skin reaction | Warning | |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | Warning | |
| Specific target organ toxicity | H335: May cause respiratory irritation | Warning |
Data sourced from multiple safety data sheets.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to prevent exposure. Given the powdered nature of the compound and its potential for sensitization, meticulous attention to PPE is crucial.[1][2]
| PPE Category | Item | Specification | Rationale |
| Eye Protection | Safety Goggles | ANSI Z87.1 certified, chemical splash goggles. | Protects against airborne powder and potential splashes. |
| Face Shield | To be worn over safety goggles. | Recommended when there is a significant risk of splashing. | |
| Hand Protection | Gloves | Powder-free nitrile gloves (minimum 5-mil thickness). Consider double-gloving. | Provides a barrier against skin contact. Nitrile offers good resistance for incidental contact with solids.[3][4][5] Change gloves immediately if contaminated.[1] For extended contact, consider heavier-duty gloves like butyl rubber. |
| Body Protection | Laboratory Coat | Knee-length, with long sleeves and tight cuffs. | Protects skin and personal clothing from contamination. |
| Chemical-Resistant Apron | Recommended for larger quantities or when splashing is likely. | Provides an additional layer of protection. | |
| Respiratory Protection | NIOSH-approved Respirator | An N95 dust mask may be sufficient for weighing small quantities in a fume hood. For situations with a higher potential for aerosolization, a half-mask respirator with P100 filters is recommended. | Prevents inhalation of the powdered chemical, which can cause respiratory irritation. |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the safe handling of this compound from preparation to the completion of the experimental procedure.
3.1. Preparation
-
Designated Area: All work with this compound must be conducted in a designated area within a certified chemical fume hood to minimize inhalation exposure.[2][6][7]
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.
-
Spill Kit: Have a chemical spill kit appropriate for solid irritants readily available. This should include absorbent pads, a dustpan and brush (do not dry sweep), and waste bags.
-
Decontamination: Prepare a decontamination solution (e.g., 70% ethanol) for cleaning work surfaces.
3.2. Weighing and Transfer
-
Tare Container: Pre-weigh a sealed container on the analytical balance.
-
Transfer in Fume Hood: Inside the fume hood, carefully transfer the desired amount of this compound to the tared container. Use anti-static tools if necessary to prevent the powder from clinging to surfaces.[4]
-
Seal and Re-weigh: Securely seal the container before removing it from the fume hood to re-weigh. This prevents the release of powder into the general lab environment.[5]
-
Dissolution: If making a solution, add the solvent to the sealed container within the fume hood.
3.3. During the Experiment
-
Contained System: Keep all vessels containing the chemical covered or sealed to the extent possible.
-
Avoid Incompatibilities: Keep the compound away from strong oxidizing agents, strong acids, and strong bases.
-
Monitoring: Do not leave reactions unattended.
3.4. Post-Experiment
-
Decontamination: Thoroughly decontaminate the work area, including the fume hood sash, work surface, and any equipment used, with an appropriate cleaning agent.
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by the lab coat, and then eye/face protection.
-
Hand Washing: Wash hands thoroughly with soap and water after removing PPE.
Disposal Plan
Proper disposal is essential to prevent environmental contamination and ensure regulatory compliance.
4.1. Waste Segregation
-
Solid Waste: All solid waste contaminated with this compound, including used gloves, weigh boats, absorbent pads, and contaminated PPE, must be collected in a designated, sealed, and clearly labeled hazardous waste container. The label should read "Hazardous Waste - Halogenated Organic Solids".[6]
-
Liquid Waste: All liquid waste containing this compound must be collected in a separate, sealed, and clearly labeled hazardous waste container for "Halogenated Organic Liquids". Do not mix with non-halogenated waste.[6]
-
Sharps: Any contaminated sharps (needles, scalpels) must be disposed of in a designated sharps container for hazardous chemical waste.
4.2. Disposal Procedure
-
Container Management: Keep waste containers closed except when adding waste.
-
Storage: Store waste containers in a designated satellite accumulation area, preferably within a ventilated cabinet and in secondary containment.
-
Pickup: Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office. Do not pour any waste containing this chemical down the drain.
Emergency Procedures
5.1. Spills
-
Minor Spill (inside a fume hood):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, gently cover the spill with absorbent pads to prevent the powder from becoming airborne.[1][8]
-
If appropriate, moisten the absorbent material with a suitable solvent (e.g., isopropanol) to further reduce dust.
-
Carefully collect the contaminated material using a dustpan and brush and place it in the designated solid hazardous waste container.
-
Decontaminate the spill area and all tools used for cleanup.
-
-
Major Spill (outside a fume hood or a large quantity):
-
Evacuate the immediate area and alert others.
-
If the substance is flammable, turn off any ignition sources.
-
Close the laboratory doors and prevent entry.
-
Contact your institution's EHS or emergency response team immediately.[8]
-
5.2. Personal Exposure
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.
-
Skin Contact: Immediately remove contaminated clothing and wash the affected skin area thoroughly with soap and water for at least 15 minutes. Seek medical attention, especially if irritation or signs of an allergic reaction develop.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Experimental Workflow Diagram
Caption: Logical workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
